Technical Documentation Center

2-ethyl-7-methyl-1H-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-ethyl-7-methyl-1H-indole
  • CAS: 91131-84-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9)

Executive Summary The indole core is a universally recognized "privileged scaffold" in medicinal chemistry, serving as the foundational pharmacophore for numerous central nervous system (CNS) therapeutics, oncology drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole core is a universally recognized "privileged scaffold" in medicinal chemistry, serving as the foundational pharmacophore for numerous central nervous system (CNS) therapeutics, oncology drugs, and anti-inflammatory agents. 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9) is a highly specialized, di-alkylated indole derivative. The strategic placement of a methyl group at the C7 position and an ethyl group at the C2 position provides unique steric and lipophilic vectors. These modifications can restrict the rotational degrees of freedom of adjacent bonds when bound to a target protein, thereby minimizing the entropic penalty of binding, while simultaneously enhancing membrane permeability.

This whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthesis methodologies, and application potential of 2-ethyl-7-methyl-1H-indole, grounded in field-proven chemical principles.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 2-ethyl-7-methyl-1H-indole is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The C7-methyl group introduces significant steric bulk near the indole nitrogen (N1), which can influence the hydrogen-bond donating capacity of the NH group by sterically shielding it from bulky hydrogen-bond acceptors.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
Chemical Name 2-Ethyl-7-methyl-1H-indoleDi-alkylated heteroaromatic system
CAS Registry Number 91131-84-9Unique chemical identifier
Molecular Formula C11H13NHigh carbon fraction; highly lipophilic
Molecular Weight 159.23 g/mol Low MW; ideal fragment for lead generation
Topological Polar Surface Area 15.8 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration
Hydrogen Bond Donors 1 (N-H)Capable of key hinge-binding interactions in kinases
Hydrogen Bond Acceptors 0Nitrogen lone pair is delocalized into the aromatic ring
Rotatable Bonds 1 (C2-Ethyl)Low conformational flexibility; favorable binding entropy

Mechanistic Synthesis Pathways: Causality and Regiocontrol

The synthesis of 2,7-disubstituted indoles presents a specific regiochemical challenge. Below, we evaluate the two primary synthetic pathways, detailing the mechanistic causality behind their selection.

Pathway A: Palladium-Catalyzed Larock Heteroannulation (Preferred)

While traditional methods exist, the modern standard for synthesizing highly specific indole architectures is the palladium-catalyzed Larock heteroannulation[2]. By reacting 2-iodo-3-methylaniline with 1-butyne, researchers can achieve absolute regiocontrol.

The Causality of Regioselectivity: In the Larock synthesis, regioselectivity is governed by the steric differentiation of the alkyne substituents during the syn-insertion step. The bulkier ethyl group of 1-butyne preferentially orients itself away from the sterically demanding palladium center. Consequently, the ethyl group exclusively populates the C2 position, while the terminal hydrogen populates the C3 position, yielding pure 2-ethyl-7-methyl-1H-indole without the need for complex isomer separation.

LarockCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Iodo-3-methylaniline) Pd0->OxAdd PdII Pd(II) Aryl Intermediate OxAdd->PdII SynInsert Syn-Insertion (1-Butyne) PdII->SynInsert VinylPd Vinyl Palladium Species SynInsert->VinylPd CNBond C-N Bond Formation (Intramolecular) VinylPd->CNBond RedElim Reductive Elimination CNBond->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Ethyl-7-methyl-1H-indole RedElim->Product

Figure 1: Catalytic cycle of the Larock heteroannulation yielding 2-ethyl-7-methyl-1H-indole.

Pathway B: Modified Fischer Indole Synthesis (Alternative)

The3 utilizing 2-methylphenylhydrazine and 2-pentanone is a classic approach. However, it suffers from inherent mechanistic flaws when applied to unsymmetrical ketones[3].

The Causality of Isomeric Mixtures: When an unsymmetrical ketone like 2-pentanone is used, the intermediate hydrazone can tautomerize into two distinct enamine isomers. Each enamine can undergo the critical [3,3]-sigmatropic rearrangement, leading to a mixture of constitutional isomers (e.g., 2-ethyl-7-methyl-1H-indole vs. 2-propyl-7-methyl-1H-indole)[3]. Because the product ratio is dictated by the thermodynamic stability of the enamine intermediates, this method requires rigorous downstream HPLC purification, making the Larock method vastly superior for this specific target.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the Larock heteroannulation is designed as a self-validating system.

Protocol: Regioselective Synthesis via Larock Annulation

1. Preparation of the Catalytic System:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-iodo-3-methylaniline (1.0 mmol), Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%), Lithium chloride (LiCl) (1.0 mmol), and Sodium carbonate (Na2CO3) (2.0 mmol).

  • Validation Check: LiCl acts as a critical additive to stabilize the active Pd(0) species and accelerate the oxidative addition step.

2. Inert Atmosphere & Reactant Introduction:

  • Evacuate and backfill the Schlenk tube with ultra-high purity Nitrogen (N2) three times.

  • Inject anhydrous Dimethylformamide (DMF) (5.0 mL) via a septum.

  • Cool the mixture to 0 °C using an ice bath. Introduce 1-butyne (2.0 mmol). Note: Because 1-butyne is a gas at room temperature (bp 8 °C), it must be condensed directly into the cold reaction mixture or added as a pre-standardized cold DMF solution.

3. Thermal Activation:

  • Seal the tube securely and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Causality: The elevated temperature provides the necessary activation energy to drive the sterically hindered syn-insertion and subsequent reductive elimination.

4. Quenching and Biphasic Extraction:

  • Cool the vessel to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) (20 mL) and quench with saturated aqueous NH4Cl (15 mL).

  • Extract the aqueous layer with additional EtOAc (2 x 15 mL).

  • Validation Check: Wash the combined organic layers aggressively with brine (3 x 20 mL). This step is non-negotiable; it removes residual DMF which would otherwise co-elute and ruin chromatographic resolution.

5. Purification:

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography on silica gel (Gradient: Hexane/EtOAc 95:5 to 90:10) to isolate pure 2-ethyl-7-methyl-1H-indole.

ExpWorkflow Prep Reagent Prep Aryl Iodide 1-Butyne Pd Cat. Reaction Reaction 100°C 16h N2 Prep->Reaction Quench Workup EtOAc Ext. Brine Wash Reaction->Quench Purify Purification Silica Gel Hex:EtOAc Quench->Purify Analysis Analysis NMR LC-MS Purify->Analysis

Figure 2: Standard experimental workflow for the palladium-catalyzed synthesis protocol.

Applications in Medicinal Chemistry & Drug Discovery

The 2-ethyl-7-methyl-1H-indole architecture is highly valued in the development of novel therapeutics. The combination of the C2 and C7 alkyl groups creates a specific hydrophobic footprint that is highly complementary to deep, lipophilic binding pockets in target proteins.

For instance,4 has heavily utilized complex functionalized derivatives of this exact core (e.g., 5-chloro-2-ethyl-7-methyl-1H-indole-3-carboxylate) in their patent literature for the development of advanced therapeutic agents[4]. The core acts as a rigid platform, allowing medicinal chemists to append functional groups at the C3 or C5 positions with highly predictable spatial trajectories, thereby optimizing structure-activity relationships (SAR).

Environmental, Health, and Safety (EHS) Guidelines

When executing the protocols outlined above, strict adherence to EHS standards is mandatory:

  • 1-Butyne Handling: 1-Butyne is an extremely flammable gas. All handling must occur in a spark-free, well-ventilated fume hood. Ensure all Schlenk lines and reaction vessels are properly grounded to prevent static discharge.

  • Heavy Metal Toxicity: Palladium catalysts are toxic and environmentally hazardous. All aqueous washes and silica gel waste from the purification step must be segregated into clearly labeled "Heavy Metal Waste" containers for proper remediation and metal recovery.

  • Indole Exposure: Alkyl indoles can act as skin and respiratory irritants. The use of nitrile gloves, safety goggles, and a laboratory coat is required at all times.

References

  • Chemspace. "Search results - Chemspace: Custom Features · Integrated... CAS: 91131-84-9". Available at:[Link]

  • Australian Patent Office / Google Patents. "Application No. AU 2019384118 B2 (Amgen Inc.)".
  • RUDN University. "DOMINO REACTIONS OF N-(PROPARGYL)IN... Comparison of Fischer indole synthesis with the optimised Pd-catalysed method". Available at: [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and De Novo Synthesis of 2-Ethyl-7-methyl-1H-indole

Executive Summary As a Senior Application Scientist, I present this comprehensive technical guide detailing the physicochemical properties, structural characterization, and de novo synthesis of 2-ethyl-7-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this comprehensive technical guide detailing the physicochemical properties, structural characterization, and de novo synthesis of 2-ethyl-7-methyl-1H-indole . The indole scaffold is a privileged structure in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Alkyl substitutions at the 2- and 7-positions specifically tune the steric bulk and lipophilicity of the molecule, altering its dihedral binding angle within target protein pockets. This guide provides a self-validating, field-proven synthetic workflow designed for high-yield isolation in pharmaceutical research environments.

Physicochemical Properties & Molecular Identification

Understanding the baseline physicochemical profile of 2-ethyl-7-methyl-1H-indole is critical for downstream formulation and chromatographic method development. The data below synthesizes the calculated and experimental properties of this specific compound and its highly structurally related C11H13N isomers[1][2].

PropertyValueCausality / Significance
Chemical Name 2-Ethyl-7-methyl-1H-indoleIUPAC standard nomenclature.
CAS Registry Number 91131-84-9Unique identifier for regulatory and procurement tracking[3][4].
Molecular Formula C11H13NDefines the atomic composition.
Molecular Weight 159.23 g/mol Critical for stoichiometric calculations and molarity.
Monoisotopic Mass 159.1048 DaTarget mass for high-resolution LC-MS (ESI+) validation[1][2].
Topological Polar Surface Area (TPSA) 15.8 ŲIndicates excellent blood-brain barrier (BBB) permeability[1].
XLogP3 (Lipophilicity) ~3.4Suggests high hydrophobic partitioning, ideal for lipid-rich target sites[1][2].
Storage Temperature 4°C to 8°C (Sealed, Dry)Prevents ambient auto-oxidation of the electron-rich pyrrole ring[5].

De Novo Synthesis: The Modified Madelung Pathway

While the Fischer indole synthesis is the most famous route to indoles, applying it to 2-alkyl-7-alkyl derivatives often yields complex regiochemical mixtures due to ambiguous enamine formation from aliphatic ketones. To ensure absolute regiocontrol, we employ a Modified Madelung Cyclization .

By utilizing 2,6-dimethylaniline as the starting material, the 7-methyl group is pre-installed. The second ortho-methyl group acts as the nucleophile, ultimately forming the C3 position of the indole ring, while the acyl chloride provides the C2-ethyl substituent.

MadelungSynthesis A 2,6-Dimethylaniline (Starting Material) C N-(2,6-Dimethylphenyl)propionamide (Intermediate) A->C Acylation B Propionyl Chloride + Triethylamine (0°C) B->C E Dianion Formation & Intramolecular Cyclization C->E Deprotonation D n-Butyllithium (2.5 eq) in THF (-20°C to 60°C) D->E F Dehydration (Aromatization) E->F Heat (60°C) G 2-Ethyl-7-methyl-1H-indole (Target Compound) F->G - H2O

Fig 1: Modified Madelung synthesis workflow for 2-ethyl-7-methyl-1H-indole.

Step-by-Step Self-Validating Protocol

Step 1: N-Acylation of the Aniline

  • Dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.2 equivalents of triethylamine (Et3N). Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting aniline.

  • Cool the reaction to 0°C using an ice bath. Dropwise add 1.1 equivalents of propionyl chloride. Causality: The low temperature controls the exothermic reaction and prevents over-acylation (di-amide formation).

  • QC Checkpoint 1: Analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The disappearance of the amine-stain-active starting material and the appearance of a higher Rf UV-active spot validates complete conversion to N-(2,6-dimethylphenyl)propionamide.

Step 2: Intermediate Isolation

  • Quench the reaction with distilled water. Extract the aqueous layer three times with DCM.

  • Wash the combined organic layers with saturated brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the pure amide intermediate.

Step 3: Madelung Cyclization

  • Dissolve the amide intermediate in anhydrous tetrahydrofuran (THF) and cool to -20°C.

  • Dropwise add 2.5 equivalents of n-Butyllithium (n-BuLi). Causality: The first equivalent deprotonates the acidic amide N-H. The second equivalent deprotonates the sterically hindered ortho-methyl C-H to form a highly reactive dianion. The 0.5 eq excess accounts for trace moisture.

  • Gradually warm the reaction to room temperature, then heat to 60°C for 4 hours. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the carbanion onto the amide carbonyl, which is followed by spontaneous dehydration to restore aromaticity.

  • QC Checkpoint 2: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of a dominant peak at m/z 160.11 ([M+H]+) confirms successful cyclization[2].

Step 4: Final Purification

  • Quench the bulk reaction carefully with saturated aqueous NH4Cl at 0°C.

  • Extract with ethyl acetate, dry, and purify via flash column chromatography (silica gel, gradient hexanes/ethyl acetate) to isolate pure 2-ethyl-7-methyl-1H-indole.

Pharmacological Relevance & Signaling Pathways

In drug development, the indole core mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The addition of the 2-ethyl and 7-methyl groups restricts the conformational flexibility of the molecule, potentially increasing selectivity for specific 5-HT receptor subtypes (e.g., 5-HT2A vs 5-HT1A) by occupying distinct hydrophobic sub-pockets.

GPCRPathway Ligand 2-Ethyl-7-methylindole Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC alpha-subunit IP3 IP3 / DAG Cleavage PLC->IP3 PIP2 Hydrolysis Ca Ca2+ Release & Signal Transduction IP3->Ca ER Channel Opening

Fig 2: Putative GPCR (5-HT) signal transduction pathway modulated by indole derivatives.

References

  • PubChem: 3-(propan-2-yl)-1H-indole | C11H13N | CID 12534824 (Used for baseline C11H13N isomer physicochemical profiling, TPSA, and XLogP3 data).
  • 1-Propyl-Indole: A Premium Organic Compound (Used for baseline storage and stability protocols for alkylindoles).
  • PubChemLite: 5-(propan-2-yl)-1h-indole (C11H13N) (Used for exact monoisotopic mass and LC-MS adduct calculations).
  • 2-ethyl-7-methyl-1H-indole, 91131-84-9 (Verification of CAS Registry Number and commercial chemical classification).
  • 114648-66-7 | 3-((1H-Indol-2-yl)methyl) - BLDpharm (Cross-reference for indole derivative handling, GHS statements, and related compound 91131-84-9).

Sources

Foundational

Chemical structure analysis of 2-ethyl-7-methyl-1H-indole

The following technical guide details the structural analysis of 2-ethyl-7-methyl-1H-indole , synthesized for researchers and drug development professionals. Technical Monograph | Version 1.0 Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 2-ethyl-7-methyl-1H-indole , synthesized for researchers and drug development professionals.

Technical Monograph | Version 1.0

Executive Summary & Compound Profile

2-ethyl-7-methyl-1H-indole (C₁₁H₁₃N) is a disubstituted indole scaffold of significant interest in medicinal chemistry due to its steric and electronic properties.[1][2][3][4][5] The presence of the 7-methyl group introduces steric bulk adjacent to the NH binding site, potentially modulating metabolic stability and receptor affinity compared to the parent indole.[2][3][4][5] The 2-ethyl group provides lipophilicity and alters the electronic density at the reactive C3 position.[2][3][4][5]

This guide provides a rigorous, self-validating protocol for the structural elucidation of this molecule, distinguishing it from regioisomers (e.g., 2-ethyl-4-methylindole or 2,3-dimethyl-7-methylindole) through advanced spectroscopic techniques.[2][3][4][5]

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Exact Mass 159.1048 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, CDCl₃, MeOH; sparingly soluble in water
Key Structural Features Indole core, Ethyl group at C2, Methyl group at C7 (ortho to NH)

Synthesis Context & Impurity Profile

Understanding the synthesis route is critical for anticipating impurities during analysis.[2][3][4][5] The most robust route for this derivative is the Fischer Indole Synthesis .[2][3][4][5]

  • Precursors: (2-Methylphenyl)hydrazine + 2-Butanone (or Butyraldehyde for direct 2-ethyl selectivity, though 2-butanone is more common and requires isomer separation).[2][3][4][5]

  • Mechanism: Acid-catalyzed cyclization via [3,3]-sigmatropic rearrangement.[2][3][4][5]

  • Critical Impurities:

    • Regioisomer:2,3-dimethyl-7-methylindole (formed if 2-butanone cyclizes at the methylene position).[2][3][4][5]

    • Unreacted Hydrazine: (2-Methylphenyl)hydrazine.[2][3][4][5]

    • Oxidation Products: 3-oxo-indolenines (indoleninones).[3][4][5]

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, prioritizing the exclusion of regioisomers.

StructureAnalysis Start Crude/Purified Sample MS 1. Mass Spectrometry (HRMS) Confirm C11H13N (m/z 159.1048) Start->MS H1_NMR 2. 1H NMR (1D) Identify 2-Et (q, t) and 7-Me (s) MS->H1_NMR Regio_Check 3. Regioisomer Check Is C3-H present? (s/d ~6.2 ppm) H1_NMR->Regio_Check Regio_Check->Start If C3-Me detected (Isomer) NOE 4. NOE/NOESY (Critical) Confirm 7-Me proximity to NH Regio_Check->NOE If C3-H exists C13_NMR 5. 13C & HSQC/HMBC Assign quaternary carbons NOE->C13_NMR Final Structure Confirmed 2-ethyl-7-methyl-1H-indole C13_NMR->Final

Caption: Logical workflow for structural validation, emphasizing the differentiation of the 2-ethyl target from 2,3-dimethyl isomers.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validation.[2][3][4][5] The 7-methyl substituent creates a unique diagnostic environment for the NH proton and the aromatic ring protons.[2][3][4][5]

Protocol: 1H NMR (500 MHz, CDCl₃)
  • Solvent: CDCl₃ (Chloroform-d) is preferred to observe the NH signal clearly (usually broad).[2][3][4][5] DMSO-d₆ is an alternative if NH exchange is too fast.[3][4][5]

  • Concentration: ~10 mg in 0.6 mL.[5]

Expected Chemical Shifts & Assignments:

PositionProton TypeShift (δ, ppm)Multiplicity (J Hz)Diagnostic Logic
NH Indole NH7.90 – 8.10Broad SingletKey: Shows NOE correlation with 7-Me.[2][3][4][5]
H-3 Indole C3-H6.20 – 6.30Singlet (or weak d)Confirms C3 is unsubstituted (rules out 2,3-dimethyl isomer).[2][3][4][5]
H-4 Aromatic7.35 – 7.45Doublet (J ≈ 8.[2][3][4][5]0)Ortho coupling to H-5.[3][4][5]
H-5 Aromatic6.95 – 7.05Triplet (pseudo-t)Meta coupling to H-3 is negligible; ortho to 4/6.[2][3][4][5]
H-6 Aromatic6.90 – 7.00Doublet (J ≈ 7.[2][3][4][5]0)Adjacent to 7-Me; often shielded relative to H-4.[2][3][4][5]
2-CH₂ Ethyl (CH₂)2.75 – 2.85Quartet (J ≈ 7.[3][5]5)Diagnostic for 2-ethyl group.[2][3][4][5]
7-CH₃ Methyl2.45 – 2.55SingletDownfield of alkyl methyls due to aromatic ring current.[2][3][4][5]
2-CH₃ Ethyl (CH₃)1.30 – 1.35Triplet (J ≈ 7.[3][4][5]5)Coupled to methylene.[2][3][4][5]
Protocol: 2D NMR Validation (NOESY)

To definitively prove the methyl group is at position 7 (and not 4, 5, or 6):

  • Experiment: 1D NOE difference or 2D NOESY.

  • Irradiation: Irradiate the Methyl singlet at ~2.50 ppm.

  • Observation:

    • Positive NOE to NH: Confirms 7-methyl (spatially close to N-H).[2][3][4][5]

    • Positive NOE to H-6: Confirms attachment to the benzene ring.[2][3][4][5]

    • Negative Result: If NOE is observed to H-3, the methyl would be at position 4 (4-methylindole).[3][4][5]

Mass Spectrometry (MS)
  • Technique: GC-MS (EI) or LC-MS (ESI+).[2][3][4][5]

  • Molecular Ion: m/z 159 [M]+.[3][4][5]

  • Fragmentation Pattern (EI, 70 eV):

    • m/z 159 (Base Peak): Indoles are stable aromatics.[2][3][4][5]

    • m/z 144 ([M-15]+): Loss of methyl radical (from the ethyl group or 7-Me).[3][4][5] Loss of terminal methyl from 2-ethyl is favored (β-cleavage).[3][4][5]

    • m/z 130 ([M-29]+): Loss of ethyl radical (rare) or rearrangement.[3][4][5]

Experimental Validation: The "Regioisomer Trap"

A common pitfall in synthesizing 2-ethylindoles via Fischer synthesis using 2-butanone is the formation of the 2,3-dimethyl isomer.[2][3][4][5]

Differentiation Table:

FeatureTarget: 2-Ethyl-7-Methyl Impurity: 2,3-Dimethyl-7-Methyl
H-3 Signal Present (~6.2 ppm, s)Absent (Quaternary C)
Alkyl Region Quartet (2H) + Triplet (3H)Singlet (3H) + Singlet (3H)
Carbon Count 11 Signals (with C3 as CH)11 Signals (with C3 as Cq)

Actionable Insight: If the proton NMR shows two singlets in the aliphatic region (~2.2 and ~2.4 ppm) and no quartet, the synthesis favored the thermodynamic enol, yielding the 2,3-dimethyl isomer.[3][4][5] Re-optimize using 1-diazobutan-2-one or specific acid catalysts to favor the kinetic product.[3][4][5]

References

  • PubChem. 2-ethyl-1H-indole (Compound Summary). National Library of Medicine.[2][3][4][5] Available at: [Link][4][5]

  • PubChem. 7-Methylindole (Compound Summary). National Library of Medicine.[2][3][4][5] Available at: [Link][2][4][5]

  • BMRB. Indole NMR Data Entry bmse000097.[2][3][4][5] Biological Magnetic Resonance Data Bank.[3][4][5] Available at: [Link][2][4][5]

  • Beilstein J. Org.[2][3][4][5] Chem. Direct C2–H alkylation of indoles.[2][3][4][5] (2019).[3][4][5] (Providing context for 2-ethyl alkylation shifts). Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profile of 2-Ethyl-7-Methyl-1H-Indole

[1][2] Executive Summary 2-Ethyl-7-methyl-1H-indole represents a specialized alkyl-substituted indole scaffold frequently utilized in the synthesis of bioactive alkaloids, melatonin receptor agonists, and kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-Ethyl-7-methyl-1H-indole represents a specialized alkyl-substituted indole scaffold frequently utilized in the synthesis of bioactive alkaloids, melatonin receptor agonists, and kinase inhibitors.[1][2] Its physicochemical behavior is governed by the interplay between the hydrophobic alkyl substituents (2-ethyl and 7-methyl) and the polar, hydrogen-bond-donating pyrrole nitrogen.[1][2]

This guide provides a scientifically grounded solubility profile, moving beyond simple data points to explain the molecular mechanics of dissolution. It is designed for researchers requiring precise solvent selection for synthesis, purification (recrystallization/chromatography), and biological assay formulation.[2]

Part 1: Physicochemical Profile & Solubility Mechanics[1]

To predict and manipulate the solubility of 2-ethyl-7-methyl-1H-indole, one must understand its structural drivers.[1][2]

Structural Determinants[1]
  • Indole Core (Aromatic/Polar Hybrid): The fused benzene-pyrrole system creates a planar, aromatic surface prone to

    
     stacking.[2]
    
  • N-H Moiety (H-Bond Donor): The nitrogen at position 1 acts as a weak acid (

    
     in DMSO) and a hydrogen bond donor.[2] This is the primary handle for solubility in polar aprotic solvents (DMSO, DMF).[2]
    
  • 7-Methyl Group (Steric/Lipophilic): Located adjacent to the nitrogen, this group adds lipophilicity and introduces minor steric hindrance to the N-H region, potentially reducing solvation efficiency by bulky proton acceptors.[2]

  • 2-Ethyl Group (Lipophilic Anchor): This substituent significantly increases the partition coefficient (LogP), making the molecule more soluble in non-polar hydrocarbons compared to the parent indole.[2]

Theoretical Properties
PropertyEstimated ValueImpact on Solubility
Molecular Weight 159.23 g/mol Moderate; allows for good dissolution kinetics.[1][2]
LogP (Octanol/Water) ~3.2 - 3.5 (Predicted)Highly lipophilic; negligible water solubility.[2]
H-Bond Donors 1 (N-H)Critical for solubility in alcohols and ethers.[2]
H-Bond Acceptors 0Relies on solvent acceptors (O, N) for interaction.[2]
Melting Point ~50–70 °C (Est.)Low melting point suggests high solubility in compatible organic solvents.

Part 2: Solvent Selection & Solubility Data[1]

The following data categorizes solvents based on their interaction mechanism with 2-ethyl-7-methyl-1H-indole. Values are synthesized from homologous series data (e.g., 7-methylindole, 2-methylindole) and validated solubility principles.[2]

Solubility Interaction Diagram (Graphviz)[2]

SolubilityMechanism cluster_Polar Polar Interaction (H-Bonding) cluster_NonPolar Hydrophobic Interaction (Van der Waals) Indole 2-Ethyl-7-Methyl-1H-Indole DMSO DMSO / DMF (Dipole-Dipole + H-Acceptor) Indole->DMSO High Solubility (N-H Solvation) Alcohols Ethanol / Methanol (H-Bond Exchange) Indole->Alcohols Good Solubility (Recrystallization) DCM DCM / Chloroform (Dispersion + Weak Dipole) Indole->DCM Very High Solubility (Lipophilic Match) Hexane Hexane / Heptane (London Dispersion) Indole->Hexane Moderate Solubility (Alkyl Group Effect)

Figure 1: Mechanistic mapping of solvent interactions.[2] The 2-ethyl and 7-methyl groups enhance interaction with non-polar solvents (red/yellow paths), while the N-H group dictates interaction with polar acceptors (green path).[1][2]

Solvent Compatibility Table[1]
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for extraction and loading for chromatography.[1][2]
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Preferred for biological assays and nucleophilic substitution reactions.[2]
Alcohols Methanol, Ethanol, IsopropanolGood (20–80 mg/mL)Primary choice for recrystallization. Solubility drops significantly with temperature.[2]
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherGood (30–90 mg/mL)Standard solvents for reaction workup and silica gel chromatography.[2]
Hydrocarbons Hexane, Cyclohexane, TolueneModerate (5–30 mg/mL)The ethyl/methyl groups improve solubility compared to bare indole.[2] Used as anti-solvents.
Aqueous Water, PBSNegligible (<0.1 mg/mL)Requires co-solvent (e.g., DMSO) or cyclodextrin complexation for aqueous use.[2]

Part 3: Experimental Protocols

Protocol: Rapid Solubility Screening (Visual)

Purpose: To quickly determine the approximate solubility range without using analytical instrumentation.

  • Preparation: Weigh 10 mg of 2-ethyl-7-methyl-1H-indole into a clear 4 mL glass vial.

  • Solvent Addition: Add the solvent of interest in 100 µL increments (micropipette).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) may be used if dissolution is slow.[2]

  • Observation:

    • Soluble immediately (<100 µL): Solubility > 100 mg/mL.[3][4]

    • Soluble after 500 µL: Solubility ~ 20 mg/mL.

    • Insoluble after 1 mL: Solubility < 10 mg/mL.

  • Validation: If the solution is clear, cool to 4°C for 1 hour. Precipitate formation indicates marginal solubility (ideal for recrystallization).[2]

Protocol: Purification via Recrystallization

Context: The 2-ethyl and 7-methyl substituents make this compound ideal for Ethanol/Water or Hexane/Ethyl Acetate recrystallization.[1][2] The following uses the Ethanol/Water method, which typically yields higher purity crystals.

RecrystallizationWorkflow Start Crude Material (Solid) Dissolve Dissolve in boiling Ethanol (Min. volume) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddWater Add Water dropwise (Until slight turbidity) Filter->AddWater Cool Slow Cooling (RT -> 4°C) AddWater->Cool Collect Filtration & Drying (Vacuum oven) Cool->Collect

Figure 2: Step-by-step recrystallization workflow for optimal purity.[2]

Detailed Steps:

  • Dissolution: Place crude indole in a flask. Add absolute ethanol and heat to reflux. Add ethanol dropwise until fully dissolved.

  • Clarification: If solid impurities remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation: While maintaining a gentle boil, add deionized water dropwise. Stop immediately when a faint, persistent cloudiness (turbidity) appears.[2]

  • Re-solubilization: Add a few drops of ethanol to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2–3 hours), then transfer to a 4°C fridge overnight.

  • Harvest: Filter crystals and wash with cold 50% Ethanol/Water.

Part 4: Biological Application & Formulation

For researchers using this compound in cell-based assays or in vivo studies:

  • Stock Solution: Prepare a 100 mM stock solution in anhydrous DMSO .

    • Stability:[1][5] Store at -20°C. The 7-methyl group provides some steric protection against oxidative degradation at the 7-position, but the indole core remains light-sensitive.[1][2] Store in amber vials.

  • Aqueous Dilution: When diluting into media, keep final DMSO concentration < 0.5% (v/v).

    • Risk:[1][6] Rapid precipitation ("crashing out") may occur due to the high LogP.

    • Mitigation: Vortex the media rapidly while adding the stock solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70275, 7-Methylindole. Retrieved from [Link].[2] (Used as a homologous series anchor for solubility data).

  • Scent.vn (2025). 7-Methylindole Solubility Table. Retrieved from [Link].[2][7] (Source of quantitative solubility estimates for the methyl-indole core).

  • Organic Chemistry Portal (2025). Synthesis of Indoles. Retrieved from [Link]. (General synthesis and workup solvent protocols).

Sources

Foundational

Comparative Analysis of Positional Isomers: 2-Ethyl-7-methylindole vs. 7-Ethyl-2-methylindole

Executive Summary The indole scaffold is a "privileged structure" in drug discovery, forming the structural basis for numerous FDA-approved therapeutics ranging from oncology drugs to neurologically active alkaloids[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, forming the structural basis for numerous FDA-approved therapeutics ranging from oncology drugs to neurologically active alkaloids[1]. However, the pharmacological profile and synthetic accessibility of an indole derivative are exquisitely sensitive to the positional arrangement of its substituents.

This technical whitepaper provides an in-depth comparative analysis of two closely related positional isomers: 2-ethyl-7-methylindole and 7-ethyl-2-methylindole . While both are 2,7-dialkylindoles with identical molecular weights, the transposition of the ethyl and methyl groups between the pyrrole (C2) and benzenoid (C7) rings fundamentally alters their electronic topology, steric shielding of the N-H pharmacophore, and required synthetic methodologies.

Structural Topology and Electronic Causality

To understand the divergent behavior of these isomers, we must analyze the causality behind C2 and C7 substitution. The indole core consists of an electron-rich pyrrole ring fused to a benzene ring.

The C2 Position (Pyrrole Ring)

Substitution at the C2 position directly impacts the electronic distribution of the pyrrole ring. Alkyl groups (like ethyl or methyl) at C2 are electron-donating via hyperconjugation. This electron density is pushed toward the C3 position, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic aromatic substitution. Furthermore, C2-substituents play a critical role in stabilizing C2-radical intermediates during oxidative coupling reactions, which is a valuable tool for building bioactive small molecule libraries[2].

  • In 2-ethyl-7-methylindole: The larger ethyl group is positioned at C2. The increased steric bulk directly adjacent to the N-H bond restricts the conformational freedom of any subsequent N1 or C3 functionalization.

The C7 Position (Benzenoid Ring)

The C7 position is located on the benzene ring, adjacent to the bridgehead carbon (C7a) and in close spatial proximity to the N-H group. Direct C7 functionalization is historically challenging due to the inherent reactivity of the pyrrole ring, often requiring transition-metal-catalyzed auxiliary-assisted site-selective functionalization[3]. Substituents at C7 are notorious for inducing axial chirality (atropisomerism), a property widely exploited in asymmetric catalysis and the design of chiral ligands[4].

  • In 7-ethyl-2-methylindole: The larger ethyl group is at C7. This creates a hydrophobic "shield" on the benzenoid face of the N-H bond. This shielding can disrupt intermolecular hydrogen bonding, often resulting in increased lipophilicity (LogP) and enhanced blood-brain barrier (BBB) permeability compared to its C2-ethyl counterpart.

G Indole Indole Core (N-H) C2 C2 Substitution (Pyrrole Ring) Indole->C2 C7 C7 Substitution (Benzenoid Ring) Indole->C7 Steric Steric Shielding of N-H C2->Steric C3_React Increased C3 Nucleophilicity C2->C3_React C7->Steric Atrop Atropisomerism / Axial Chirality C7->Atrop

Fig 1. Mechanistic pathways driven by C2 and C7 indole substitutions.

Regioselective Synthetic Methodologies

The synthesis of highly specific dialkylindoles requires carefully designed, self-validating protocols to avoid complex isomeric mixtures. The choice of methodology is dictated by the desired position of the alkyl groups.

Protocol A: Synthesis of 7-Ethyl-2-methylindole via Fischer Indole Synthesis

The Fischer Indole Synthesis is highly effective for synthesizing 2-methylindoles when acetone is used as the ketone. Because acetone is symmetrical, it eliminates the regioselectivity issues typically associated with the cyclization of unsymmetrical ketones.

Causality of Choice: By reacting (2-ethylphenyl)hydrazine with acetone, the cyclization can only occur at one of the equivalent methyl groups of the hydrazone, guaranteeing the formation of a 2-methylindole with the ethyl group locked at C7[5].

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 10.0 mmol of (2-ethylphenyl)hydrazine hydrochloride in 20 mL of absolute ethanol. Add 12.0 mmol of acetone and a catalytic amount of glacial acetic acid. Reflux for 2 hours to form the corresponding hydrazone.

  • Solvent Exchange: Remove the ethanol under reduced pressure to isolate the crude hydrazone.

  • Sigmatropic Rearrangement & Cyclization: Dissolve the crude hydrazone in 15 mL of polyphosphoric acid (PPA) at 80°C. Slowly raise the temperature to 110°C and stir for 3 hours. The acidic environment catalyzes the [3,3]-sigmatropic rearrangement and subsequent cyclization.

  • Workup: Quench the reaction by pouring the hot mixture over crushed ice. Neutralize with 10% NaOH until pH 8 is reached. Extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield pure 7-ethyl-2-methylindole.

Protocol B: Synthesis of 2-Ethyl-7-methylindole via Pd-Catalyzed Cascade

Attempting to synthesize 2-ethyl-7-methylindole via a Fischer synthesis requires reacting (2-methylphenyl)hydrazine with 2-butanone. However, 2-butanone is unsymmetrical. Cyclization can occur at the CH3 group (yielding the desired 2-ethyl product) or the CH2 group (yielding a 2,3-dimethyl byproduct). To ensure absolute regiochemical purity, a Palladium-catalyzed Sonogashira coupling followed by intramolecular hydroamination is required.

Causality of Choice: Transition-metal catalysis allows for precise carbon-carbon bond formation. By coupling a terminal alkyne (1-butyne) with an ortho-haloaniline, the alkyne geometry dictates the final pyrrole structure, completely bypassing the regiochemical ambiguity of the Fischer route.

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk flask, dissolve 10.0 mmol of 2-iodo-6-methylaniline in 25 mL of anhydrous DMF. Sparge with argon for 15 minutes.

  • Catalyst Addition: Add 0.05 eq (0.5 mmol) of Pd(PPh3)4 and 0.1 eq (1.0 mmol) of CuI under a positive flow of argon.

  • Coupling: Add 2.0 eq (20.0 mmol) of triethylamine (Et3N) followed by the slow introduction of 1-butyne gas (or a solution of 1-butyne in THF) at 0°C.

  • Cyclization: Seal the flask and heat to 100°C for 12 hours. The initial Sonogashira coupling yields an ortho-alkynylaniline intermediate, which undergoes spontaneous intramolecular hydroamination catalyzed by the Pd/Cu system to form the indole core.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF. Dry, concentrate, and purify via flash chromatography to isolate pure 2-ethyl-7-methylindole.

G SM1 (2-Ethylphenyl)hydrazine + Acetone Cat1 Acid Catalysis (Fischer) SM1->Cat1 SM2 2-Iodo-6-methylaniline + 1-Butyne Cat2 Pd/Cu Catalysis (Sonogashira) SM2->Cat2 P1 7-Ethyl-2-methylindole Cat1->P1 P2 2-Ethyl-7-methylindole Cat2->P2

Fig 2. Divergent synthetic strategies required for regioselective isomer preparation.

Quantitative Physicochemical Comparison

While structurally similar, the transposition of the alkyl groups yields subtle but pharmacologically relevant differences in their physicochemical properties. The table below summarizes the key data points critical for medicinal chemistry profiling.

Property2-Ethyl-7-methylindole7-Ethyl-2-methylindole
Chemical Formula C11H13NC11H13N
Molecular Weight 159.23 g/mol 159.23 g/mol
C2 Substituent Ethyl (-CH2CH3)Methyl (-CH3)
C7 Substituent Methyl (-CH3)Ethyl (-CH2CH3)
Predicted LogP ~3.15~3.25 (Higher due to C7 shielding)
H-Bond Donors 1 (N-H)1 (N-H)
H-Bond Acceptors 00
Topological Polar Surface Area (TPSA) 15.79 Ų15.79 Ų
Primary Synthetic Route Pd-Catalyzed CascadeFischer Indole Synthesis
C3 Reactivity toward Electrophiles Very High (C2-Ethyl donation)High (C2-Methyl donation)

Conclusion

The distinction between 2-ethyl-7-methylindole and 7-ethyl-2-methylindole extends far beyond simple nomenclature. For the medicinal chemist, the placement of the bulkier ethyl group at C7 versus C2 dictates the degree of steric shielding around the N-H pharmacophore, influencing both target binding kinetics and membrane permeability. For the process chemist, these structural nuances demand entirely different synthetic paradigms—relying on the robust symmetry of the Fischer synthesis for the 7-ethyl-2-methyl isomer, while necessitating precision transition-metal catalysis to overcome the regiochemical ambiguities of the 2-ethyl-7-methyl isomer.

References

  • Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. National Center for Biotechnology Information (PMC). Available at:[Link]

  • C2‐ vs. C7‐indole functionalisation. ResearchGate. Available at:[Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Available at:[Link]

  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications (RSC Publishing). Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Properties and Synthesis of 2-Ethyl-7-methyl-1H-indole

Executive Summary 2-Ethyl-7-methyl-1H-indole (CAS: 91131-84-9) is a highly specialized, sterically hindered heterocyclic building block utilized in the design of targeted kinase inhibitors and GPCR ligands. Because of it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-7-methyl-1H-indole (CAS: 91131-84-9) is a highly specialized, sterically hindered heterocyclic building block utilized in the design of targeted kinase inhibitors and GPCR ligands. Because of its unique dialkyl substitution pattern, its physical state and melting point deviate significantly from standard unsubstituted indoles. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, alongside field-proven, self-validating protocols for its synthesis and analytical characterization.

Structural Causality: Thermodynamics of the Physical State

The physical state of an indole derivative at room temperature is governed by the efficiency of its crystal lattice packing, which is a direct function of molecular symmetry, steric hindrance, and


 stacking capabilities.

Unsubstituted 1H-indole is a highly crystalline solid with a melting point of 52 °C. When a methyl group is introduced at the C-7 position (7-methylindole), the molecular weight and polarizability increase without severely disrupting the planar geometry, raising the melting point to 80–84 °C .

However, the introduction of an ethyl group at the C-2 position fundamentally alters the molecule's thermodynamics. The ethyl chain possesses a freely rotatable


-bond, which introduces a high degree of conformational flexibility. This flexibility drastically increases the entropy of fusion (

). Furthermore, the out-of-plane projection of the ethyl group creates severe steric clashes that disrupt the highly ordered

stacking of the indole cores.
Quantitative Data: Comparative Melting Points

To contextualize this phenomenon, the table below summarizes the melting points of related indole derivatives, demonstrating the melting point depression caused by C-2 alkyl elongation .

Compound NameCAS NumberSubstitution PatternPhysical State (25 °C)Melting Point (°C)
1H-Indole120-72-9UnsubstitutedCrystalline Solid52 - 54
7-Methyl-1H-indole933-67-5C-7 MethylCrystalline Solid80 - 84
2,7-Dimethyl-1H-indole5621-13-6C-2 Methyl, C-7 MethylCrystalline Solid70 - 74
2-Ethyl-1H-indole3484-18-2C-2 EthylLow-melting Solid / Oil43 - 45
2-Ethyl-7-methyl-1H-indole 91131-84-9 C-2 Ethyl, C-7 Methyl Viscous Liquid / Solid 30 - 45 (Est.)

Validated Synthesis Protocol: Madelung Cyclization

Causality: Traditional Fischer indole syntheses utilizing unsymmetrical aliphatic ketones often yield complex mixtures of regioisomers. To achieve absolute regiocontrol for 2-ethyl-7-methyl-1H-indole, the Madelung synthesis is the superior choice. By utilizing N-(2,6-dimethylphenyl)propionamide, the ethyl group is forced exclusively to the C-2 position, while the intact methyl group naturally occupies the C-7 position.

G A 2,6-Dimethylaniline + Propionyl Chloride B N-(2,6-dimethylphenyl) propionamide A->B Acylation C Base Catalysis (n-BuLi / THF) B->C Deprotonation D Intramolecular Cyclization (Madelung) C->D Carbanion Attack E 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9) D->E Dehydration

Fig 1. Madelung synthesis pathway ensuring absolute regiocontrol for 2-ethyl-7-methyl-1H-indole.

Step-by-Step Methodology
  • Amidation: Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) as an acid scavenger. Dropwise add propionyl chloride (1.1 eq) at 0 °C.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the primary amine spot completely disappears, confirming full conversion to N-(2,6-dimethylphenyl)propionamide.

  • Solvent Exchange: Evaporate the DCM under reduced pressure and reconstitute the purified amide in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

  • Deprotonation: Cool the solution to -20 °C. Slowly add n-butyllithium (2.5 eq).

    • Causality: The first equivalent of n-BuLi deprotonates the amide nitrogen. The critical second equivalent abstracts the weakly acidic benzylic proton from the C-2 methyl group, generating a highly reactive dianion.

  • Thermal Cyclization: Warm the reaction mixture to 60 °C and stir for 4 hours. This thermal energy drives the intramolecular nucleophilic attack of the benzylic carbanion onto the amide carbonyl, followed by spontaneous dehydration to form the aromatic pyrrole ring.

  • Isolation: Quench the reaction carefully with saturated aqueous

    
    . Extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and purify via silica gel flash chromatography.
    • Self-Validation: Confirm the final structure via

      
      H-NMR. The successful cyclization is validated by the disappearance of the amide proton and the emergence of the distinct indole C-3 aromatic proton singlet at approximately 
      
      
      
      6.2 ppm.

Analytical Protocol: Physical State & Melting Point Validation

Causality: Capillary melting point apparatuses are notoriously inaccurate for low-melting solids and viscous oils due to supercooling effects, polymorphic transitions, and operator subjectivity. Differential Scanning Calorimetry (DSC) must be employed to provide a quantitative thermodynamic profile, capturing the exact phase transition temperatures without visual bias.

DSC S1 Sample Prep (2-5 mg) S2 Hermetic Sealing S1->S2 S3 Heating Cycle (10 °C/min) S2->S3 S4 Thermogram Analysis S3->S4 S5 Melting Point Extraction S4->S5

Fig 2. DSC workflow for precise melting point and physical state determination.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the highly purified 2-ethyl-7-methyl-1H-indole into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid using a mechanical press.

    • Self-Validation: Weigh the pan immediately after crimping and again after the thermal cycle. Any mass loss (>0.05 mg) indicates a compromised seal and potential volatilization, invalidating the run.

  • Thermal Cycling: Place the sample in the DSC cell. Equilibrate the sample at -20 °C for 10 minutes to force complete crystallization of the potentially supercooled liquid. Heat the sample at a strictly controlled rate of 10 °C/min up to 100 °C under a continuous nitrogen purge (50 mL/min).

  • Data Extraction: Analyze the resulting thermogram. The extrapolated onset temperature of the primary endothermic peak represents the true thermodynamic melting point (

    
    ), while the integral of the peak provides the enthalpy of fusion (
    
    
    
    ).

References

  • The Good Scents Company. "7-methyl indole, 933-67-5 - Physicochemical Properties." The Good Scents Company Data, 2025. Available at:[Link]

  • European Patent Office. "EP0171037A2 - 3-Carbonyl-1-aminoalkyl-1H-indoles useful as analgesics and preparation thereof." Google Patents, 1986.
  • United States Patent and Trademark Office. "US3051723A - Synthesis of 3-indolealkanoic acid compounds." Google Patents, 1962.
Foundational

Safety data sheet (SDS) for 2-ethyl-7-methyl-1H-indole

Safety Data Sheet (SDS) Technical Guide: 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9) Mechanistic Toxicology, Handling Protocols, and Risk Mitigation for Drug Development Professionals Executive Summary In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) Technical Guide: 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9) Mechanistic Toxicology, Handling Protocols, and Risk Mitigation for Drug Development Professionals

Executive Summary

In modern drug discovery, indole derivatives like 2-ethyl-7-methyl-1H-indole serve as privileged scaffolds for kinase inhibitors, GPCR ligands, and novel therapeutics. However, standard Safety Data Sheets (SDS) often provide generic handling instructions that fail to address the specific physicochemical and toxicological nuances of alkyl-substituted indoles.

As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between regulatory compliance and mechanistic toxicology. By understanding why this compound behaves the way it does—both at the bench and within biological systems—researchers can implement self-validating safety protocols that ensure absolute experimental integrity and personnel protection.

Physicochemical Profiling & Structural Implications

The hazard profile of 2-ethyl-7-methyl-1H-indole is intrinsically linked to its molecular structure. The lipophilic nature of the alkyl groups (ethyl and methyl) enhances the molecule's ability to cross biological membranes, increasing the risk of systemic absorption upon dermal contact or inhalation.

Table 1: Core Physicochemical & Identification Data

ParameterValue / DescriptionMechanistic Implication
Chemical Name 2-Ethyl-7-methyl-1H-indoleAlkyl substitutions increase lipophilicity compared to bare indole.
CAS Number 91131-84-9[1]Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₃NHigh carbon-to-heteroatom ratio dictates poor aqueous solubility.
Molecular Weight 159.23 g/mol Low molecular weight facilitates rapid aerosolization of fine powders.
Physical State Solid (Crystalline/Powder)Prone to static charge accumulation; inhalation hazard (H335).
Solubility Soluble in DMSO, EtOH, DCMRequires organic solvents for decontamination; water is ineffective.

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard SDS documentation classifies 2-ethyl-7-methyl-1H-indole under several GHS hazard categories, primarily H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

To mitigate these risks, we must understand the biochemical causality. Alkylindoles are not merely passive irritants; they undergo active bioactivation. Upon systemic entry, Cytochrome P450 enzymes (specifically CYP1A1, CYP2F1, and CYP3A4) catalyze the dehydrogenation of the indole ring[3][4]. This metabolic oxidation converts the relatively stable indole into a highly reactive electrophilic intermediate (e.g., an


-unsaturated iminium or 3-methyleneindolenine species)[4].

These electrophiles act as aggressive Michael acceptors, rapidly depleting cellular glutathione (GSH) and covalently binding to nucleophilic residues on proteins and DNA. This macromolecular alkylation triggers oxidative stress, cellular apoptosis, and the acute tissue irritation observed upon exposure[3].

MetabolicPathway A 2-Ethyl-7-methyl-1H-indole (Lipophilic Xenobiotic) B Cytochrome P450 (e.g., CYP1A1, CYP3A4) A->B Hepatic/Pulmonary Exposure C Electrophilic Intermediate (Reactive Iminium) B->C Dehydrogenation D Nucleophilic Attack (GSH Depletion) C->D Detoxification E Macromolecule Alkylation (DNA/Protein Adducts) C->E Covalent Binding

Fig 1: CYP450-mediated metabolic activation of alkylindoles leading to cellular toxicity.

Self-Validating Experimental Protocols for Safe Handling

Because of the compound's lipophilicity and potential for CYP450-mediated bioactivation, traditional "weigh and transfer" methods are insufficient. The following protocol utilizes a differential weighing technique to create a self-validating system that minimizes exposure and guarantees mass accuracy.

Step-by-Step Handling Methodology
  • PPE Selection: Don double nitrile gloves. Causality: Lipophilic indoles can rapidly permeate latex. Nitrile provides a superior barrier against non-polar aromatic compounds.

  • Environmental Control: Perform all open-container operations inside a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet.

  • Static Mitigation: Use a grounded, anti-static micro-spatula. Causality: Dry indole powders accumulate static charge, which can cause the powder to repel from the spatula and aerosolize, directly leading to inhalation exposure (H335).

  • Differential Weighing (The Self-Validating Step):

    • Tare a sealed, empty receiving vial on the analytical balance.

    • Inside the VBE, transfer the estimated required mass of 2-ethyl-7-methyl-1H-indole into the vial.

    • Cap the vial tightly and wipe the exterior with a 70% Isopropanol wipe.

    • Transfer the sealed vial back to the balance and record the final mass.

    • Validation: By weighing the closed system, you validate the exact mass transferred without exposing the laboratory environment to airborne particulates.

Spill Management & UV-Verified Decontamination

In the event of a powder spill, sweeping or using water will only spread the lipophilic compound. We utilize the intrinsic fluorescent properties of the highly conjugated indole ring to create a self-validating decontamination workflow.

Decontamination Workflow
  • Containment: Immediately lower the fume hood sash or evacuate the bench area.

  • Absorption: Cover the spill with activated carbon powder or a solvent-damped pad (using 70% Isopropanol or Ethanol). Causality: Water cannot dissolve the compound; an organic solvent is required to solubilize the indole for absorption into the pad.

  • Physical Removal: Wipe the area inward (from the clean edge to the center) to prevent spreading. Seal the waste in a designated hazardous solid waste container for incineration.

  • Validation via Fluorescence: Dim the ambient laboratory lights and illuminate the spill area with a handheld 254 nm / 365 nm UV lamp. Causality: 2-ethyl-7-methyl-1H-indole contains a conjugated aromatic system that strongly absorbs UV light and fluoresces. If the area glows, residual compound remains, and step 2 must be repeated. The protocol is only complete when the UV inspection yields a negative result.

SpillResponse Start Spill Detected: Indole Derivative Assess Assess Volume & Location Start->Assess Hood Inside Fume Hood? Assess->Hood Bench On Open Bench? Assess->Bench ActionHood 1. Lower Sash 2. Apply Carbon Sorbent 3. Sweep to Waste Hood->ActionHood ActionBench 1. Evacuate Area 2. Don Respirator 3. Contain with Pads Bench->ActionBench Decon Decontaminate Surface (70% Isopropanol) ActionHood->Decon ActionBench->Decon Validate Validate Decontamination (254 nm UV Swab Test) Decon->Validate Waste Seal in Solid Waste (Incineration Protocol) Validate->Waste

Fig 2: Self-validating spill response and UV-verified decontamination workflow.

References

  • BLD Pharmatech. "432025-17-7 | 7-Isopropyl-2-methyl-1H-indole | BLD Pharm" (Contains catalog and safety data routing for 2-Ethyl-7-methyl-1H-indole CAS: 91131-84-9). Source: bldpharm.com.
  • CDH Fine Chemical. "INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS". Source: cdhfinechemical.com.
  • MDPI. "The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism". Source: mdpi.com.
  • PubMed / Chemical Research in Toxicology. "Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4". Source: nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Ethyl-7-Methyl-1H-Indole

The following Application Note and Protocol is designed for research professionals requiring a high-fidelity synthesis of 2-ethyl-7-methyl-1H-indole . This guide prioritizes regiocontrol , a critical challenge when using...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research professionals requiring a high-fidelity synthesis of 2-ethyl-7-methyl-1H-indole .

This guide prioritizes regiocontrol , a critical challenge when using unsymmetrical ketones in the Fischer indole synthesis. While the direct reaction of 2-butanone is the most obvious path, it historically yields mixtures. This document details the Direct Synthesis (with purification protocols) and an Alternative Regio-Selective Route (via


-keto esters) to ensure the user can achieve the specific 2-ethyl-3-unsubstituted architecture.


Molecular Weight:  159.23  g/mol 

Executive Summary & Strategic Analysis

The synthesis of 2-ethyl-7-methyl-1H-indole presents a classic regioselectivity problem inherent to the Fischer indole reaction. The target molecule features a 7-methyl group (derived from o-tolylhydrazine) and a 2-ethyl group (derived from 2-butanone).

The Challenge: The reaction of o-tolylhydrazine with 2-butanone (methyl ethyl ketone) generates two isomeric ene-hydrazine intermediates.

  • Kinetic Enamine (Terminal): Leads to the desired 2-ethyl-7-methylindole .

  • Thermodynamic Enamine (Internal): Leads to the undesired 2,3,7-trimethylindole .

Under standard thermodynamic conditions (strong acid, high heat), the 2,3-dimethyl isomer often predominates. To isolate the 2-ethyl isomer, one must either (A) employ specific conditions that favor kinetic control or allow for rigorous separation, or (B) utilize a decarboxylative route via a


-keto ester to lock the regiochemistry.

This guide provides protocols for Method A (Direct Fischer) , suitable for rapid access if chromatography is available, and Method B (Decarboxylative) , recommended for high-purity requirements.

Mechanistic Pathway & Regioselectivity[1][2]

The following diagram illustrates the bifurcation point in the mechanism where regioselectivity is determined.

FischerMechanism Start o-Tolylhydrazine + 2-Butanone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Enamine_Kinetic Kinetic Ene-Hydrazine (Terminal Double Bond) Hydrazone->Enamine_Kinetic Kinetic Control (Steric Bulk/Solvent) Enamine_Thermo Thermodynamic Ene-Hydrazine (Internal Double Bond) Hydrazone->Enamine_Thermo Thermodynamic Control (Strong Acid/Heat) Sigmatropic_K [3,3]-Sigmatropic Rearrangement Enamine_Kinetic->Sigmatropic_K Sigmatropic_T [3,3]-Sigmatropic Rearrangement Enamine_Thermo->Sigmatropic_T Target TARGET: 2-Ethyl-7-methylindole Sigmatropic_K->Target -NH3 Byproduct BYPRODUCT: 2,3,7-Trimethylindole Sigmatropic_T->Byproduct -NH3

Caption: Divergent pathways in the Fischer Indolization of 2-butanone. The kinetic path yields the 2-ethyl target.

Protocol A: Direct Fischer Synthesis (Polyphosphoric Acid Method)

This method uses Polyphosphoric Acid (PPA) as both solvent and catalyst. While PPA is a strong acid, it often provides cleaner reaction profiles than Lewis acids (ZnCl


) for alkyl indoles, though it requires careful temperature monitoring to minimize the thermodynamic byproduct.
Materials
  • Precursor A: o-Tolylhydrazine hydrochloride (CAS: 635-26-7)

  • Precursor B: 2-Butanone (Methyl Ethyl Ketone, MEK) (Excess)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (83%

    
     content)
    
  • Solvents: Ethyl Acetate, Dichloromethane, Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • In a round-bottom flask, dissolve o-tolylhydrazine HCl (10.0 g, 63 mmol) in a mixture of water (30 mL) and ethanol (10 mL).

    • Add sodium acetate (5.2 g) to liberate the free base hydrazine.

    • Add 2-butanone (5.0 g, 69 mmol, 1.1 eq) dropwise.

    • Stir at room temperature for 1 hour. The hydrazone will separate as an oil or solid.

    • Extract with diethyl ether, dry over MgSO

      
      , and concentrate in vacuo to obtain the crude hydrazone. Note: Use immediately.
      
  • Cyclization:

    • Place PPA (100 g) in a 250 mL 3-neck flask equipped with a mechanical stirrer (PPA is viscous).

    • Heat PPA to 90–100 °C .

    • Add the crude hydrazone slowly to the stirred PPA. Caution: Exothermic reaction.

    • Application Note: Maintain temperature below 110 °C. Higher temperatures drastically increase the ratio of the 2,3-dimethyl isomer.

    • Stir at 100 °C for 30–45 minutes. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool the mixture to ~50 °C.

    • Pour the reaction mass onto crushed ice (300 g) with vigorous stirring. The PPA will hydrolyze and the crude indole will precipitate/oil out.

    • Neutralize carefully with 50% NaOH solution or solid NaHCO

      
       until pH ~7-8.
      
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification (Crucial):

    • The crude residue contains a mixture of 2-ethyl-7-methylindole (Target) and 2,3,7-trimethylindole.

    • Flash Chromatography: Silica gel (230-400 mesh).

      • Eluent: Gradient of 100% Hexane

        
         2% EtOAc/Hexane.
        
      • The 2-ethyl isomer typically elutes after the 2,3-dimethyl isomer due to the lack of steric shielding at the 3-position, making it slightly more polar/interactive with silica.

    • Yield Expectation: 30–45% isolated yield of the target isomer.

Protocol B: High-Fidelity Route ( -Keto Ester)

For pharmaceutical applications requiring >98% regiochemical purity, this 3-step sequence is superior. It forces the cyclization to occur at the specific methylene group activated by an ester, guaranteeing the 2-ethyl position.

Synthetic Scheme
  • Fischer Cyclization: o-Tolylhydrazine + Methyl 3-oxopentanoate

    
     Methyl 2-ethyl-7-methylindole-3-carboxylate.
    
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    
  • Decarboxylation: Acid

    
    2-Ethyl-7-methyl-1H-indole .
    
Step-by-Step Methodology
Step 1: Indole-3-Carboxylate Synthesis[2]
  • Reagents: Mix o-tolylhydrazine HCl (10.0 g) and Methyl 3-oxopentanoate (9.0 g) in Glacial Acetic Acid (50 mL).

  • Reaction: Reflux for 4 hours.

  • Workup: Pour into ice water. The ester product usually precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol.

    • Result: Pure Methyl 2-ethyl-7-methylindole-3-carboxylate.

Step 2 & 3: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the ester (5.0 g) in 20% NaOH (30 mL) and Ethanol (30 mL). Reflux overnight.

  • Isolation: Acidify with HCl. Collect the precipitated 2-ethyl-7-methylindole-3-carboxylic acid. Dry thoroughly.

  • Decarboxylation:

    • Mix the dry acid (3.0 g) with Copper powder (0.3 g) in Quinoline (10 mL).

    • Heat to 200–220 °C for 2 hours. Evolution of CO

      
       will be observed.
      
    • Workup: Cool, dilute with Ether, and wash extensively with dilute HCl (to remove Quinoline).

    • Final Purification: Pass through a short silica plug.[3]

    • Result:2-Ethyl-7-methyl-1H-indole (Single Regioisomer).[2]

Characterization Data

The following data table helps distinguish the target from the common byproduct.

FeatureTarget: 2-Ethyl-7-methylindole Byproduct: 2,3,7-Trimethylindole
C-2 Position Ethyl group (-CH

CH

)
Methyl group (-CH

)
C-3 Position Proton (H) Methyl group (-CH

)

H NMR (C3-H)
Singlet/Multiplet at ~6.2 - 6.4 ppm Absent

H NMR (Alkyl)
Triplet (~1.3 ppm) & Quartet (~2.8 ppm)Two Singlets (~2.3 - 2.5 ppm)
Appearance White/Pale Yellow Solid or OilWhite Solid
Melting Point Lower (due to flexibility of ethyl)Higher (more compact)

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Accela ChemBio. (2023). Product Catalog: Methyl 2-ethyl-7-methyl-1H-indole-3-carboxylate. Link

  • Org. Synth. (1942). 2-Methylindole (General Fischer Protocol). Organic Syntheses, Coll. Vol. 3, p.597. Link

  • Ishii, H. (1981). Fisher Indole Synthesis Applied to the Total Synthesis of Natural Products. Accounts of Chemical Research, 14(9), 275-283. (Discusses regiocontrol). Link

Sources

Application

Protocol for N-alkylation of 2-ethyl-7-methyl-1H-indole

An Application Guide to the N-Alkylation of 2-Ethyl-7-Methyl-1H-Indole Authored by a Senior Application Scientist This document provides a comprehensive guide for the selective N-alkylation of 2-ethyl-7-methyl-1H-indole,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of 2-Ethyl-7-Methyl-1H-Indole

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the selective N-alkylation of 2-ethyl-7-methyl-1H-indole, a common structural motif in pharmacologically active compounds. The protocols and insights are tailored for researchers, medicinal chemists, and process development scientists aiming to achieve high-yield, regioselective synthesis of N-substituted indoles.

Introduction: The Significance of N-Alkylated Indoles

The indole scaffold is a "privileged" structure in drug discovery, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Functionalization of the indole core is a cornerstone of medicinal chemistry, and modification at the N-1 position is a critical strategy for modulating a molecule's pharmacological profile. N-alkylation can significantly impact a compound's potency, selectivity, solubility, and metabolic stability. However, the synthesis of N-alkylated indoles is not without its challenges, primarily the competition between N-alkylation and alkylation at the electron-rich C-3 position.[4][5]

This guide focuses on 2-ethyl-7-methyl-1H-indole, a substrate where the presence of a C-2 substituent provides an inherent steric advantage, significantly favoring the desired N-alkylation pathway. We will detail a robust and widely applicable protocol using classical conditions that ensure high regioselectivity and yield.

The Chemical Rationale: Achieving N-1 Selectivity

The core of a successful N-alkylation strategy lies in understanding and controlling the nucleophilicity of the indole ring.

The Competing Pathways: N-1 vs. C-3

The indole ring possesses two primary nucleophilic sites: the nitrogen at position 1 (N-1) and the carbon at position 3 (C-3). In its neutral form, the C-3 position is often more nucleophilic, which can lead to a mixture of N-1 and C-3 alkylated products, complicating purification and reducing the yield of the desired isomer.[4][5]

The Indolate Anion: The Key to Selectivity

To decisively favor N-alkylation, the reaction strategy must enhance the nucleophilicity of the indole nitrogen. This is achieved by deprotonating the N-H group (pKa ≈ 17 in DMSO) with a strong base to form the corresponding indolate anion.[6][7] This anion is a significantly more potent nucleophile at the nitrogen center, directing the subsequent reaction with an electrophile (the alkylating agent) to the N-1 position.[4][8]

The choice of base and solvent is therefore paramount:

  • Base: A strong, non-nucleophilic base is required for complete and irreversible deprotonation. Sodium hydride (NaH) is a classic and highly effective choice for this purpose.[2][6][8] It reacts to form the sodium indolate salt and hydrogen gas, driving the equilibrium forward.

  • Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), is essential. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the indolate anion.[6][8] DMF, in particular, has been shown to enhance the preference for N-alkylation.[4][8]

Substrate Advantage: The Role of the C-2 Ethyl Group

For the specific substrate, 2-ethyl-7-methyl-1H-indole, the ethyl group at the C-2 position provides steric hindrance that physically obstructs the approach of the electrophile to the C-3 position. This inherent structural feature greatly diminishes the likelihood of C-3 alkylation, making this substrate particularly well-suited for selective N-alkylation.[8]

Reaction Mechanism and Workflow

The overall process is a two-step, one-pot procedure involving deprotonation followed by a bimolecular nucleophilic substitution (SN2) reaction.

Chemical Mechanism

The mechanism involves the initial deprotonation of the indole N-H by sodium hydride to generate a nucleophilic sodium indolate salt. This anion then attacks the alkyl halide electrophile in a classic SN2 fashion, displacing the halide leaving group to form the final N-alkylated product.

Caption: Reaction mechanism for the N-alkylation of indole.

Experimental Workflow

The following diagram outlines the major steps of the laboratory procedure, from initial setup to final product analysis.

Caption: Step-by-step experimental workflow for indole N-alkylation.

Detailed Experimental Protocol

Safety Precautions:

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle only under an inert atmosphere (Nitrogen or Argon) and wear appropriate personal protective equipment (PPE).

  • DMF is a potential reproductive toxin. Handle in a well-ventilated fume hood.

  • The reaction evolves hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

Reagents and Equipment:

  • 2-ethyl-7-methyl-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkylating agent (e.g., Benzyl bromide, 1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, septa, nitrogen/argon line, ice bath, TLC plates.

Procedure:

  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-ethyl-7-methyl-1H-indole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (to a concentration of ~0.2 M) via syringe. Stir until the indole is fully dissolved.[8]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion) portion-wise over 10-15 minutes. Caution: Hydrogen gas will evolve.[4]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution has completely ceased. The solution may become darker or thicker.[8]

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[4]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[4]

  • Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated indole.[6]

Data, Characterization, and Expected Outcomes

Proper characterization is essential to confirm the identity and purity of the final product.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Indole 1.0 eq.Limiting reagent
Base (NaH) 1.1 - 1.5 eq.Ensures complete deprotonation of the indole N-H.[4]
Alkylating Agent 1.0 - 1.2 eq.A slight excess drives the reaction to completion.[4][8]
Solvent Anhydrous DMF/THFPolar aprotic solvent stabilizes the indolate anion.[8]
Temperature 0 °C to Room Temp.Controls initial exotherm and allows for a smooth reaction.[8]
Expected Yield >85%High yields are typical for this substrate-selective reaction.[2]
Product Characterization

The most definitive method for confirming successful N-alkylation is Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • ¹H NMR: The primary indicator of a successful reaction is the disappearance of the broad singlet corresponding to the N-H proton , which is typically found far downfield (>8 ppm) in the starting material. Concurrently, new signals corresponding to the protons of the newly installed alkyl group will appear. For example, N-benzylation would show new aromatic signals and a characteristic singlet for the benzylic -CH₂- protons around 5.3 ppm.

  • ¹³C NMR: Alkylation at the nitrogen position will induce shifts in the chemical environment of the indole ring carbons, which can be compared to the starting material spectrum for confirmation.[9]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the purity of the product and verify its molecular weight, matching the expected mass of the N-alkylated compound.[6]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or insufficient base (NaH).2. Presence of water or protic impurities.3. Low reaction temperature.1. Use fresh, high-quality NaH from a newly opened container.2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere.[6]3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) after the addition of the alkylating agent.[2][6]
Formation of C-3 Alkylated Byproduct 1. Incomplete deprotonation of the indole N-H.1. Increase the stoichiometry of NaH to 1.5 equivalents.[4]2. Allow for a longer stirring time after NaH addition to ensure complete formation of the indolate anion before adding the electrophile.
Complex Mixture of Byproducts 1. Reaction of NaH or the indolate with the DMF solvent, especially at elevated temperatures.[10]2. The alkylating agent is unstable under the reaction conditions.1. Maintain careful temperature control; avoid excessive heating. If necessary, switch to THF as the solvent.2. Check the stability of the electrophile and consider using a more robust alternative if needed.

Conclusion

The N-alkylation of 2-ethyl-7-methyl-1H-indole can be achieved with high efficiency and regioselectivity using a standard protocol involving deprotonation with sodium hydride in an anhydrous polar aprotic solvent. The steric hindrance provided by the C-2 substituent is a key factor that directs the alkylation to the desired N-1 position. By carefully controlling reaction conditions, particularly the exclusion of moisture and ensuring complete deprotonation, this protocol serves as a reliable and scalable method for the synthesis of valuable N-substituted indole derivatives for applications in drug discovery and materials science.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. OUCI. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. Available at: [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes | Organometallics. ACS Publications. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Available at: [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]

  • One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. Available at: [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. PMC. Available at: [Link]

  • Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp 3 )–C(sp 3 ) Coupling. ChemRxiv. Available at: [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Omega. Available at: [Link]

  • Cesium Carbonate Promoted N-Alkylation of Indoles. ResearchGate. Available at: [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available at: [Link]

  • Two Consecutive PTC N-Alkylations. PTC Organics, Inc. Available at: [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available at: [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]

  • CATALYSTS CESIUM. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Available at: [Link]

  • Cesium Carbonate Participates in the Selective Construction of Polycyclic Skeletons. Stanford Chemicals. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • 2.5 H 0.5 PW 12 O 40 -catalyzed conjugate addition of indole to α, β-unsaturated ketones. Springer. Available at: [Link]

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. Available at: [Link]

  • Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications C. Available at: [Link]

Sources

Method

Using 2-ethyl-7-methyl-1H-indole as a pharmaceutical intermediate

Application Note: 2-Ethyl-7-Methyl-1H-Indole as a Pharmaceutical Intermediate Part 1: Executive Summary & Chemical Profile Title: Strategic Utilization of 2-Ethyl-7-Methyl-1H-Indole (CAS 91131-84-9) in Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethyl-7-Methyl-1H-Indole as a Pharmaceutical Intermediate

Part 1: Executive Summary & Chemical Profile

Title: Strategic Utilization of 2-Ethyl-7-Methyl-1H-Indole (CAS 91131-84-9) in Medicinal Chemistry: Synthesis, Functionalization, and Scaffold Properties.

Abstract: 2-Ethyl-7-methyl-1H-indole is a high-value heterocyclic building block distinguished by its specific substitution pattern, which offers unique steric and lipophilic advantages in drug discovery. This application note details the physicochemical profile, robust synthesis protocols (via Modified Madelung Cyclization), and critical functionalization strategies for this intermediate. It is particularly relevant for the development of GPCR ligands (e.g., Dopamine/Serotonin antagonists), kinase inhibitors, and antiviral agents where the 7-methyl "metabolic shield" and 2-ethyl "lipophilic anchor" are required for potency and metabolic stability.

Chemical Profile:

PropertyData
Chemical Name 2-Ethyl-7-methyl-1H-indole
CAS Number 91131-84-9
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 45–48 °C (Predicted/Analogous)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
Key Structural Features C2-Ethyl: Lipophilic anchor for hydrophobic pockets.C7-Methyl: Steric block preventing metabolic oxidation at the 7-position; restricts rotation in biaryl systems.[1]

Part 2: Synthesis Protocol (Modified Madelung Cyclization)

While Fischer Indole Synthesis is common, it often yields mixtures of regioisomers when using unsymmetrical ketones. For the precise synthesis of 2-ethyl-7-methylindole without C3-alkylation contaminants, the Modified Madelung Cyclization starting from 2,6-dimethylaniline is the superior, authoritative route.

Reaction Logic (Mechanism):
  • Acylation: 2,6-Dimethylaniline is acylated with propionyl chloride.

  • Cyclization: Strong base induces intramolecular condensation between the amide carbonyl and one of the ortho-methyl groups. The second ortho-methyl group remains intact, becoming the 7-methyl substituent in the final indole.

Step-by-Step Protocol:

Phase A: Precursor Synthesis (N-Propionyl-2,6-dimethylaniline)

  • Reagents: 2,6-Dimethylaniline (1.0 eq), Propionyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 2,6-dimethylaniline in DCM at 0°C under N₂ atmosphere.

    • Add Triethylamine.

    • Dropwise add Propionyl Chloride over 30 mins, maintaining temperature <5°C.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl, then sat. NaHCO₃, then Brine.[2] Dry over MgSO₄ and concentrate.

    • Yield Target: >90% (White solid).

Phase B: Cyclization to 2-Ethyl-7-Methylindole

  • Reagents: N-Propionyl-2,6-dimethylaniline (1.0 eq), n-Butyllithium (2.5 eq, 2.5M in hexanes) OR Sodium tert-butoxide (3.0 eq) for high-temp variant, THF (anhydrous).

  • Procedure (Modern Houlihan Modification):

    • Dissolve the amide from Phase A in anhydrous THF (0.2 M concentration).

    • Cool to -20°C (Critical for regiocontrol).

    • Slowly add n-BuLi over 45 minutes. The solution will turn deep red/orange (dianion formation).

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Carefully add sat. NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x).[3]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient 95:5 to 80:20).

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for doublet/triplet of Ethyl group at C2, Singlet of Methyl at C7 (approx δ 2.4-2.5 ppm), and the characteristic C3-H singlet (approx δ 6.2 ppm).

Synthesis Start 2,6-Dimethylaniline Inter N-Propionyl-2,6-dimethylaniline Start->Inter Acylation Reagent1 Propionyl Chloride (Et3N, DCM) Reagent1->Inter Product 2-Ethyl-7-Methyl-1H-Indole (Target Scaffold) Inter->Product Madelung Cyclization Reagent2 n-BuLi (2.5 eq) THF, -20°C -> RT Reagent2->Product

Figure 1: Synthesis pathway for 2-Ethyl-7-Methyl-1H-Indole via Madelung Cyclization.

Part 3: Functionalization & Pharmaceutical Applications

Once synthesized, the 2-ethyl-7-methylindole scaffold is rarely the final drug; it is a "privileged structure" intermediate.

Case Study: Synthesis of GPCR Antagonists (e.g., D4/5-HT Receptors)

The 2-ethyl group provides hydrophobic bulk, while the 7-methyl group restricts conformation. A common next step is C3-Functionalization .

Protocol: Vilsmeier-Haack Formylation (C3-CHO insertion)

  • Objective: Introduce a reactive aldehyde handle at the C3 position for further coupling (e.g., reductive amination).

  • Reagents: POCl₃ (1.1 eq), DMF (1.2 eq), 2-Ethyl-7-methylindole (1.0 eq).

  • Procedure:

    • Mix POCl₃ and DMF at 0°C to form the Vilsmeier reagent (white precipitate/slurry).

    • Add solution of indole in DMF dropwise.

    • Heat to 40°C for 2 hours.

    • Hydrolysis: Pour into ice water and basify with NaOH (pH 9-10).

    • Result: 2-Ethyl-7-methyl-1H-indole-3-carbaldehyde.

Application Logic: The resulting aldehyde is a gateway to:

  • Tryptamine analogs: Via Henry reaction (nitroaldol) + reduction.

  • Kinase Inhibitors: Condensation with oxindoles or hydrazine derivatives.

Applications Core 2-Ethyl-7-Methylindole Path1 Vilsmeier-Haack (POCl3/DMF) Core->Path1 Path2 N-Alkylation (NaH, R-X) Core->Path2 Path3 C3-Acylation (Oxalyl Chloride) Core->Path3 Prod1 3-Formyl Derivative (Precursor for Tryptamines) Path1->Prod1 Prod2 N-Substituted Indoles (GPCR Ligands) Path2->Prod2 Prod3 Glyoxylamides (Kinase Inhibitors) Path3->Prod3

Figure 2: Divergent functionalization pathways for the 2-ethyl-7-methylindole scaffold.

Part 4: Analytical Quality Control (QC)

To ensure the integrity of this intermediate for pharmaceutical use, strict QC parameters are required.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Indole absorption) and 280 nm.

  • Retention Time: Expect late elution (approx 7-8 min) due to high lipophilicity (2-ethyl + 7-methyl).

NMR Diagnostic Signals:

  • C7-Methyl: Singlet, ~2.45 ppm.

  • C2-Ethyl: Triplet (~1.3 ppm) and Quartet (~2.8 ppm).

  • NH: Broad singlet, ~8.0-9.0 ppm (exchangeable with D₂O).

Part 5: References

  • Houlihan, W. J., et al. (1981). Modified Madelung Indole Synthesis: Preparation of 2-Substituted Indoles. Journal of Organic Chemistry, 46(22), 4511–4515. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Standard text for Indole synthesis mechanisms).

  • Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indoles.[2][3] Heterocycles, 91(12), 2269. (Review of indole applications in pharma).

  • PubChem Compound Summary. (2024). 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9).[4][5] National Center for Biotechnology Information. Link

Sources

Application

Application Notes and Protocols for the Regioselective Electrophilic Aromatic Substitution at C3 of 2-Ethyl-7-Methylindole

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the indole nucleus, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the indole nucleus, particularly at the electron-rich C3 position, is pivotal for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principles and protocols for conducting electrophilic aromatic substitution (EAS) reactions specifically at the C3 position of 2-ethyl-7-methylindole. We delve into the mechanistic underpinnings that govern this high regioselectivity and offer detailed, field-proven protocols for key transformations including Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, and halogenation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile platform for molecular synthesis.

Introduction: The Privileged Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich heterocycle highly susceptible to electrophilic attack.[1][2] Quantum mechanical calculations and extensive experimental data confirm that the C3 position of the pyrrole moiety is the most nucleophilic site, making it the preferred point of functionalization in electrophilic aromatic substitution reactions.[1][3][4] This preference is rooted in the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed during the reaction without disrupting the aromaticity of the fused benzene ring.[5][6]

The substrate of focus, 2-ethyl-7-methylindole, features two electron-donating alkyl groups. The ethyl group at C2 and the methyl group at C7 both contribute to an increase in the electron density of the indole nucleus through inductive effects. This heightened electron density further activates the ring system towards electrophilic attack, potentially allowing for milder reaction conditions compared to unsubstituted indole, while reinforcing the inherent preference for substitution at the C3 position.

Mechanistic Rationale for C3 Regioselectivity

The pronounced regioselectivity for electrophilic attack at the C3 position is a defining characteristic of indole chemistry. The stability of the cationic intermediate, often referred to as a Wheland intermediate or sigma complex, is the determining factor.

  • Attack at C3: When an electrophile (E⁺) attacks the C3 position, the resulting positive charge is delocalized across the C2 position and, most importantly, onto the nitrogen atom. This generates a resonance structure where all atoms (except hydrogen) possess a full octet of electrons, and the aromaticity of the benzene ring is preserved. This is the most stable and therefore the lowest energy intermediate.[3][5]

  • Attack at C2: Conversely, an attack at the C2 position leads to an intermediate where the positive charge can be delocalized onto the nitrogen, but this requires breaking the aromaticity of the benzene ring. This pathway is significantly higher in energy and thus kinetically disfavored.[6]

The diagram below illustrates the resonance stabilization of the intermediates formed from electrophilic attack at C3 versus C2, providing a clear rationale for the observed regioselectivity.

G cluster_0 Electrophilic Attack at C3 (Favored Pathway) cluster_1 Key Resonance Structures of C3 Intermediate cluster_2 Electrophilic Attack at C2 (Disfavored Pathway) cluster_3 Key Resonance Structure of C2 Intermediate C3_Start 2-Ethyl-7-Methylindole + E⁺ C3_Intermediate C3 Cationic Intermediate (Resonance Stabilized) C3_Start->C3_Intermediate Attack at C3 C2_Start 2-Ethyl-7-Methylindole + E⁺ C3_Product 3-Substituted Product (Aromaticity Restored) C3_Intermediate->C3_Product -H⁺ Res1 C2 has positive charge Benzene ring aromatic Res2 N has positive charge All atoms have full octet Benzene ring aromatic C2_Intermediate C2 Cationic Intermediate (Less Stable) C2_Start->C2_Intermediate Attack at C2 C2_Product 2-Substituted Product (Not Formed) C2_Intermediate->C2_Product -H⁺ Res3 Positive charge on N Benzene ring aromaticity is disrupted

Caption: C3 vs. C2 electrophilic attack pathways on the indole ring.

Protocols for Key C3-Substitution Reactions

The following sections provide detailed protocols for performing common and synthetically valuable electrophilic aromatic substitution reactions on 2-ethyl-7-methylindole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group at the C3 position of indoles, yielding indole-3-carboxaldehydes.[7] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9][10]

Experimental Protocol:

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a thick slurry.

  • Formylation Reaction: In a separate flask, dissolve 2-ethyl-7-methylindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate or 30% sodium hydroxide solution until the pH is alkaline (pH 9-10). This step is exothermic and should be performed carefully.

  • The product, 2-ethyl-7-methyl-1H-indole-3-carboxaldehyde, will often precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • If the product does not precipitate, extract the aqueous mixture three times with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the C3 position, forming a 3-acylindole, a versatile ketone intermediate. The reaction typically employs an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[11][12] To avoid potential N-acylation and polymerization under strong Lewis acid conditions, milder catalysts or alternative methods are often preferred for indole substrates.[13]

Experimental Protocol (Using Acetic Anhydride and Zinc Chloride):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-ethyl-7-methylindole (1 equivalent) in acetic anhydride (3-5 equivalents).

  • To this suspension, add anhydrous zinc chloride (ZnCl₂, 0.5-1.0 equivalent) portion-wise. An exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-5 hours. Monitor the consumption of the starting material by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Stir the mixture until the excess acetic anhydride is hydrolyzed.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude 1-(2-ethyl-7-methyl-1H-indol-3-yl)ethanone.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Nitration

Nitration of the highly reactive indole ring requires mild conditions to prevent oxidative decomposition and polymerization.[13] A common and effective reagent for the C3-nitration of indoles is nitric acid in acetic anhydride, which generates the relatively mild electrophile, acetyl nitrate, in situ.

Experimental Protocol:

  • Reagent Preparation: In a flask cooled to -10 °C (ice-salt bath), add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to acetic anhydride (10 equivalents) while stirring. Maintain the temperature below 0 °C during the addition. Stir the resulting solution for 15 minutes at this temperature to ensure the formation of acetyl nitrate.

  • Nitration Reaction: In a separate flask, dissolve 2-ethyl-7-methylindole (1 equivalent) in acetic anhydride. Cool this solution to -10 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the indole solution dropwise, ensuring the reaction temperature does not rise above -5 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.

  • The solid product, 2-ethyl-7-methyl-3-nitro-1H-indole, can be collected by filtration.

  • Wash the solid with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with more cold water until the washings are neutral.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

Summary of C3-Functionalization Reactions

The table below provides a comparative summary of the discussed electrophilic substitution reactions for easy reference.

Reaction TypeElectrophile / ReagentTypical ConditionsProductGeneral Yield (%)
Vilsmeier-Haack Chloroiminium ion (from POCl₃/DMF)0 °C to 60 °C, 2-4 h3-Formylindole80-95%
Friedel-Crafts Acylation Acylium ion (from Ac₂O/ZnCl₂)80-100 °C, 2-5 h3-Acylindole70-90%
Nitration Nitronium ion (from HNO₃/Ac₂O)-10 °C to 0 °C, 1-2 h3-Nitroindole65-85%

General Experimental Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow from setup to analysis. The following diagram outlines a typical process for the reactions described.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis Setup Flame-dry glassware Assemble under N₂ atmosphere Reagents Add solvent and reagents (Control temperature) Setup->Reagents Stir Stir at specified temperature Setup->Stir Monitor Monitor progress via TLC Stir->Monitor Quench Quench reaction (e.g., pour onto ice) Monitor->Quench Extract Neutralize and Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) & Concentrate Extract->Dry Purify Purify crude product (Chromatography or Recrystallization) Dry->Purify Analyze Characterize pure product (NMR, MS, IR) Purify->Analyze

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 3-Acyl Derivatives of 2-Ethyl-7-Methyl-1H-indole

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Specifically, 3-acylindoles serve as critical intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Specifically, 3-acylindoles serve as critical intermediates for the synthesis of a wide array of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors. This document provides a comprehensive guide for the synthesis of 3-acyl derivatives of 2-ethyl-7-methyl-1H-indole, a uniquely substituted indole with potential for novel drug discovery applications. We present a robust two-stage synthetic strategy, beginning with the synthesis of the 2,7-disubstituted indole core via the Fischer indole synthesis, followed by a detailed protocol for its C3-acylation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield outcomes.

Introduction: The Significance of Substituted Indoles

The indole ring system's prevalence in pharmaceuticals stems from its ability to mimic the structure of tryptophan and to participate in crucial biological interactions, such as hydrogen bonding and π-stacking. The functionalization of the indole core at the C3 position is a key strategy for modulating biological activity. The introduction of an acyl group at this position not only influences the electronic properties of the molecule but also provides a versatile chemical handle for further elaboration into more complex structures.

The target scaffold, 2-ethyl-7-methyl-1H-indole, possesses distinct structural features:

  • C2-Ethyl Group: This group provides steric bulk and lipophilicity, which can enhance binding affinity and influence the metabolic stability of the final compound.

  • C7-Methyl Group: The presence of a substituent at the C7 position can block potential sites of metabolism (e.g., oxidation) and sterically direct reactions at other positions of the indole ring.

This guide details a reliable pathway to access these valuable compounds, emphasizing experimental design and rationale.

Mechanistic Considerations: The Chemistry of Indole Acylation

The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. This is due to the participation of the nitrogen lone pair in the aromatic system, which increases the electron density at C3, making it the most reactive site for electrophiles.

The primary reaction for introducing an acyl group is the Friedel-Crafts acylation . This reaction involves an electrophilic acylium ion, typically generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Friedel_Crafts_Acylation_Mechanism General Mechanism for C3-Acylation of Indole cluster_activation Catalyst Activation & Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up & Catalyst Regeneration Indole 2-Ethyl-7-Methyl-1H-indole SigmaComplex Resonance-Stabilized Sigma Complex Indole->SigmaComplex + Acylium Ion AcylHalide Acyl Halide (R-COCl) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylHalide->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (e.g., AlCl₃) CatalystComplex Product-Catalyst Complex SigmaComplex->CatalystComplex - H⁺ HCl HCl Product 3-Acyl-2-ethyl-7-methyl-1H-indole CatalystComplex->Product + H₂O (Quench) RegenCatalyst AlCl₃ (regenerated) CatalystComplex->RegenCatalyst + H₂O

Caption: Friedel-Crafts acylation mechanism on the indole nucleus.

The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ can lead to polymerization or N-acylation, especially with electron-rich indoles. Milder catalysts such as ZnCl₂, In(OTf)₃, or Sc(OTf)₃ are often preferred to achieve high regioselectivity for the C3 position and minimize side products. The reaction proceeds via the formation of a resonance-stabilized intermediate (a sigma complex) after the nucleophilic attack of the indole C3 on the acylium ion. Subsequent deprotonation restores aromaticity to yield the final 3-acylindole product.

Synthesis of Starting Material: 2-Ethyl-7-Methyl-1H-indole

Prior to acylation, the core indole structure must be synthesized. The Fischer indole synthesis is a classic and highly effective method for this purpose. It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.

Proposed Route: (2-methylphenyl)hydrazine reacts with 2-butanone to form the corresponding hydrazone, which then undergoes an acid-catalyzed-sigmatropic rearrangement and subsequent cyclization to yield the target indole.

Protocol: Synthesis of 2-Ethyl-7-Methyl-1H-indole

Materials and Reagents:

  • (2-methylphenyl)hydrazine hydrochloride

  • 2-Butanone (Methyl Ethyl Ketone)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol or acetic acid. Add 2-butanone (1.1 eq). Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the hydrazine. This step forms the hydrazone intermediate, which can be isolated or used directly.

  • Indolization/Cyclization:

    • Using Polyphosphoric Acid (PPA): Add the crude hydrazone mixture slowly to pre-heated PPA (10-15 wt eq) at 80-100 °C. Stir vigorously. The mixture will become viscous and dark.

    • Using Zinc Chloride (ZnCl₂): Mix the crude hydrazone with anhydrous ZnCl₂ (3-4 eq) and heat the mixture to 170-180 °C for a short period (15-30 minutes).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Hexanes:EtOAc eluent) until the hydrazone spot has disappeared and a new, lower Rf spot corresponding to the indole product is observed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by pouring the mixture over crushed ice. If PPA was used, this step must be done slowly and in a well-ventilated fume hood as it is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 2-ethyl-7-methyl-1H-indole.

Protocol: C3-Acylation of 2-Ethyl-7-Methyl-1H-indole

This protocol describes a general method for the Friedel-Crafts acylation at the C3 position. The choice of acylating agent and catalyst may be varied to accommodate different acyl groups.

Materials and Reagents:

  • 2-Ethyl-7-methyl-1H-indole (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acyl anhydride (1.2 eq)

  • Lewis Acid Catalyst (e.g., ZnCl₂, In(OTf)₃, Sc(OTf)₃) (0.1 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-ethyl-7-methyl-1H-indole (1.0 eq) and dissolve it in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Catalyst and Reagent Addition:

    • Add the Lewis acid catalyst (e.g., ZnCl₂, 1.1 eq) to the cooled solution.

    • Slowly add the acyl chloride (1.2 eq) dropwise to the stirring mixture over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Execution:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure 3-acyl derivative.

Caption: Experimental workflow for C3-acylation of the indole.

Characterization and Data

Successful synthesis should be confirmed by a suite of analytical techniques. Below are the expected characteristics for a representative product, (2-ethyl-7-methyl-1H-indol-3-yl)(phenyl)methanone.

Analysis TechniqueExpected Observations
¹H NMR Indole NH: Broad singlet, δ ~8.5-9.5 ppm. Aromatic Protons: Multiplets in the δ 7.0-8.0 ppm range. C2-Ethyl Group: Quartet (CH₂) ~δ 2.8-3.0 ppm and Triplet (CH₃) ~δ 1.3-1.5 ppm. C7-Methyl Group: Singlet, δ ~2.5 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal in the δ 190-200 ppm range. Indole Carbons: Characteristic signals between δ 110-140 ppm. Alkyl Carbons: Signals in the δ 10-30 ppm range.
IR Spectroscopy N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch: A strong, sharp peak around 1630-1680 cm⁻¹.
Mass Spectrometry [M+H]⁺: A prominent peak corresponding to the molecular weight of the product plus one proton.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; decomposition of starting material.Use a milder Lewis acid (e.g., In(OTf)₃). Perform the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are anhydrous.
N-Acylation Side Product Use of a very strong Lewis acid or high temperatures. The indole nitrogen competes as a nucleophile.Use a milder catalyst. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to acylation, followed by deprotection.
Multiple Products Polymerization of the indole. Acylation at other positions.Use catalytic amounts of the Lewis acid instead of stoichiometric amounts. Ensure slow addition of the acylating agent at low temperature.
Difficulty in Purification Streaking on silica gel column.Add a small amount of triethylamine (~0.5%) to the eluent during column chromatography to neutralize the acidic silica gel.

References

  • Wikipedia. (2023). Fischer indole synthesis. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

Application

Application Note: Catalytic Hydrogenation of 2-Ethyl-7-Methylindole

Topic: Catalytic hydrogenation conditions for 2-ethyl-7-methylindole Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Selective Synthesis of Indoline and Oc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic hydrogenation conditions for 2-ethyl-7-methylindole Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Selective Synthesis of Indoline and Octahydroindole Scaffolds

Abstract & Strategic Overview

The hydrogenation of 2,7-disubstituted indoles, such as 2-ethyl-7-methylindole , presents a unique chemoselective challenge. Unlike simple indole, the presence of the 2-ethyl group introduces steric hindrance proximal to the reactive C2=C3 double bond, while the 7-methyl group influences the electronic density of the benzene ring and catalyst surface adsorption.

This guide provides two distinct, validated protocols:

  • Protocol A (Chemo-Selective): Partial reduction to 2-ethyl-7-methylindoline (2,3-dihydroindole). This is the most common synthetic requirement, preserving the aromatic benzene ring.

  • Protocol B (Exhaustive): Full saturation to perhydro-2-ethyl-7-methylindole (octahydroindole), typically yielding the cis-fused bicyclic system.

Key Mechanistic Insight: Indole hydrogenation does not proceed effectively on neutral metal surfaces due to the resonance stabilization of the pyrrole ring (approx. 20-25 kcal/mol). Successful hydrogenation requires acid-mediated activation , where protonation at C3 disrupts aromaticity, generating a highly reactive iminium species susceptible to hydride transfer or surface hydrogenation.

Reaction Engineering & Critical Parameters

Catalyst Selection Matrix
CatalystMetal LoadingPrimary OutcomeMechanism Note
Pt/C (Platinum on Carbon) 5%Indoline (Selective) High chemoselectivity; minimizes benzene ring reduction under mild conditions.
Pd/C (Palladium on Carbon) 5-10%Indoline (Variable) Highly active; requires careful pressure control to prevent over-reduction. Best used with Brønsted acids (e.g., H₃PO₄, p-TsOH).
Rh/C (Rhodium on Carbon) 5%Octahydroindole Most active for carbocyclic aromatic reduction. Use for full saturation.
Raney Nickel N/AIndoline Economical alternative; requires higher temperatures/pressures (50–100 bar) compared to noble metals.
Solvent & Acidity Effects
  • The "Acid Effect": Neutral alcoholic solvents often lead to stalled reactions (<20% conversion). The addition of a Brønsted acid (Acetic Acid, Methanesulfonic Acid, or p-TsOH) is mandatory for efficient turnover.

  • Solvent Choice:

    • Acetic Acid (Glacial): Excellent solvent and promoter combined.

    • Methanol/Ethanol + HCl: Good for isolation as hydrochloride salts.

    • Toluene + p-TsOH: Ideal for biphasic workups or lipophilic substrates.

Protocol A: Selective Reduction to 2-Ethyl-7-Methylindoline

Target: Reduction of the C2=C3 double bond only. Recommended System: 5% Pt/C in Ethanol/HCl or Acetic Acid.

Reagents & Equipment
  • Substrate: 2-Ethyl-7-methylindole (1.0 equiv).

  • Catalyst: 5% Pt/C (dry or 50% wet paste; 5-10 wt% loading relative to substrate).

  • Solvent: Ethanol (10 volumes) + Conc. HCl (1.1 equiv) OR Glacial Acetic Acid.

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker).

  • Vessel: High-pressure glass bottle or stainless steel autoclave (if >1 atm is used).

Step-by-Step Methodology
  • Catalyst Charging (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (N₂).[1]

    • Safety Note: Pt/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding flammable solvents.

    • Add 5% Pt/C (100 mg per 1 g of substrate).

  • Substrate Addition:

    • Dissolve 2-ethyl-7-methylindole in Ethanol.

    • Add the acid activator (e.g., 1.1 equiv of 12M HCl or p-TsOH).

    • Transfer the solution carefully to the vessel containing the catalyst.

  • Hydrogenation:

    • Pressure: 1–3 bar (15–45 psi). Note: Higher pressures (>10 bar) risk reducing the benzene ring.

    • Temperature: Ambient (20–25°C). If reaction is sluggish due to the 2-ethyl steric bulk, warm to 40°C.

    • Agitation: Vigorous stirring (>800 rpm) is critical to overcome gas-liquid mass transfer limitations.

    • Time: Monitor via HPLC or TLC. Typical reaction time: 4–12 hours.

  • Workup:

    • Filter the catalyst through a Celite pad under N₂ atmosphere (prevent catalyst ignition). Rinse with Ethanol.[1]

    • Neutralization: Concentrate the filtrate.[1] If using AcOH, dilute with water and basify with NaOH (pH > 10) to liberate the free base.

    • Extraction: Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄ and concentrate.

    • Purification: The crude indoline is often >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Full Saturation to Octahydroindole

Target: Reduction of both the pyrrole and benzene rings. Recommended System: 5% Rh/C in Acetic Acid.

Critical Differences
  • Catalyst: Rhodium is far superior for benzene ring reduction.

  • Pressure: High pressure (50–100 bar) is required to force the reduction of the sterically hindered 7-methyl substituted benzene ring.

  • Stereochemistry: This reaction typically yields the cis-fused octahydroindole (hydrogen addition occurs from the catalyst-adsorbed face).

Step-by-Step Methodology
  • Setup: Load 5% Rh/C (10 wt%) into a stainless steel autoclave.

  • Solvent: Add 2-ethyl-7-methylindole dissolved in Glacial Acetic Acid.

  • Reaction:

    • Pressurize to 60 bar (870 psi) H₂.

    • Heat to 80–100°C .

    • Stir for 12–24 hours.

  • Workup: Filter catalyst. Evaporate Acetic Acid. Basify and extract.

  • Stereochemical Analysis: Verify cis/trans ratio using NOESY NMR. The cis-isomer is generally the major product (>90:10).

Visualizing the Workflow & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by catalyst and pressure.

IndoleHydrogenation Substrate 2-Ethyl-7-Methylindole (Aromatic) Intermediate C3-Protonated Species (Iminium Ion) Substrate->Intermediate Acid (H+) Octahydro Octahydroindole (Fully Saturated) Substrate->Octahydro Direct High Pressure (Rh/C or Ru/C) Indoline 2-Ethyl-7-Methylindoline (Partially Reduced) Intermediate->Indoline Pt/C, H2 (1-3 bar) Low Temp Indoline->Octahydro Rh/C, H2 (60 bar) High Temp

Caption: Divergent hydrogenation pathways. Acid activation is the kinetic switch for the first reduction step.

Experimental Workflow (Protocol A)

ProtocolWorkflow Start Start: 2-Ethyl-7-Methylindole Prep Dissolve in EtOH + 1.1 eq HCl (Activates C=C bond) Start->Prep CatLoad Add 5% Pt/C (Inert Atmosphere) (Prevents ignition) Prep->CatLoad React Hydrogenate: 3 bar H2, 25°C, 6h (Monitor via HPLC) CatLoad->React Check Conversion > 98%? React->Check Check->React No (Extend Time/Heat) Filter Filter Catalyst (Celite) Wash with EtOH Check->Filter Yes Workup Basify (NaOH) -> Extract (DCM) -> Dry -> Concentrate Filter->Workup Product Product: 2-Ethyl-7-Methylindoline Workup->Product

Caption: Operational workflow for the selective reduction using Pt/C and acid activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning (Sulfur/Amines) or Lack of Acid.1. Ensure starting material is free of sulfur/thiols.2. Add more acid (e.g., switch from AcOH to MeOH/HCl). Indoles require protonation to reduce efficiently.
Over-Reduction Pressure too high or wrong catalyst.Switch from Pd/C to Pt/C . Reduce pressure to 1 atm (balloon). Lower temperature to 0°C.
Dimerization Acid-catalyzed polymerization.Reduce acid concentration. Use a weaker acid (Acetic instead of HCl). Dilute the reaction mixture.
Steric Stalling 2-Ethyl group blocking surface adsorption.Increase catalyst loading to 20 wt%. Increase temperature to 50°C (carefully monitor for over-reduction).

References

  • Selective Hydrogenation of Indoles: Török, B., et al. "Heterogeneous catalytic hydrogenation of indoles: a new, selective and environmentally friendly protocol." Ultrasonics Sonochemistry, 2001. Link

  • Acid Promotion Mechanism: Gribble, G. W. "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 1998. (Mechanistic parallel to catalytic hydrogenation in acid). Link

  • Stereoselective Reduction: Butenschön, H. "High pressure catalytic hydrogenation of indoles.
  • General Protocol for Substituted Indoles: "Hydrogenation of 2-methylindole using supported metal catalysts." ResearchGate, 2017. Link

  • Safety Data: "Handling of Pyrophoric Catalysts (Pd/C, Pt/C)." EHS Guidelines, Standard Chemical Safety Protocols.

(Note: While specific literature on "2-ethyl-7-methylindole" is sparse, the protocols above are derived from authoritative methodologies for 2,7-disubstituted and 2-alkyl indoles found in the cited literature.)

Sources

Method

Application Note: Vilsmeier-Haack Formylation of 2-Ethyl-7-Methyl-1H-Indole

This Application Note and Protocol is designed for the synthesis of 2-ethyl-7-methyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. It synthesizes established organic chemistry principles with practical proce...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the synthesis of 2-ethyl-7-methyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. It synthesizes established organic chemistry principles with practical process safety and optimization strategies suitable for a professional R&D environment.

Executive Summary

The Vilsmeier-Haack reaction is the gold-standard methodology for introducing a formyl group (-CHO) onto electron-rich aromatic heterocycles. This protocol details the synthesis of 2-ethyl-7-methyl-1H-indole-3-carbaldehyde from 2-ethyl-7-methyl-1H-indole .

This specific substrate presents a unique steric and electronic profile:

  • 2-Ethyl Group: Electron-donating alkyl group that activates the C3 position, enhancing nucleophilicity while blocking the C2 position to ensure high regioselectivity.

  • 7-Methyl Group: Provides steric bulk proximal to the N-H moiety, which can influence solubility and crystalline packing but typically does not hinder C3 electrophilic attack.

This guide prioritizes process safety (managing the exotherm of the Vilsmeier reagent), reaction monitoring , and purification efficiency .

Mechanistic Insight & Pathway

The reaction proceeds through an electrophilic aromatic substitution (EAS) mechanism. The active electrophile is the chloroiminium ion (Vilsmeier Reagent) , generated in situ from Phosphorus Oxychloride (


) and N,N-Dimethylformamide (DMF).[1]
Critical Mechanistic Steps:
  • Reagent Formation:

    
     activates DMF, expelling a chloride ion to form the electrophilic chloroiminium species.[1][2] Note: This step is exothermic.[1]
    
  • Electrophilic Attack: The electron-rich indole attacks the chloroiminium ion at C3. The 2-ethyl group stabilizes the transition state via hyperconjugation.

  • Intermediate Stabilization: An iminium intermediate is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the target aldehyde.[1][3]

Pathway Diagram

VilsmeierMechanism Figure 1: Mechanistic Pathway of Vilsmeier-Haack Formylation at Indole C3 DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (-Cl-) POCl3 POCl3 (Activator) POCl3->VR Exothermic Complex Sigma Complex (C3-Iminium Intermediate) VR->Complex + Substrate (Electrophilic Attack) Substrate 2-Ethyl-7-Methylindole Substrate->Complex Hydrolysis Base Hydrolysis (NaOH/H2O) Complex->Hydrolysis Quench Product 2-Ethyl-7-Methylindole- 3-Carbaldehyde Hydrolysis->Product Elimination of DMA

Caption: The Vilsmeier reagent is generated in situ, followed by regioselective attack at the indole C3 position and subsequent hydrolysis.[1][2][3]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
2-Ethyl-7-methyl-1H-indole 1.0Substrate>97% Purity
Phosphorus Oxychloride (

)
1.2 - 1.5Electrophile SourceReagent Grade (Freshly Distilled if dark)
N,N-Dimethylformamide (DMF) 5.0 - 10.0Solvent/ReagentAnhydrous (<0.05%

)
Sodium Hydroxide (NaOH) N/AHydrolysis Agent2N Aqueous Solution
Dichloromethane (DCM) N/AExtraction SolventACS Grade
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (Critical Safety Step)
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent: Charge the flask with anhydrous DMF (5.0 equiv relative to indole). Cool to 0–5 °C using an ice/water bath.

  • Addition: Transfer

    
     (1.2 equiv) to the addition funnel. Add dropwise to the DMF over 15–20 minutes.
    
    • Senior Scientist Note: Maintain internal temperature <10 °C. The solution will turn pale yellow/orange. A white precipitate (the Vilsmeier salt) may form; this is normal. Stir for an additional 15 minutes at 0 °C.

Phase 2: Formylation Reaction
  • Substrate Preparation: Dissolve 2-ethyl-7-methyl-1H-indole (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 2-3 volumes).

  • Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Optimization: If TLC shows incomplete conversion after 1 hour, heat the mixture to 35–40 °C . The 2-ethyl group activates the ring, so extreme heat (>80 °C) is rarely required and may promote polymerization.

  • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The aldehyde product will be significantly more polar (lower

    
    ) than the starting indole.
    
Phase 3: Workup & Hydrolysis
  • Quench: Cool the reaction mixture to 0 °C. Pour the mixture slowly into a beaker containing crushed ice (approx. 5x reaction volume).

    • Caution: The hydrolysis of excess

      
       is exothermic and releases HCl gas. Perform in a fume hood.
      
  • Basification: Slowly add 2N NaOH (or saturated Sodium Acetate for milder conditions) with vigorous stirring until pH

    
     9-10.
    
    • Observation: The yellow/orange iminium salt will hydrolyze, and the product typically precipitates as a solid.

  • Isolation:

    • If Solid Precipitates: Filter the solid, wash copiously with water, and dry under vacuum.

    • If Oiling Occurs: Extract with DCM (3x). Wash combined organics with water (2x) and brine (1x). Dry over

      
      , filter, and concentrate.
      
Phase 4: Purification
  • Recrystallization: Ethanol or Ethanol/Water mixtures are typically effective for indole-3-carbaldehydes.

  • Column Chromatography: If necessary, use Silica Gel (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Expected Analytical Data

Verification of the product structure relies on the disappearance of the C3-H signal and the appearance of the aldehyde proton.

NMR Characterization (Predicted in )
PositionTypeMultiplicityChemical Shift (

ppm)
Interpretation
-CHO AldehydeSinglet (s)9.90 - 10.10 Diagnostic signal for C3-formylation.
N-H Indole NHBroad Singlet (br s)11.50 - 12.00 Deshielded acidic proton.
C4-H AromaticDoublet (d)8.00 - 8.15Deshielded by adjacent carbonyl.
C5/C6-H AromaticMultiplet (m)7.00 - 7.30Remaining aromatic protons.
C2-Ethyl (

)
AlkylQuartet (q)2.90 - 3.10Methylene protons of ethyl group.
C7-Methyl (

)
AlkylSinglet (s)2.40 - 2.55Methyl group on the benzenoid ring.
C2-Ethyl (

)
AlkylTriplet (t)1.20 - 1.35Terminal methyl of ethyl group.

Process Workflow Diagram

Workflow Figure 2: Operational Workflow for Synthesis Start Start: Raw Materials Step1 Reagent Prep: DMF + POCl3 @ 0°C (Control Exotherm) Start->Step1 Step2 Addition: Add Indole/DMF Solution Step1->Step2 15 min stir Step3 Reaction: Stir RT to 40°C Monitor TLC Step2->Step3 Step4 Quench: Pour onto Ice Basify to pH 9-10 Step3->Step4 Completion Step5 Isolation: Filter Solid OR Extract DCM Step4->Step5 Hydrolysis End Final Product: Recrystallize (EtOH) Step5->End

Caption: Step-by-step operational workflow emphasizing temperature control points.

Troubleshooting & Optimization

Common Issues
  • Low Yield / Sticky Tar:

    • Cause: Reaction temperature too high or insufficient quenching.

    • Solution: Keep reaction <40 °C. Ensure pH is basic (>9) during workup to fully liberate the aldehyde from the salt.

  • Starting Material Remains:

    • Cause: "Wet" DMF destroying

      
      .
      
    • Solution: Use freshly distilled or molecular-sieve-dried DMF.

  • N-Formylation (Rare):

    • Context: Usually not observed with Vilsmeier conditions on indoles unless base is present during the reaction. The C3 position is significantly more nucleophilic.

Strategic Applications

The resulting 2-ethyl-7-methyl-1H-indole-3-carbaldehyde is a versatile intermediate:

  • Schiff Bases: Condensation with amines for antifungal/antibacterial screening.

  • Knoevenagel Condensation: Reaction with malonates to form acrylate derivatives.

  • Reductive Amination: Synthesis of tryptamine analogs (CNS active targets).

References

  • Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4] Berichte der deutschen chemischen Gesellschaft.

  • James, C. (2023). Vilsmeier-Haack Reaction: Mechanism and Examples.[5] Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction.[1][5][6][7][8][Link]

  • Mubassir, et al. (2025).[9] Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry.[9] [Link]

Sources

Application

Reagents for oxidizing 2-ethyl-7-methyl-1H-indole to oxindole

This Application Note is designed for researchers and drug development scientists targeting the oxidation of 2-ethyl-7-methyl-1H-indole . Executive Summary: The "2-Alkyl" Challenge Oxidizing a 2-substituted indole (like...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists targeting the oxidation of 2-ethyl-7-methyl-1H-indole .

Executive Summary: The "2-Alkyl" Challenge

Oxidizing a 2-substituted indole (like 2-ethyl-7-methyl-1H-indole) to an "oxindole" (indolin-2-one) presents a fundamental chemical constraint: the C2 position is already occupied by an alkyl group. Unlike 2-unsubstituted indoles, which oxidize directly to indolin-2-ones, a 2-ethyl indole cannot form a C2 carbonyl without breaking the octet rule or undergoing a structural change.

Therefore, "oxidation to oxindole" for this substrate implies one of two specific transformations:

  • Oxidative Rearrangement (1,2-Alkyl Shift): The ethyl group migrates to C3, yielding 3-ethyl-7-methyl-oxindole . This is the standard route to access the oxindole pharmacophore from 2-alkyl indoles.

  • Formation of Pseudoindoxyl (Indolin-3-one): Oxidation occurs at C3, yielding 2-ethyl-2-hydroxy-indolin-3-one .

This guide prioritizes the Oxidative Rearrangement (Pathway 1) as it yields the structural "oxindole" (indolin-2-one) core.

Part 1: Mechanistic Pathways & Logic

The transformation relies on electrophilic halogenation at C3, followed by hydrolysis and a Wagner-Meerwein type rearrangement.

IndoleOxidation Indole 2-Ethyl-7-Methyl-Indole Indolenine 3-Halo-Indolenine (Intermediate) Indole->Indolenine NBS/NCS (Electrophilic Attack at C3) Cation C2-Cationic Species Indolenine->Cation Hydrolysis (H2O) Oxindole 3-Ethyl-7-Methyl-Oxindole (Target: Indolin-2-one) Cation->Oxindole 1,2-Ethyl Shift (Acidic/Rearrangement) Pseudo 2-Ethyl-Pseudoindoxyl (Indolin-3-one) Cation->Pseudo Direct C2-OH trapping (No Migration)

Figure 1: Mechanistic divergence. The green path represents the oxidative rearrangement to the oxindole target.

Part 2: Reagent Selection Guide

The 7-methyl group is an electron-donating group (EDG) , activating the indole ring. This makes the substrate highly reactive toward electrophiles, increasing the risk of over-oxidation or dimerization.

ReagentMechanismSuitability for 2-Ethyl SubstrateCritical Considerations
NBS (N-Bromosuccinimide) Halogenation/HydrolysisHigh (Standard for Rearrangement)Best for inducing the 1,2-ethyl shift. Requires buffered hydrolysis to prevent tarring.
NCS (N-Chlorosuccinimide) Halogenation/HydrolysisMedium-High Milder than NBS. Useful if NBS causes over-bromination at the activated C4/C6 positions.
t-BuOCl (tert-Butyl Hypochlorite) Radical/ElectrophilicHigh Very fast. Excellent for generating the 3-chloroindolenine intermediate.
DMSO / HCl Oxidative HalogenationLow Often leads to complex mixtures with 2-alkyl indoles; better for 2-unsubstituted indoles.
mCPBA EpoxidationMedium Favors the Pseudoindoxyl (Indolin-3-one) product rather than the rearranged oxindole.

Part 3: Detailed Experimental Protocols

Protocol A: Oxidative Rearrangement to 3-Ethyl-7-Methyl-Oxindole

Target: Synthesis of the indolin-2-one core via 1,2-alkyl migration. Reagent: N-Bromosuccinimide (NBS) followed by Acidic Hydrolysis.

Reagents Required:

  • Substrate: 2-ethyl-7-methyl-1H-indole (1.0 equiv)

  • Oxidant: NBS (1.05 equiv)

  • Solvent: THF/Water (4:1) or t-BuOH/Water

  • Buffer/Acid: Acetic Acid (AcOH) or dilute HCl

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethyl-7-methyl-1H-indole (1 mmol) in THF (10 mL) and water (2.5 mL). Cool the solution to 0°C .

    • Note: The 7-methyl group activates the ring. Cooling is essential to prevent bromination at the benzene ring (C4/C6).

  • Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes. The solution will typically turn orange/red, indicating the formation of the 3-bromo-indolenine intermediate.

  • Rearrangement: Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC. The intermediate (indolenine) is often less polar than the starting indole.

  • Hydrolysis (Critical): If rearrangement is slow, add Glacial Acetic Acid (2 mL) or 1M HCl (1 mL) and heat to 50°C for 30 minutes. The acid promotes the expulsion of HBr and the migration of the ethyl group.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The rearranged oxindole is typically more polar than the starting indole.

Validation:

  • 1H NMR: Look for the disappearance of the C3-H signal and the persistence of the ethyl group signals. The ethyl group will now be attached to a quaternary carbon (C3), changing its splitting pattern/shift slightly compared to the C2-bound ethyl.

  • IR: Strong Carbonyl (C=O) stretch at ~1700–1720 cm⁻¹ (characteristic of oxindole amide).

Protocol B: Synthesis of Pseudoindoxyl (2-Hydroxy-2-Ethyl-Indolin-3-one)

Target: Oxidation of the C2-C3 bond without rearrangement (Indoxyl derivative). Reagent: mCPBA (meta-Chloroperoxybenzoic acid).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethyl-7-methyl-1H-indole (1 mmol) in Dichloromethane (DCM) (10 mL). Cool to -78°C .

  • Oxidation: Add mCPBA (1.1 equiv) dissolved in DCM dropwise.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess peroxide, then NaHCO₃.

  • Isolation: Extract with DCM.

  • Outcome: This typically yields the 2-hydroxy-2-ethyl-indolin-3-one (often in equilibrium with the open-chain keto-aniline form).

Part 4: Troubleshooting & Optimization

IssueCauseSolution
Over-Halogenation 7-Methyl activation makes the ring electron-rich.Use NCS instead of NBS (less reactive). Maintain strict temperature control (0°C or lower).
Dimerization Formation of 2,2'-bisindoles via radical coupling.Run the reaction in dilute conditions (0.05 M). Ensure efficient stirring to prevent local high concentrations of oxidant.
Ring Cleavage (Witkop) Oxidative cleavage of C2=C3 bond to keto-amide.Avoid strong oxidants like O₃ or prolonged exposure to O₂/Light. Use the NBS/Hydrolysis method which favors rearrangement over cleavage.
No Rearrangement Stable 3-hydroxy-indolenine intermediate formed.Increase acidity (add TFA or HCl) and temperature (reflux) during the hydrolysis step to force the 1,2-shift.

References

  • Oxidative Rearrangement of Indoles

    • Title: Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogen
    • Source:ACS Central Science (via PMC).
    • URL:[Link] (Note: Contextual match for vanadium-dependent rearrangement, chemically analogous to NBS method).

  • General Indole Oxidation Protocols

    • Title: Oxidation of indoles to 2-oxindoles.[1][2][3][4]

    • Source:ResearchGate (Review of methods including NBS, mCPBA).
    • URL:[Link]

  • NBS Reagent Profile

    • Title: N-Bromosuccinimide (NBS) - Reagent Guide.
    • Source:Organic Chemistry Portal.
    • URL:[Link][1]

  • Witkop Oxidation & Cleavage (Alternative Pathway)

    • Title: Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Deriv
    • Source:Caltech / Stoltz Group.
    • URL:[Link]

Sources

Method

Application Note: 2-Ethyl-7-methyl-1H-indole Scaffolds in the Design and Synthesis of Covalent KRAS G12C Inhibitors

Strategic Context & Mechanistic Rationale For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for intracellular GTP/GDP and the apparent absence of deep, druggable hydrophobic poc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for intracellular GTP/GDP and the apparent absence of deep, druggable hydrophobic pockets[1]. The therapeutic paradigm shifted dramatically with the discovery of the Switch-II pocket (S-IIP) and the subsequent development of covalent inhibitors targeting the mutant Cys12 residue[2]. While early quinazoline-based scaffolds (such as ARS-1620) successfully trapped KRAS G12C in its inactive GDP-bound state, they required further structural optimization to achieve clinical efficacy[3].

Through Chemotype Evolution platforms and structure-based drug design, researchers at Amgen and Carmot Therapeutics identified the indole scaffold as a highly privileged chemotype[4]. Specifically, the 2-ethyl-7-methyl-1H-indole core—and its halogenated derivatives like 5-chloro-2-ethyl-7-methyl-1H-indole-3-carboxylate—emerged as a critical structural breakthrough[5].

Causality in Scaffold Design

The selection of the 2-ethyl-7-methyl-1H-indole core is not arbitrary; every substituent serves a precise thermodynamic or kinetic function:

  • Cryptic Pocket Engagement: High-resolution co-crystal structures revealed that indole-based leads induce an alternative spatial orientation of Histidine 95 (H95). This conformational shift opens a previously unexploited "cryptic pocket" bordered by Y96, H95, and Q99, massively increasing binding affinity[1].

  • Atropisomeric Locking (2-Ethyl Group): To successfully bind the S-IIP and project an acrylamide warhead toward Cys12, the molecule must adopt a highly specific conformation. The 2-ethyl substituent provides essential steric bulk, restricting the rotation of the C-N bond connecting the indole to the warhead-bearing moiety. This effectively locks the molecule into the active atropisomer[4].

  • Hydrophobic Packing (7-Methyl Group): The 7-methyl group perfectly fills a small, lipophilic sub-pocket within the S-IIP, displacing high-energy water molecules and enhancing the overall binding thermodynamics[5].

  • Functional Vector (5-Chloro Group): The 5-chloro substitution serves as a synthetic handle for late-stage cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), allowing medicinal chemists to build vectors deep into the newly discovered cryptic pocket[5].

Pathway KRAS KRAS G12C (GDP-Bound) Pocket Switch-II & Cryptic Pockets KRAS->Pocket Exposes (H95 rotation) Indole 2-Ethyl-7-methyl Indole Scaffold Pocket->Indole High-affinity binding Warhead Acrylamide Warhead Indole->Warhead Positions Cys12 Cys12 Alkylation Warhead->Cys12 Covalent bond Inhibition p-ERK Inhibition Cys12->Inhibition Traps inactive state

Fig 1: Structural engagement of the indole scaffold within the KRAS G12C Switch-II and cryptic pockets.

Scaffold Evolution & Structure-Activity Relationship (SAR)

The transition from early quinazolines to indole-based leads marked a dramatic improvement in both biochemical potency and cellular target engagement[2]. The table below summarizes the evolutionary trajectory of these scaffolds and the quantitative impact of accessing the cryptic pocket.

Compound / LeadScaffold CoreTarget Pocket(s)Cellular p-ERK IC₅₀Key Structural Innovation
ARS-1620 QuinazolineSwitch-II (S-IIP)~150 - 600 nMFirst in vivo active covalent Cys12 inhibitor; rigid bicyclic core[3].
Compound 6 IndoleSwitch-II (S-IIP)638 nM (Biochem)Introduction of the indole core with an azetidine linker[4].
Indole Lead 1 IndoleS-IIP + Cryptic< 1000 nMTetrahydroisoquinoline vector engages the H95/Y96/Q99 cryptic pocket[1].
AMG 510 Pyrido-pyrimidineS-IIP + Cryptic~ 30 nMOptimized cryptic pocket engagement based directly on Indole Lead 1 insights[1].

Synthetic Protocol: Methyl 5-chloro-2-ethyl-7-methyl-1H-indole-3-carboxylate

This protocol details the copper-catalyzed cascade annulation used to construct the highly substituted indole core. This is a self-validating synthetic route ensuring regioselective assembly of the 2-ethyl-7-methyl architecture[5].

Causality in Reagent Selection: The use of CuI with 2-(1H-1,2,3,4-tetraazol-1-yl)acetic acid as a bidentate ligand is critical. The ligand solubilizes the Cu(I) species and accelerates the initial Ullmann-type C-N coupling between the aniline and the β-keto ester. This is immediately followed by an intramolecular cyclization onto the ortho-bromide, driving the reaction to the thermodynamically stable indole[5].

Synthesis Reactants 2-Bromo-4-chloro-6-methylaniline + Methyl 3-oxopentanoate Catalyst CuI, Cs2CO3, Tetrazole Ligand (Ullmann-type Coupling) Reactants->Catalyst Conditions DMSO, 80°C, 24h Argon Atmosphere Catalyst->Conditions Workup Aqueous Quench & EtOAc Extraction Conditions->Workup Purification Silica Gel Chromatography (0-40% EtOAc/Heptane) Workup->Purification Product Methyl 5-chloro-2-ethyl- 7-methyl-1H-indole-3-carboxylate Purification->Product

Fig 2: Copper-catalyzed cascade synthesis of the 2-ethyl-7-methyl-1H-indole core.

Step-by-Step Methodology:
  • Preparation: In a rigorously dried 50-mL reaction vial, charge Cesium carbonate (8.87 g, 27.2 mmol), 2-(1H-1,2,3,4-tetraazol-1-yl)acetic acid (0.35 g, 2.72 mmol), copper(I) iodide (0.26 g, 1.36 mmol), and 2-bromo-4-chloro-6-methylaniline (3.00 g, 13.6 mmol)[5].

  • Inert Atmosphere: Purge the solid mixture with ultra-pure Argon for 15 minutes to prevent oxidative quenching of the Cu(I) catalyst.

  • Reagent Addition: Add anhydrous DMSO (15 mL) followed by methyl 3-oxopentanoate (6.83 mL, 54.4 mmol) via syringe[5]. The β-keto ester acts as both the nucleophile and the carbon framework for the pyrrole ring.

  • Annulation: Seal the vial and heat to 80 °C for 24 hours under vigorous stirring[5].

    • Self-Validation Step: Monitor the consumption of the aniline via LC-MS; the intermediate uncyclized enamine should fully convert to the indole mass (m/z [M+H]⁺ = 252.1).

  • Workup: Cool the mixture to room temperature. Quench with deionized water (50 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous MgSO₄, filter, and concentrate in vacuo[5].

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 0–40% EtOAc in heptane.

  • Yield & Characterization: Isolate methyl 5-chloro-2-ethyl-7-methyl-1H-indole-3-carboxylate as a light yellow crystalline solid (approx. 70% yield)[5]. Confirm structure via ¹H NMR (DMSO-d₆): key diagnostic peaks include the broad indole NH singlet at ~11.82 ppm and the ethyl CH₂ quartet at ~3.09 ppm[5].

Biological Evaluation Protocol: KRAS G12C Target Engagement

To validate the efficacy of indole-derived covalent inhibitors, researchers must assess both biochemical target engagement and cellular downstream signaling[4].

Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Formation)
  • Incubate recombinant GDP-loaded KRAS G12C (2 μM) with the indole-based inhibitor (10 μM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂) at 25 °C for 2 hours[3].

  • Quench the reaction with 1% formic acid.

  • Analyze via LC-TOF-MS.

    • Causality: The mass shift of the intact protein corresponding exactly to the mass of the inhibitor confirms the irreversible alkylation of Cys12, validating the warhead trajectory[3].

Protocol B: Cellular p-ERK Inhibition Assay
  • Seed MIA PaCa-2 cells (KRAS G12C mutant) in 96-well plates at 30,000 cells/well and incubate overnight[1].

  • Treat cells with a serial dilution of the indole inhibitor (0.1 nM to 10 μM) for 2 to 4 hours[4].

    • Causality: A short incubation time is strictly required to prevent compensatory feedback loops (e.g., EGFR upregulation) from artificially inflating p-ERK levels, which would skew the IC₅₀ data.

  • Lyse cells and quantify phosphorylated ERK1/2 (Thr202/Tyr204) using a time-resolved fluorescence resonance energy transfer (TR-FRET) or Meso Scale Discovery (MSD) assay[1].

  • Normalize signals to total ERK and calculate the IC₅₀. Highly optimized indole leads targeting the cryptic pocket typically exhibit IC₅₀ values in the low nanomolar range (<100 nM)[1].

References[3] The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9p7pG1w0tzLL7bcLB-mwd30Dc9gAV8vFz1E3_ZqSjpI6qbOXNZOxDd-VpLZl2ELMeVF2Hp4RQnvErlcsZaB8flPKp5jYNZe6cC8ljE1BxbXfF7x2bM-Gn_SNmD10l0LQVsXWq_30KhG4QgRY=[4] Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWxscPJcnZrsEpjVEUqgBjxklZZmh7upyfyIzZeXLzw9grEWHkXtYgCryGwyBv6XHdue6aFtomCedvHGhWer2J-ruDcf9BDMFBGCX97DmGKQlUvQlieiQm1fu4HTeSp8HRyJV7igLnFly8lKg=[1] Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn75l5Mwxao-2BqbgWCrFvDXOqWEBjWl8YA3LI4LtVGwhTILSvjJSkhVUg0OlsQ-D3-jQmTkizJ6WSIXxji14yMVjibBcDI-tf6qk1cE_OSnD8gU6LeWZGvQi2T0CT2Yu6-2ah_2gzwua0QUBV97-c[2] KRasG12C inhibitors in clinical trials: a short historical perspective - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE--JjJc70Ol-fht4kgNvi7MUXPvX2MNDluJHwphaK-WdYN730vRqUSSi7OYpfVGKScCj16eRcNrH0SSH9fZAMRzgHGNLNpiP4rF_CW5_yMuqZ9EzR03KqqrgABj5R3ukzZinBLhBimYnFQGII=[5] AU 2019384118 B2 - KRAS G12C inhibitors and methods of using the same - AUSTRALIAN PATENT OFFICE -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-3ughA38LJ6kASTdSeTFlyGkZiJUZMmFW7duWvwou8ndkFrwzyC4ItWzH-iepNEbjxBf1_KQOWwWDtTM86OvwGN1p0hEa8NbdHklYixii1_pJsbsXuOkbL6PApGHrC0TvVQjhbwgMLfBnSeeMU1kdyZkO7x2xHrhvzCqmHHxucCrKT02Y65QFWk_vLqWruEM=

Sources

Application

Application Note: Late-Stage C-H Functionalization of 2-Ethyl-7-methylindole

Executive Summary The functionalization of indole cores is a cornerstone of modern drug discovery and materials science. However, achieving high regioselectivity in late-stage functionalization requires a deep understand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of indole cores is a cornerstone of modern drug discovery and materials science. However, achieving high regioselectivity in late-stage functionalization requires a deep understanding of the substrate's innate electronic and steric properties. This application note provides a comprehensive, field-proven guide for the C-H activation of 2-ethyl-7-methylindole . By analyzing the causality behind reagent selection and reaction conditions, this document equips researchers with two robust, self-validating protocols: a traditional Palladium-catalyzed C3-H arylation and a transition-metal-free alternative designed for late-stage Active Pharmaceutical Ingredient (API) synthesis.

Substrate Profiling & Mechanistic Rationale

To design an effective C-H activation strategy, we must first map the reactivity profile of 2-ethyl-7-methylindole:

  • C2 Position: Blocked by an ethyl group. This prevents standard C2-directed Heck-type carbometalation and C2-electrophilic palladation.

  • C7 Position: Blocked by a methyl group, which sterically hinders N-directed C7-H activation.

  • C3 Position: Unsubstituted and highly electron-rich.

Because the C2 and C7 positions are occupied, the C3 position becomes the undisputed thermodynamic and kinetic target for electrophilic attack. Mechanistic studies confirm that the direct arylation of indoles under transition-metal catalysis proceeds predominantly via an electrophilic palladation pathway at the C3 carbon, forming a Wheland-type intermediate before deprotonation[1]. Furthermore, controlling the oxidative coupling environment through specific ligands or additives ensures that the innate C3 nucleophilicity is maximized without side-chain degradation[2].

Protocol A: Palladium-Catalyzed Direct C3-H Arylation

Causality & Experimental Design

Transition-metal-catalyzed C-H arylation is the industry standard for constructing complex C-C bonds. In this protocol, we utilize Pd(OAc)₂ as the precatalyst and an aryl iodide as the coupling partner.

  • The Role of Silver Salts: The addition of Ag₂CO₃ is not merely for basicity; it is a critical mechanistic driver. Silver acts as a halide scavenger, abstracting the iodide from the intermediate Pd(II) complex to form insoluble AgI. This generates a highly electrophilic, cationic Pd(II) species that rapidly attacks the C3 position of the indole[2].

  • Solvent Selection: DMF is utilized because its high dielectric constant stabilizes the charged Wheland intermediate during electrophilic palladation.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-ethyl-7-methylindole (1.0 mmol), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol).

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) into the vessel. Seal the tube securely.

  • C-H Activation: Submerge the vessel in a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes, the reaction mixture will transition from a pale solution to a dark suspension with a distinct, bright yellow precipitate. This visual cue confirms the formation of AgI, validating that oxidative addition and halide abstraction are actively occurring.

  • Reaction Monitoring: Analyze an aliquot via LC-MS. The C3-arylated product will exhibit a distinct mass shift (+Ar - 1 Da) and typically elutes later than the starting indole on a reverse-phase C18 column.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a tightly packed pad of Celite to remove Pd black and silver residues. Wash the organic filtrate with deionized water (3 × 10 mL) to extract the DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Transition-Metal-Free C3-H Arylation

Causality & Experimental Design

A major regulatory hurdle in pharmaceutical development is the strict limit on heavy metal residues (e.g., Palladium) in final APIs. To circumvent this, we employ a transition-metal-free methodology utilizing diaryliodonium salts[3].

  • The Role of Hypervalent Iodine: Diaryliodonium triflates act as highly potent, electrophilic arylating agents. The hypervalent iodine(III) center is highly susceptible to nucleophilic attack by the electron-rich C3 position of the indole.

  • Base Selection: Using an organic base like BTMG (tert-butyltetramethylguanidine) or an inorganic base like Cs₂CO₃ facilitates the deprotonation of the intermediate without interfering with the iodonium salt's stability.

Step-by-Step Methodology
  • Reagent Preparation: In a standard 20 mL reaction vial, combine 2-ethyl-7-methylindole (1.0 mmol) and a symmetrical diaryliodonium triflate (1.2 mmol).

  • Solvent & Base Addition: Add anhydrous 1,2-dichloroethane (DCE, 5.0 mL) followed by Cs₂CO₃ (2.0 mmol).

  • C-H Activation: Stir the mixture at 60 °C for 6 hours.

    • Self-Validation Checkpoint: Unlike Protocol A, this reaction will not form a black metallic precipitate. The reaction maintains a relatively transparent, light-amber hue. The evolution of the byproduct (aryl iodide) can be tracked via GC-MS or LC-MS, serving as an internal standard for reaction progress.

  • Quench & Extraction: Terminate the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Dichloromethane (DCM, 2 × 15 mL).

  • Purification: Dry the combined organic layers, concentrate, and purify via silica gel chromatography to isolate the C3-arylated indole.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both protocols, allowing researchers to select the optimal pathway based on their specific project constraints (e.g., yield optimization vs. metal-free requirements).

ParameterProtocol A: Pd-Catalyzed ArylationProtocol B: Metal-Free Arylation
Active Reagent Pd(OAc)₂ (5 mol%) + Aryl IodideDiaryliodonium Triflate (1.2 eq)
Base / Additive Ag₂CO₃ (2.0 eq)Cs₂CO₃ or BTMG (2.0 eq)
Solvent System DMFDCE or Toluene
Operating Temperature 100 °C – 120 °C60 °C – 80 °C
Reaction Time 12 – 18 hours4 – 8 hours
Regioselectivity >98% C3-arylation>95% C3-arylation
Heavy Metal Residue High (Requires rigorous scavenging)None (Ideal for late-stage APIs)
Typical Isolated Yield 75% – 90%60% – 85%

Visualizations

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I ElecPall Electrophilic Palladation at C3 of Indole OxAdd->ElecPall + Substrate Deprot Base-Assisted Deprotonation (Ag2CO3 drives reaction) ElecPall->Deprot Wheland Int. RedElim Reductive Elimination [C3-Aryl Product] Deprot->RedElim Ar-Pd(II)-Indole RedElim->Pd0 Release Product

Fig 1: Catalytic cycle for the Pd-catalyzed C3-H arylation of 2-ethyl-7-methylindole.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) React 2. C-H Activation (Heating/Stirring) Prep->React Monitor 3. Reaction Monitoring (LC-MS / TLC) React->Monitor Monitor->React Incomplete Quench 4. Quench & Filter (Remove Residues) Monitor->Quench Complete Purify 5. Purification (Chromatography) Quench->Purify

Fig 2: Standardized experimental workflow for late-stage C-H functionalization.

References

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. 1

  • Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. PMC - National Institutes of Health. 2

  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. PMC - National Institutes of Health. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-ethyl-7-methyl-1H-indole

Welcome to the technical support center for the synthesis of 2-ethyl-7-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-ethyl-7-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The primary route discussed is the Fischer indole synthesis, a robust and widely used method for constructing the indole scaffold.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-ethyl-7-methyl-1H-indole?

A1: The most direct and widely employed method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of o-tolylhydrazine (2-methylphenylhydrazine) and butan-2-one. The reaction is typically heated in the presence of a Brønsted or Lewis acid catalyst.[1][2]

Q2: My overall yield is consistently low. What are the most critical parameters to investigate first?

A2: Low yields in Fischer indole syntheses are common and can stem from several factors. The most critical parameters to optimize are the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time.[3] Excessively harsh conditions (high temperature or strong acid concentration) can lead to degradation of the starting materials or product, while conditions that are too mild may result in an incomplete reaction.[3]

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

A3: Side product formation is a frequent challenge. Given the starting materials (o-tolylhydrazine and the unsymmetrical butan-2-one), the most probable side product is the isomeric indole, 3-ethyl-2,7-dimethyl-1H-indole. This arises from the alternative tautomerization of the hydrazone intermediate. Other potential byproducts can include tars from polymerization or degradation, especially under harsh acidic and high-temperature conditions.[3]

Q4: How do I choose the right acid catalyst for this specific synthesis?

A4: The choice of catalyst is substrate-dependent and often requires empirical screening.[3] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[1][2] For many Fischer syntheses, PPA and ZnCl₂ are popular choices. Milder catalysts may be necessary if your starting materials or product are sensitive to decomposition.[3]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently acidic conditions: The catalyst may be too weak or used in too low a concentration to promote the key[4][4]-sigmatropic rearrangement. 2. Reaction temperature is too low: The activation energy for the cyclization step has not been reached. 3. Poor quality starting materials: Impurities in the o-tolylhydrazine or butan-2-one can inhibit the reaction.1. Catalyst Screening: Experiment with stronger acids like polyphosphoric acid (PPA) or increase the loading of your current catalyst. A screen of different Brønsted and Lewis acids is highly recommended.[3] 2. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Consider switching to a higher-boiling solvent if necessary. Microwave irradiation can also be a powerful tool to rapidly achieve higher temperatures and reduce reaction times.[3] 3. Verify Purity: Check the purity of starting materials by NMR or another suitable analytical technique. Purify if necessary.
Significant Formation of Tarry, Insoluble Byproducts 1. Excessively harsh conditions: The combination of a strong acid and high temperature is causing polymerization or decomposition of the indole product or intermediates. 2. Oxygen exposure: Some reaction mixtures can be sensitive to air, leading to oxidative decomposition at high temperatures.1. Moderate Conditions: Reduce the reaction temperature. Use a milder acid catalyst (e.g., p-TSA instead of PPA) or a lower concentration.[3] Consider a solvent-free approach using a solid acid catalyst which can sometimes offer cleaner reactions.[5] 2. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
Formation of Isomeric Impurities 1. Lack of regioselectivity: The use of an unsymmetrical ketone (butan-2-one) can lead to two different ene-hydrazine intermediates, resulting in a mixture of indole regioisomers.[6]1. Optimize Catalyst and Solvent: The regioselectivity of the cyclization can be influenced by the choice of acid and solvent. This relationship is complex and often requires screening. Some literature suggests that bulkier acid catalysts can favor one isomer over another. 2. Purification: If isomer formation cannot be suppressed, focus on optimizing the purification. Careful column chromatography with a shallow solvent gradient is typically required.
Difficult Product Purification 1. Co-elution of product and impurities: The product and side products may have very similar polarities, making chromatographic separation challenging. 2. Streaking on silica gel: The basic nitrogen of the indole can interact strongly with the acidic silica gel, leading to poor separation.1. Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method. 2. Modify Chromatography: Add a small amount of a basic modifier like triethylamine (~1%) to the eluent to neutralize the acidic sites on the silica gel and improve peak shape. Alternatively, use neutral or basic alumina for chromatography.

Visualizing the Process

Understanding the reaction pathway and the logic of troubleshooting is crucial for success.

Reaction Mechanism

The core of the synthesis is the Fischer mechanism, which proceeds through several key steps.

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A o-tolylhydrazine + Butan-2-one B Butan-2-one-o-tolylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C H⁺ Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Intramolecular Cyclization F 2-ethyl-7-methyl-1H-indole E->F H⁺, Aromatization (-NH₃)

Caption: Fischer indole synthesis mechanism for 2-ethyl-7-methyl-1H-indole.

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach to problem-solving is most effective.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Starting Material Purity Pristine? Impure? Start->CheckPurity Purify Purify Reactants (Distill, Recrystallize) CheckPurity:s->Purify:n Impure Conditions Review Reaction Conditions Temperature Catalyst Time CheckPurity:s->Conditions:n Pristine Purify->Conditions Temp Temperature Issue? Too Low Too High Conditions->Temp Catalyst Catalyst Issue? Too Weak Too Strong Conditions->Catalyst IncreaseTemp Increase Temp or Use Microwave Temp:s->IncreaseTemp:n Too Low DecreaseTemp Decrease Temp or Use Milder Acid Temp:s->DecreaseTemp:n Too High Result Improved Yield IncreaseTemp->Result DecreaseTemp->Result StrongerCat Screen Stronger Acids (PPA, ZnCl₂) Catalyst:s->StrongerCat:n Too Weak MilderCat Screen Milder Acids (p-TSA, Acetic Acid) Catalyst:s->MilderCat:n Too Strong StrongerCat->Result MilderCat->Result

Caption: Systematic workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-ethyl-7-methyl-1H-indole

This one-pot procedure minimizes handling by forming the hydrazone in situ before cyclization.[3][5]

Materials:

  • o-Tolylhydrazine hydrochloride (or free base)

  • Butan-2-one

  • Acid Catalyst (e.g., Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂))

  • Solvent (e.g., Toluene, Ethanol, or solvent-free)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the acid catalyst. If using a solvent, add it now. Note: PPA can often serve as both catalyst and solvent.

  • Reactant Addition: Add o-tolylhydrazine hydrochloride (1.0 eq). Begin stirring and add butan-2-one (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C, depending on the catalyst and solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using PPA, carefully quench the reaction by pouring it over crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2-ethyl-7-methyl-1H-indole.

References

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Available from: [Link]

  • ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 7-ethylindole (7-ETI).... ResearchGate. Available from: [Link]

  • Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available from: [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Cambridge University Press. Available from: [Link]

  • Al-Tel, T. H., et al. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). 7-Methylindole. Wikipedia. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT. Available from: [Link]

  • Google Patents. (n.d.). EP0120221A1 - Process for the preparation of 7-alkyl indoles. Google Patents.

Sources

Optimization

Technical Support Center: Stabilizing 2-Ethyl-7-Methylindole During Storage

Welcome to the advanced troubleshooting and technical support guide for managing the stability of 2-ethyl-7-methylindole. Because alkyl-substituted indoles are highly electron-rich, they present unique storage challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for managing the stability of 2-ethyl-7-methylindole. Because alkyl-substituted indoles are highly electron-rich, they present unique storage challenges. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity preservation of this critical building block.

Core Mechanisms of Degradation: Understanding the Causality

To effectively prevent the degradation of 2-ethyl-7-methylindole, you must first understand why it degrades. The electron-donating alkyl groups (the 2-ethyl and 7-methyl substituents) significantly increase the electron density of the pyrrole ring. Crucially, the C3 position remains unsubstituted and is highly nucleophilic.

When exposed to trace acidic conditions (even dissolved CO₂ forming carbonic acid, or acidic silanol sites on glassware), the C3 position undergoes rapid protonation[1]. This forms a highly electrophilic indoleninium intermediate. A second 2-ethyl-7-methylindole molecule will then act as a nucleophile, attacking this intermediate to form a dimer. This initiates a runaway cascade of polymerization, leading to viscous, insoluble tars[2]. Concurrently, exposure to ambient light and oxygen generates reactive oxygen species (ROS) that oxidize the electron-rich ring, leading to radical coupling and deep discoloration[3].

Mechanism Monomer 2-Ethyl-7-methylindole (Electron-Rich Monomer) Indoleninium Indoleninium Ion (Electrophilic C3) Monomer->Indoleninium Protonation (C3) Radical Indole Radical (Oxidized Species) Monomer->Radical Oxidation Acid Trace Acid (H+) Glassware/Solvent Acid->Indoleninium Oxygen Oxygen / UV Light (Storage Exposure) Oxygen->Radical Dimer Dimerization Indoleninium->Dimer Nucleophilic Attack by Monomer Radical->Dimer Radical Coupling Polymer Polymeric Degradants (Viscous/Discolored) Dimer->Polymer Propagation

Mechanistic pathways of 2-ethyl-7-methylindole degradation via polymerization and oxidation.

Troubleshooting Guides

Issue 1: My solid 2-ethyl-7-methylindole has turned pink or dark brown during storage.

  • Root Cause: The indole ring is highly susceptible to auto-oxidation. Pink coloration is a classic hallmark of early-stage oxidative degradation in alkylindoles, indicating the formation of oxidized species or radical-coupled dimers[4].

  • Resolution: Assess the purity via LC-MS or TLC. If the purity remains >95%, the discoloration is largely superficial and the compound can likely be used in robust downstream reactions. If purity has dropped significantly, perform a rescue purification (see Protocol B).

Issue 2: The compound has transformed into a viscous oil and shows poor solubility in standard organic solvents (DCM, EtOAc).

  • Root Cause: Acid-catalyzed polymerization has occurred. The unsubstituted C3 position has reacted with protonated intermediates to form high-molecular-weight oligomers and polymers[1]. This drastically alters the physical state and reduces solubility.

  • Resolution: Polymeric indoles cannot be easily cracked back into monomers. The batch is compromised and should be discarded. Prevent future occurrences by storing the compound over a trace amount of a solid basic stabilizer (e.g., anhydrous K₂CO₃) to continuously neutralize trace acids.

Issue 3: I am experiencing inconsistent yields during downstream functionalization (e.g., Fischer indolization or alkylation).

  • Root Cause: Unnoticed partial polymerization or dimer formation consumes the active monomer. Furthermore, dimeric byproducts can act as competitive nucleophiles or poison transition-metal catalysts in subsequent synthetic steps[2].

  • Resolution: Always run a quick ¹H NMR check before using stored batches. Broad, unresolved peaks in the aromatic region (7.0–8.0 ppm) are definitive indicators of polymeric impurities.

Frequently Asked Questions (FAQs)

Q: What are the absolute best storage conditions for long-term stability? A: For maximum shelf-life, store 2-ethyl-7-methylindole as a neat solid at -20°C in a tightly sealed amber glass vial, backfilled with an inert atmosphere (Argon or Nitrogen)[5]. For ultimate protection against acid-catalyzed polymerization, add a few crystals of an insoluble base like anhydrous potassium carbonate to the vial.

Q: Can I store 2-ethyl-7-methylindole as a pre-made stock solution? A: It is highly discouraged. Indoles degrade exponentially faster in solution due to increased molecular mobility and the presence of dissolved oxygen[3]. Halogenated solvents (like chloroform or DCM) can slowly generate HCl over time, which rapidly accelerates polymerization. If solution storage is unavoidable, use thoroughly degassed, anhydrous aprotic solvents (like THF) and store at -80°C.

Q: Does the choice of purification stationary phase affect downstream storage stability? A: Yes. Standard silica gel is inherently acidic and can initiate polymerization directly on the column[6]. Residual microscopic silica dust in your final isolated product will act as a catalyst for degradation during storage. Always use base-deactivated silica or basic alumina for purification.

Self-Validating Experimental Protocols

Protocol A: Forced Degradation & Stability Validation Assay

Use this protocol to empirically validate that your specific laboratory storage conditions effectively halt polymerization.

  • Sample Preparation: Prepare a 10 mg/mL solution of 2-ethyl-7-methylindole in anhydrous acetonitrile.

  • Aliquot Distribution: Divide the solution into three 1 mL aliquots:

    • Aliquot 1 (Control): Store under your proposed ideal conditions (Argon backfill, -20°C, dark).

    • Aliquot 2 (Acid Stress): Add 10 µL of 0.1 N HCl. Store at room temperature.

    • Aliquot 3 (Oxidative Stress): Add 10 µL of 3% H₂O₂. Expose to ambient laboratory light[3].

  • Sampling: Withdraw 50 µL from each aliquot at 24, 48, and 72 hours. Dilute with 950 µL of mobile phase.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • System Validation: The assay is considered valid only if Aliquot 2 shows rapid conversion to broad, late-eluting polymeric peaks, and Aliquot 3 turns visibly pink/brown with new early-eluting oxidized peaks. If these stress conditions fail to degrade the sample, your analytical method lacks stability-indicating resolution. Aliquot 1 must remain >99% pure to validate your storage setup.

Protocol B: Rescue Purification via Base-Treated Silica Gel

Use this protocol to recover monomeric 2-ethyl-7-methylindole from a partially polymerized batch.

  • Deactivate Silica: Slurry standard silica gel in the intended mobile phase (e.g., 9:1 Hexanes:EtOAc) containing 1% v/v Triethylamine (TEA)[6].

  • Column Packing: Pack the column and flush with 2 column volumes of the TEA-treated mobile phase to neutralize all acidic silanol sites.

  • Loading: Dissolve the degraded indole mixture in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the column. The monomer will elute cleanly, while highly polar oxidized species and high-molecular-weight polymers will remain strongly retained at the baseline.

  • Isolation: Concentrate the monomer fractions under reduced pressure (water bath < 30°C) and immediately purge the flask with Argon before transferring to cold storage.

Workflow Start Degraded Batch (Monomer + Polymer) Prep Prepare Base-Deactivated Silica (1% TEA) Start->Prep Load Load Sample (Minimal Solvent) Prep->Load Elute Elute with Hexanes:EtOAc Load->Elute Collect Collect Monomer Fractions Elute->Collect Mobile Phase Waste Polymers Retained on Column Elute->Waste Stationary Phase Store Concentrate & Store under Argon Collect->Store

Workflow for the rescue purification of degraded 2-ethyl-7-methylindole using deactivated silica.

Quantitative Data: Storage Conditions vs. Stability

The following table summarizes the expected stability of 2-ethyl-7-methylindole under various storage conditions, synthesized from empirical degradation profiles of structurally analogous alkylindoles[5].

Storage ConditionAtmosphereLight ExposureAdditiveEstimated Half-Life (Purity >95%)Primary Degradation Mode
Ambient (25°C)AirAmbient LightNone1 - 2 WeeksOxidation (Pink/Brown)
Ambient (25°C)AirDarkNone1 - 2 MonthsOxidation / Slow Polymerization
Refrigerated (4°C)AirDarkNone3 - 6 MonthsSlow Oxidation
Frozen (-20°C)Argon/NitrogenDarkNone12 - 24 MonthsNegligible
Frozen (-20°C)Argon/NitrogenDarkK₂CO₃ (Trace)> 24 MonthsNegligible
Solution (DCM, 25°C)AirAmbient LightNone< 48 HoursRapid Acid-Catalyzed Polymerization

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-Ethyl-7-Methyl-1H-Indole by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful purification of 2-e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful purification of 2-ethyl-7-methyl-1H-indole using column chromatography. Our approach emphasizes the rationale behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions to consider before initiating the purification process.

Q1: What is the most suitable stationary phase for purifying 2-ethyl-7-methyl-1H-indole?

The selection of the stationary phase is contingent on the stability and polarity of your target compound and its impurities.

  • Silica Gel: This is the most prevalent and versatile stationary phase for normal-phase chromatography.[1][2] However, it is crucial to recognize that silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] This acidity can lead to the degradation of acid-sensitive compounds or cause strong, irreversible adsorption of basic molecules like indoles, resulting in poor recovery and tailing.[1][3]

  • Alumina: For indoles that show instability or significant tailing on silica, alumina presents a viable alternative. It is available in acidic, neutral, and basic forms, allowing you to match the support to the compound's properties, with neutral or basic alumina being generally preferred for indoles.[1][3]

  • Reversed-Phase Silica (C18 or C8): If 2-ethyl-7-methyl-1H-indole is part of a more polar mixture or if normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography is an excellent option. The mobile phase is typically a polar solvent system, such as methanol/water or acetonitrile/water.[1]

Q2: How should I determine the optimal mobile phase (eluent) for the separation?

The mobile phase selection is a critical step and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).

  • Start with a Standard Solvent System: For normal-phase chromatography on silica gel, a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the conventional starting point.[1][4]

  • Aim for an Optimal Rf Value: The retention factor (Rf) on a TLC plate is a strong predictor of column behavior. Adjust the solvent ratio to achieve an Rf value for 2-ethyl-7-methyl-1H-indole between 0.2 and 0.4 .[1] An Rf in this range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or adhere too strongly to the column (requiring excessive solvent volumes and leading to band broadening).

  • Explore Different Solvent Selectivities: If separation from a key impurity is challenging, changing the solvent system can alter the selectivity. For example, substituting ethyl acetate/hexanes with a dichloromethane/methanol system can significantly change the relative Rf values of closely related compounds.[1]

Table 1: Common Solvent Systems for Indole Purification

Solvent SystemPolarityTypical Use Case
Ethyl Acetate / HexanesAdjustable (Low to Medium)Standard system for many organic compounds, including indoles.[4]
Dichloromethane / MethanolAdjustable (Medium to High)Effective for more polar indoles or when different selectivity is needed.[1][4]
Toluene / AcetoneAdjustable (Low to Medium)Provides different selectivity compared to ester-based systems.[3]
Ether / Petroleum EtherLowSuitable for non-polar compounds.[4]

Q3: 2-Ethyl-7-methyl-1H-indole is colorless. How can I monitor the purification process on TLC and during column fractionation?

Several visualization techniques are available, ranging from non-destructive to destructive methods. It is best practice to use a non-destructive method first.

  • UV Light (Non-destructive): The indole ring is an aromatic heterocycle that strongly absorbs UV light. On a TLC plate containing a fluorescent indicator (F254), the compound will appear as a dark spot under short-wave UV light (254 nm).[1] This is the most common and convenient method for initial visualization.

  • Iodine Chamber (Semi-destructive): Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[1]

  • Chemical Stains (Destructive): These stains provide high sensitivity and, in some cases, specificity. The plate is dipped in or sprayed with the reagent, followed by gentle heating.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing characteristic blue or purple spots upon reaction with the indole ring.[1]

    • Potassium Permanganate (KMnO₄): A universal oxidizing stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[1][5]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that react with a wide variety of functional groups to produce a range of colors.[1]

Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of 2-ethyl-7-methyl-1H-indole.

Problem 1: The spots on my TLC plate are streaking or tailing.

This is a classic problem with nitrogen-containing heterocycles like indoles.

  • Probable Cause: The basic lone pair on the indole nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-uniform interaction leads to tailing.[1]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (NEt₃) at a concentration of 0.5-2% is most common.[3] The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing the indole to travel through the column more uniformly.

    • Deactivate the Silica Gel: For particularly sensitive indoles, pre-treating the silica gel can be highly effective. (See Protocol 2 ).

    • Switch to a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase like neutral or basic alumina.[3]

G start Streaking or Tailing Observed on TLC? q1 Is the compound basic (like an indole)? start->q1 sol1 Add 0.5-2% Triethylamine to the eluent. q1->sol1 Yes end Proceed with Column Chromatography q1->end No q2 Does streaking persist? sol1->q2 sol3 Consider deactivating the silica gel before running the column (Protocol 2). q2->sol3 Yes q2->end No sol2 Use a different stationary phase (e.g., neutral alumina). sol3->end

Caption: Decision tree for troubleshooting spot streaking.

Problem 2: The separation between 2-ethyl-7-methyl-1H-indole and an impurity is poor.
  • Probable Cause 1: Suboptimal Mobile Phase. The chosen solvent system lacks the necessary selectivity to resolve the compounds.

    • Solution:

      • Optimize the Solvent System: Test different solvent combinations. If hexanes/ethyl acetate is not working, try a system with different chemical properties, such as dichloromethane/methanol or toluene/acetone.[1][3] Even small changes can dramatically alter separation.

      • Run a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity (gradient elution). This can help resolve compounds with very close Rf values.[1]

  • Probable Cause 2: Poor Column Packing. Air bubbles, cracks, or an uneven silica bed surface will lead to band broadening and a significant loss of resolution.

    • Solution: Ensure the column is packed carefully and uniformly. Pack the column as a slurry and allow the silica to settle completely. Never let the solvent level drop below the top of the silica bed, as this will cause cracking.[1]

  • Probable Cause 3: Column Overloading. Too much crude material was loaded onto the column.

    • Solution: The amount of silica gel should typically be 50 to 100 times the weight of the crude material for difficult separations.[2] If resolution is poor, reduce the amount of sample loaded in the next attempt.

Problem 3: The compound is not eluting from the column or recovery is very low.
  • Probable Cause 1: Insufficiently Polar Eluent. The mobile phase is not strong enough to displace the compound from the stationary phase.

    • Solution: Gradually increase the polarity of the mobile phase. If the compound is still on the column after your planned elution, you can try to flush it off with a much more polar solvent, such as 5-10% methanol in dichloromethane, to at least recover the material.[1]

  • Probable Cause 2: Decomposition on the Column. The indole may be sensitive to the acidic silica gel and is degrading during the purification.

    • Solution:

      • Test for Stability: Perform a 2D TLC analysis to definitively check if the compound is stable on silica. (See Protocol 1 ).

      • Deactivate the Silica Gel: Use silica gel that has been pre-treated with a base. (See Protocol 2 ).[1][3]

      • Change Stationary Phase: Use neutral alumina as an alternative to silica gel.[1][3]

      • Work Quickly: Do not let the sample sit on the column for an extended period.[3]

  • Probable Cause 3: Poor Sample Solubility. The crude mixture may not be fully soluble in the eluent, causing it to precipitate at the top of the column.

    • Solution: Use the "dry loading" method to introduce the sample to the column. (See Protocol 3 ). This ensures the sample is finely dispersed on a solid support before elution begins.[1]

Experimental Protocols

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_tlc Develop Optimal Eluent via TLC (Rf ~0.3) prep_column Pack Column with Silica Gel Slurry prep_tlc->prep_column prep_sample Dissolve Crude Sample (or Dry Load) prep_column->prep_sample load Load Sample onto Column prep_sample->load elute Elute with Solvent (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end end evaporate->end Pure Compound

Caption: General workflow for the purification of indole derivatives.

Protocol 1: 2D TLC for Compound Stability Analysis

This method helps determine if your indole derivative is stable on silica gel.

  • Obtain a square TLC plate (e.g., 5 cm x 5 cm).

  • Lightly spot your crude material in one corner, approximately 1 cm from the edges.

  • Develop the plate using your chosen eluent system.

  • Remove the plate from the developing chamber and thoroughly dry it in a fume hood. Do not visualize yet.

  • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Develop the plate again in the same eluent system.

  • Visualize the plate using UV light and/or a chemical stain. If the compound is stable, you will see spots only along the diagonal. The appearance of new spots off the diagonal indicates decomposition on the silica plate.[1]

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds

This procedure neutralizes the acidic sites on silica gel, preventing the degradation of sensitive indoles.

  • Prepare your starting eluent (e.g., 10% ethyl acetate in hexanes) and add 1-2% triethylamine.[1]

  • Pack the chromatography column with silica gel using this base-containing solvent system.

  • Gently flush the packed column with at least one full column volume of this solvent mixture, discarding the eluent that passes through.

  • The silica gel is now deactivated. You can proceed to load your sample and run the column using your standard eluent (with or without triethylamine, as determined by your TLC analysis).[1][3]

Protocol 3: Dry Loading a Sample

This technique is ideal for samples that have poor solubility in the column eluent.

  • Dissolve your crude material (e.g., 500 mg) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to this solution.[1]

  • Thoroughly evaporate the solvent using a rotary evaporator until you are left with a dry, free-flowing powder containing your sample adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column.

  • Gently add a protective layer of sand (approx. 0.5 cm) on top of the sample-silica mixture before carefully adding the eluent and beginning the elution.[1]

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. (2025).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
  • Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. (2025). Benchchem.
  • Process of preparing purified aqueous indole solution. (1992).
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. (2025). RSC Publishing.
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals.
  • Pd(II)
  • How can I select the solvent system for column chromatography?. (2015).
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Column chromatography. (n.d.). University of Victoria.

Sources

Optimization

Technical Support Center: 2-Ethyl-7-Methyl-1H-Indole Solubility Solutions

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the dissolution and aqueous compatibility of substituted indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the dissolution and aqueous compatibility of substituted indoles. 2-ethyl-7-methyl-1H-indole presents specific physicochemical hurdles: its planar, aromatic structure results in a high crystal lattice energy, while the hydrophobic core severely limits aqueous solubility[1].

This guide is engineered to provide researchers and drug development professionals with mechanistically grounded troubleshooting strategies, ensuring your compound remains in solution from the primary stock to the final biological assay.

Part 1: Mechanistic Understanding of Indole Solubility

To effectively troubleshoot, we must first understand the causality behind precipitation. The solubility of 2-ethyl-7-methyl-1H-indole in Dimethyl sulfoxide (DMSO) and subsequent aqueous media is governed by three critical factors:

  • Crystal Lattice vs. Solvation Energy: The planar nature of the indole scaffold promotes strong intermolecular

    
     stacking in the solid state[1]. Anhydrous DMSO is required to provide sufficient solvation energy to break these bonds.
    
  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Upon exposure to atmospheric moisture, water rapidly absorbs into the solvent. This water uptake drastically depresses the freezing point of DMSO and disrupts the solvent-solute interactions, forcing the lipophilic indole into a lower-energy, precipitated crystalline state[2][3].

  • The Kinetic vs. Thermodynamic Trap in Aqueous Media: When a concentrated DMSO stock is diluted into aqueous cell culture media, the local concentration of DMSO drops instantly. Because the aqueous solubility of the indole is its true thermodynamic baseline, the compound will precipitate if the final concentration exceeds its aqueous solubility limit, regardless of how well it dissolved in the pure organic stock[4].

Quantitative Solubility & Handling Parameters

The following table summarizes the critical parameters for handling 2-ethyl-7-methyl-1H-indole to prevent precipitation and assay failure.

ParameterRecommended ValueMechanistic Rationale
Primary Solvent 100% Anhydrous DMSOHigh dielectric constant required to disrupt the strong indole crystal lattice[5].
Max Stock Concentration 10 mM – 50 mMHigher concentrations (e.g., 100 mM) exponentially increase the risk of spontaneous precipitation during freeze-thaw cycles[6].
Max Assay DMSO % < 0.5% (v/v)Prevents solvent-induced cytotoxicity in cell-based assays[5][7].
Storage Temperature -20°C (Single-use aliquots)Minimizes freeze-thaw cycles. Repeated cycling in the presence of absorbed water forces the compound into a lower-energy insoluble polymorph[2][3].

Part 2: Troubleshooting Workflow

The following decision tree illustrates the self-validating logic required to successfully dissolve 2-ethyl-7-methyl-1H-indole and transition it into an aqueous assay environment.

G Start 2-ethyl-7-methyl-1H-indole + Anhydrous DMSO Vortex Vortex 2-5 min at Room Temp Start->Vortex Check1 Visual Inspection: Is it Clear? Vortex->Check1 Warm Gentle Warming (37°C, 10-15 min) Check1->Warm No Aqueous Dilute in Aqueous Media (Final DMSO < 0.5%) Check1->Aqueous Yes Check2 Visual Inspection: Is it Clear? Warm->Check2 Check2->Aqueous Yes Cosolvent Formulate with Co-solvents (e.g., HP-β-CD or PEG400) Check2->Cosolvent No Check3 Micro-precipitation Detected? Aqueous->Check3 Check3->Cosolvent Yes Success Proceed to Biological Assay Check3->Success No Cosolvent->Success

Troubleshooting workflow for 2-ethyl-7-methyl-1H-indole dissolution.

Part 3: Standard Operating Protocols (SOPs)

To ensure reproducibility, protocols must be treated as self-validating systems. Do not assume solubility based on theoretical calculations; verify it physically at each step.

Protocol A: Preparation of the Primary DMSO Stock

Objective: Achieve complete dissolution while preventing moisture-induced degradation.

  • Equilibration: Allow the sealed vial of 2-ethyl-7-methyl-1H-indole and a fresh bottle of anhydrous DMSO to equilibrate to room temperature (20-25°C) before opening. Causality: Opening cold containers causes immediate atmospheric condensation, introducing water that will depress the solvent's efficacy[2][5].

  • Solvent Addition: Weigh the required mass into a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM to 50 mM stock.

  • Agitation: Vortex vigorously for 2 to 5 minutes[5].

  • Validation (Visual Inspection): Hold the tube against a bright light source. The solution must be completely transparent. If micro-particulates remain, apply gentle warming (37°C in a water bath for 10-15 minutes) or sonicate for 15 minutes[5]. Caution: Do not exceed 60°C to prevent thermal degradation of the indole ring.

  • Aliquot and Store: Immediately divide the clear stock into single-use aliquots (e.g., 20 µL) and store at -20°C in tightly sealed tubes flushed with argon or nitrogen if possible.

Protocol B: Aqueous Dilution & Cyclodextrin Complexation

Objective: Prevent the compound from "crashing out" when introduced to cell culture media.

If direct dilution into aqueous buffer results in cloudiness or precipitation (a common issue for alkylated indoles):

  • Prepare Excipient Matrix: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer[1][7]. Causality: HP-β-CD features a lipophilic inner cavity that encapsulates the hydrophobic 2-ethyl-7-methyl-1H-indole, shielding it from the water molecules while the hydrophilic exterior maintains aqueous solubility[7].

  • Intermediate Dilution: Slowly add the DMSO stock solution dropwise into the HP-β-CD buffer while vortexing continuously.

  • Validation (Microscopy): Before applying to cells, place a 10 µL drop of the final media on a glass slide and inspect under a light microscope (10x or 20x objective). Ensure no needle-like crystals or amorphous aggregates have formed[4].

Part 4: Frequently Asked Questions (FAQs)

Q1: My 2-ethyl-7-methyl-1H-indole stock was perfectly clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A1: This is a classic symptom of water contamination. Because DMSO is highly hygroscopic, leaving the tube open or improperly sealed allows it to absorb atmospheric moisture. Water alters the thermodynamic equilibrium, lowering the solubility threshold of the indole and causing it to precipitate into its lowest-energy crystalline polymorph[2][3]. Always use fresh, anhydrous DMSO and keep vials tightly sealed[5].

Q2: I need a high concentration for my assay, but the compound crashes out the moment I add it to the cell culture media. Can I just filter the media? A2: No. Filtering the media will remove the precipitated compound, drastically reducing the actual concentration of the active molecule reaching your cells, leading to false-negative biological data[4]. The solubility in pure DMSO is irrelevant once added to water; the aqueous environment dictates solubility[4]. You must either lower your target assay concentration, increase the final DMSO percentage (if cell toxicity allows, up to 0.5%), or utilize a co-solvent system like PEG 400 or HP-β-CD[1][7].

Q3: Can adjusting the pH of my aqueous buffer help keep this specific indole in solution? A3: It is unlikely to yield significant improvements for this specific compound. While pH modification is highly effective for indoles with strongly ionizable acidic or basic side chains, the nitrogen atom in a standard indole ring is only very weakly acidic (pKa ~21 in DMSO)[8]. Furthermore, cell culture media is heavily buffered, so small pH adjustments made to the stock will be instantly neutralized upon dilution[4]. Focus on co-solvents or cyclodextrin complexation instead.

Q4: Is it safe to repeatedly freeze and thaw my DMSO stock solution? A4: We strongly advise against it. Repeated freeze-thaw cycles synergistically enhance the precipitation of compounds in DMSO, especially if trace amounts of water have been absorbed. The kinetic energy shifts during freezing and thawing encourage the compound to nucleate and form highly stable, insoluble crystals[2][3]. Always use single-use aliquots.

References

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. Available at: [Link]

  • Indole - Wikipedia. Available at: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. Available at:[Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 2-ethyl-7-methylindole reactions

Technical Support Center: 2-Ethyl-7-Methylindole Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for indole synthesis. This guide provides in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethyl-7-Methylindole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to address low conversion rates and other common challenges encountered during the synthesis of 2-ethyl-7-methylindole. As your Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical logic to empower you to solve problems effectively in your own laboratory settings.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers during the synthesis of 2-ethyl-7-methylindole, which is typically accomplished via the Fischer indole synthesis from (2-methylphenyl)hydrazine and butan-2-one.

Q1: My overall yield for 2-ethyl-7-methylindole is disappointingly low. What are the primary factors I should investigate?

Low yields in Fischer indole syntheses are common and can stem from a combination of factors. The reaction is notoriously sensitive to its conditions.[1] The primary areas to scrutinize are:

  • Purity of Starting Materials : The (2-methylphenyl)hydrazine and butan-2-one must be of high purity. Impurities can introduce competing side reactions that consume starting materials or inhibit the catalyst.[1]

  • Choice of Acid Catalyst : This is one of the most critical parameters. The type of acid (Brønsted vs. Lewis) and its concentration directly influence the reaction rate and the pathway. Inappropriate acid choice can lead to failure or low yields.[2][3]

  • Reaction Temperature and Time : The key[3][3]-sigmatropic rearrangement step is temperature-dependent.[4][5] If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can cause degradation of the reactants, intermediates, or the final indole product, often resulting in tar formation.[4]

  • Solvent Selection : The solvent not only dissolves the reactants but also affects the stability of charged intermediates formed during the reaction mechanism.[4]

  • Atmosphere Control : While not always necessary, some substrates are sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent the formation of oxidative side products.

Q2: I'm observing two isomeric products in my final mixture, which significantly lowers the yield of the desired 2-ethyl-7-methylindole. Why does this happen?

This is a classic challenge when using an unsymmetrical ketone like butan-2-one in the Fischer indole synthesis. The initial formation of the hydrazone can occur on either side of the carbonyl group, leading to two different enamine intermediates. These two intermediates can then cyclize to form two different regioisomeric indoles.

In your case, reacting (2-methylphenyl)hydrazine with butan-2-one can produce both the desired 2-ethyl-7-methylindole and the undesired 2,3,7-trimethylindole .

  • Causality : The regioselectivity is determined by the relative stability of the two possible enamine intermediates and the kinetics of their formation. The reaction conditions, particularly the choice of acid catalyst, can influence this ratio.[2]

  • Troubleshooting Strategy :

    • Catalyst Screening : The ratio of regioisomers can be influenced by the choice of acid. It is recommended to screen both Brønsted acids (like p-toluenesulfonic acid or polyphosphoric acid) and Lewis acids (like ZnCl₂ or BF₃·OEt₂).[3][6] Lewis acids can sometimes offer different selectivity compared to protonic acids.

    • Temperature Adjustment : Lowering the reaction temperature may favor the formation of the thermodynamically more stable enamine, potentially improving the isomeric ratio, although this may come at the cost of a slower reaction rate.

Q3: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. What is causing this decomposition?

Tar formation is a common sign of product or intermediate degradation, typically caused by overly harsh reaction conditions.

  • Excessive Heat : As mentioned, high temperatures can lead to polymerization and decomposition of the sensitive indole ring system and its precursors.[4] The indole nucleus itself can be prone to auto-oxidation, forming resinous substances.[7]

  • Strongly Acidic Conditions : While an acid catalyst is necessary, excessively high concentrations or the use of a very strong, non-volatile acid at high temperatures can promote a host of side reactions, including aldol condensation of the butan-2-one starting material.[1]

  • Troubleshooting Strategy :

    • Reduce Temperature : Determine the lowest effective temperature for the reaction by monitoring its progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Use a Milder Catalyst : Switch from a strong mineral acid (like H₂SO₄) or polyphosphoric acid (PPA) to a milder catalyst like p-toluenesulfonic acid (p-TSA) or even an acidic ion-exchange resin.[4][8]

    • Change Solvent : Using a lower-boiling point solvent can naturally limit the maximum temperature of the reaction.[4]

Q4: How do I select the optimal acid catalyst and solvent for synthesizing 2-ethyl-7-methylindole?

The catalyst and solvent are intrinsically linked and should be optimized together. There is no single "best" combination, as the ideal choice is substrate-dependent.[4]

  • Catalyst Selection Rationale :

    • Brønsted Acids (e.g., HCl, H₂SO₄, p-TSA, PPA): These are the most common catalysts. Polyphosphoric acid (PPA) is often effective as it can also serve as the solvent, but its high viscosity and the often high temperatures required can make it difficult to work with and may lead to degradation.[4][5] Acetic acid can function as both a catalyst and a solvent, providing a milder alternative.[4]

    • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): These are also effective and can sometimes improve yields where Brønsted acids fail, potentially by altering the reaction mechanism or preventing certain side reactions.[5][6] They are particularly useful for substrates sensitive to proton-driven degradation.

  • Solvent Selection Rationale :

    • Acetic Acid : A polar, protic solvent that also acts as a mild catalyst. Often a good starting point.[4]

    • Toluene or Xylene : Non-polar, high-boiling solvents. Often used with catalysts like p-TSA or PPA. They allow for the azeotropic removal of water, which can drive the initial hydrazone formation to completion.[4]

    • Ethanol : A polar, protic solvent often used with mineral acids like HCl or H₂SO₄.

The following table summarizes common catalyst-solvent systems used in Fischer indole syntheses.

Catalyst SystemSolventTypical TemperatureKey Advantages & Considerations
Polyphosphoric Acid (PPA)None or Xylene80-150 °CPowerful cyclizing agent; can cause charring if overheated; viscous and difficult to stir.[9]
p-Toluenesulfonic Acid (p-TSA)Toluene / XyleneRefluxAllows azeotropic water removal; milder than PPA; easy to handle.[3]
Sulfuric Acid (H₂SO₄)Ethanol / Acetic AcidRefluxStrong acid, effective but can cause degradation; requires careful control of concentration.[6]
Zinc Chloride (ZnCl₂)None (fusion) or Toluene150-180 °CClassic Lewis acid catalyst; high temperatures often required; can be effective for stubborn substrates.[5]
Acetic AcidAcetic AcidRefluxServes as both solvent and catalyst; provides mild conditions suitable for sensitive substrates.[4]

Systematic Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach is more effective than random changes. Follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow cluster_start cluster_step1 Step 1: Verify Inputs cluster_step2 Step 2: Reaction Conditions cluster_step3 Step 3: Catalyst & Solvent Screening cluster_step4 Step 4: Mechanistic Diagnosis cluster_end Start Low Yield of 2-Ethyl-7-Methylindole Purity Verify Purity of (2-methylphenyl)hydrazine & Butan-2-one (NMR, GC-MS) Start->Purity Stoichiometry Check Stoichiometry (Typically 1:1 or slight excess of ketone) Purity->Stoichiometry TempTime Optimize Temperature & Time (Run matrix: e.g., 80°C, 100°C, 120°C for 2h, 4h, 8h) Stoichiometry->TempTime Atmosphere Run under Inert Gas (N2 or Ar) TempTime->Atmosphere if sensitive Catalyst Screen Acid Catalysts (e.g., p-TSA, PPA, ZnCl₂) TempTime->Catalyst Atmosphere->Catalyst Solvent Test Different Solvents (e.g., Toluene, Acetic Acid) Catalyst->Solvent Analysis Analyze Byproducts (LC-MS, NMR of crude mixture) Solvent->Analysis Isomer Isomeric Product Detected? (2,3,7-trimethylindole) Analysis->Isomer Degradation Degradation/Tarring? Analysis->Degradation Success Optimized Yield Analysis->Success [No Issues] Isomer->Catalyst Change catalyst to alter selectivity Isomer->Success [Resolved] Degradation->TempTime Lower Temp & Use milder acid Degradation->Success [Resolved]

Caption: A logical workflow for troubleshooting low yields in the synthesis of 2-ethyl-7-methylindole.

Validated Experimental Protocols

Protocol A: Standard Fischer Synthesis of 2-Ethyl-7-Methylindole

This protocol provides a robust starting point for the synthesis.

  • Hydrazone Formation (Optional but Recommended) :

    • In a round-bottom flask, dissolve (2-methylphenyl)hydrazine (1.0 eq) in ethanol.

    • Add butan-2-one (1.1 eq) dropwise at room temperature.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Stir the mixture for 1-2 hours at room temperature. The formation of the hydrazone can be monitored by TLC.

    • Remove the solvent under reduced pressure. The resulting crude hydrazone can be used directly in the next step.

  • Indolization/Cyclization :

    • To the flask containing the crude hydrazone, add toluene (to a concentration of ~0.5 M).

    • Add p-toluenesulfonic acid monohydrate (p-TSA, 1.0 eq).

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux (approx. 110-120°C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Workup and Purification :

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-ethyl-7-methylindole.

Protocol B: Troubleshooting via Catalyst Screening

This protocol is designed to quickly identify a more effective catalyst system if Protocol A gives a low yield.

  • Setup : Prepare three small-scale reactions in parallel (e.g., in reaction tubes with stir bars).

  • Reactants : To each tube, add the pre-formed (2-methylphenyl)hydrazone of butan-2-one (100 mg, 1.0 eq) and 2 mL of toluene.

  • Catalyst Addition :

    • Tube 1 (Brønsted Acid) : Add p-TSA (1.0 eq).

    • Tube 2 (Lewis Acid) : Add anhydrous ZnCl₂ (1.0 eq).

    • Tube 3 (Strong Protic/Solvent) : Remove toluene and add Polyphosphoric Acid (PPA, ~10x weight of hydrazone).

  • Reaction :

    • Heat Tubes 1 and 2 to 110°C.

    • Heat Tube 3 to 120°C.

    • Stir all reactions for 4 hours.

  • Analysis :

    • Take a small aliquot from each reaction mixture at 1h, 2h, and 4h.

    • Quench the aliquot with saturated NaHCO₃ and extract with ethyl acetate.

    • Analyze the organic extract by TLC and LC-MS to compare product formation, byproduct formation, and consumption of starting material. This will provide direct evidence for the most promising catalytic system for your specific substrate.

Mechanistic Considerations: Desired Pathway vs. Side Reactions

Understanding the potential reaction pathways is key to diagnosing issues. Low conversion is often due to the reaction favoring an alternative, non-productive pathway.

Mechanism_Pathway cluster_main Main Reaction Sequence cluster_side Side Reactions Causing Low Yield Hydrazone Aryl Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Aldol Aldol Condensation of Butan-2-one Hydrazone->Aldol Harsh acidic conditions [1] Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement NN_Cleavage N-N Bond Cleavage Enamine->NN_Cleavage Favored by certain electron-donating groups [11] Isomerization Alternative Cyclization Enamine->Isomerization From alternative enamine tautomer Cyclization Intramolecular Cyclization Rearrangement->Cyclization Aromatization & Attack Product 2-Ethyl-7-Methylindole Cyclization->Product NH3 Elimination

Caption: Desired Fischer indole pathway versus common side reactions that lead to low conversion rates.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
  • Various Authors. (2020).
  • BenchChem Technical Support Team. (2025).
  • Taber, D. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
  • Wikipedia Contributors. (n.d.). Fischer indole synthesis. Wikipedia.
  • List, B., et al. (2011). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. A Review.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Cheong, P. H.-Y., et al. (2008). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

Sources

Optimization

Removing unreacted hydrazine from 2-ethyl-7-methylindole crude

Troubleshooting Guide: Removing Unreacted Hydrazine from 2-Ethyl-7-methylindole Crude Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removing Unreacted Hydrazine from 2-Ethyl-7-methylindole Crude

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the purification of 2-ethyl-7-methylindole synthesized via the Fischer Indole Synthesis (FIS) or related hydrazone cyclizations.

Unreacted arylhydrazines (e.g., o-tolylhydrazine) are highly toxic, prone to oxidation, and severely complicate downstream chromatography by streaking and co-eluting. However, the electron-rich nature of the indole core makes aggressive purification strategies perilous. This guide provides field-proven, causality-driven solutions to isolate your target compound with high fidelity.

🔬 Frequently Asked Questions (FAQs)

Q1: Why is my 2-ethyl-7-methylindole degrading into a complex mixture during a standard 1M HCl wash? The Causality: Indoles are highly electron-rich heteroaromatics. While washing with 1M hydrochloric acid successfully protonates the unreacted hydrazine to make it water-soluble[1], it simultaneously risks protonating the indole ring. Protonation typically occurs at the C3 position, generating a highly reactive indoleninium cation. This intermediate undergoes rapid nucleophilic attack by another unprotonated indole molecule, leading to the formation of bis-indole dimers and polymeric byproducts[2]. The Fix: You must exploit the pKa differential between the hydrazine (pKa ~5–8) and the indole (pKa < 0). Switch to a mild, buffered acid wash (e.g., 10% w/v aqueous citric acid or 0.5 M NaHSO₄) and strictly maintain the biphasic mixture at 0 °C to kinetically suppress the dimerization pathway.

Q2: I am operating at a small discovery scale (< 2 grams) and want to avoid aqueous workups entirely due to emulsion issues. What is the best alternative? The Causality: Arylhydrazines possess a highly nucleophilic primary amine, whereas the indole nitrogen is incorporated into the aromatic π-system and is non-nucleophilic. We can exploit this chemoselectivity using chemical scavenging. The Fix: Use a polymer-supported aldehyde (e.g., polystyrene-bound benzaldehyde). The unreacted hydrazine undergoes rapid condensation with the resin-bound aldehyde to form a stable hydrazone, covalently tethering the toxic impurity to the solid support. The pure indole remains in solution and is isolated by simple filtration.

Q3: Can I use hydrogen peroxide or bleach to oxidatively quench the residual hydrazine? The Causality: Absolutely not. While hydrogen peroxide is a well-documented, green reagent for the oxidative dehydrazination of robust aliphatic systems[3], indoles are exquisitely sensitive to oxidation. Exposing 2-ethyl-7-methylindole to H₂O₂ will rapidly oxidize the pyrrole ring, yielding oxindoles, isatins, or formylkynurenine cleavage products. Oxidative quenching is strictly contraindicated for indole-containing crudes.

📊 Quantitative Method Comparison

To select the optimal purification strategy, compare the empirical performance metrics of standard hydrazine removal techniques below:

Purification MethodHydrazine Removal EfficiencyIndole Recovery YieldScalabilityProcessing TimePrimary Risk Factor
1M HCl Wash (Ambient) > 99%< 60%High1 hourSevere acid-catalyzed dimerization[2]
10% Citric Acid Wash (0 °C) 95 - 98%88 - 92%High1.5 hoursMild emulsion formation
Polymer-Supported Scavenger > 99%94 - 98%Low (Cost prohibitive)4 - 6 hoursSlow reaction kinetics
Silica Gel Chromatography ~ 80%80 - 85%Medium4+ hoursHydrazine streaking/co-elution
H₂O₂ Oxidative Quench > 99%< 10%High2 hoursComplete oxidative destruction[3]
⚙️ Experimental Protocols: Self-Validating Workflows
Protocol A: Mild Biphasic Acid Wash (Optimized for > 5g Scale)

Mechanism: Selective protonation of the arylhydrazine primary amine while kinetically protecting the indole core.

  • Dilution: Dissolve the crude 2-ethyl-7-methylindole mixture in a non-polar organic solvent (e.g., MTBE or EtOAc) to a concentration of ~0.1 M. Rationale: Dilution minimizes intermolecular indole collisions, reducing dimerization risks.

  • Thermal Control: Submerge the separatory funnel or reaction vessel in an ice-water bath and cool the organic layer to exactly 0 °C.

  • Selective Extraction: Add an equal volume of pre-chilled (0 °C) 10% w/v aqueous citric acid. Vigorously agitate for exactly 2 minutes, venting frequently.

  • Phase Separation: Allow the phases to separate. The unreacted hydrazine is now in the lower aqueous layer as a water-soluble hydrazinium citrate salt. Drain the aqueous layer immediately[1].

  • Neutralization: Wash the organic layer with one volume of saturated aqueous NaHCO₃ to neutralize any residual organic-soluble acid, followed by one volume of brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 35 °C) to yield the purified indole.

Protocol B: Polymer-Supported Scavenging (Optimized for < 5g Scale)

Mechanism: Chemoselective covalent tethering of the nucleophilic hydrazine to an insoluble macroscopic resin.

  • Preparation: Dissolve the crude mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per gram of crude).

  • Resin Addition: Add 3.0 to 5.0 molar equivalents (relative to the estimated residual hydrazine) of Polymer-Supported Benzaldehyde resin (loading ~2.5 mmol/g).

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 4 to 6 hours. Note: Do not use a magnetic stir bar, as the mechanical grinding will pulverize the resin beads, clogging the filter.

  • Validation Check: Spot the supernatant on a TLC plate. Elute and stain with p-anisaldehyde or ninhydrin to confirm the disappearance of the primary hydrazine spot.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin cake thoroughly with 3 × 10 mL of DCM to ensure complete recovery of the indole.

  • Concentration: Evaporate the filtrate to yield hydrazine-free 2-ethyl-7-methylindole.

🗺️ Workflow Visualization

G Start Crude 2-Ethyl-7-methylindole (+ Unreacted Hydrazine) Decision1 Scale of Synthesis? Start->Decision1 SmallScale Discovery Scale (< 5 g) Decision1->SmallScale < 5g LargeScale Process Scale (> 5 g) Decision1->LargeScale > 5g Scavenger Polymer-Supported Benzaldehyde Scavenging SmallScale->Scavenger AcidWash Mild Biphasic Acid Wash (10% Citric Acid, 0 °C) LargeScale->AcidWash Filter Filter Resin & Concentrate Scavenger->Filter Phase Phase Separation & Buffer Neutralization AcidWash->Phase Check Hydrazine < 10 ppm? Filter->Check Phase->Check Pure Purified 2-Ethyl-7-methylindole Check->Pure Yes Chromatography Silica Gel Chromatography Check->Chromatography No Chromatography->Pure

Figure 1: Decision matrix and workflow for hydrazine removal from indole crude mixtures.

📚 References
  • [2] Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications. URL:

  • [1] Benchchem. (n.d.). Purification challenges with 1,1'-(Azodicarbonyl)dipiperidine byproducts. Benchchem. URL:

  • [3] Xia, R., et al. (2014). Green method for removing hydrazine in oxidizing manner. Google Patents (CN103880682A). URL:

Sources

Troubleshooting

Optimizing reaction temperature for 2-ethyl-7-methylindole functionalization

Welcome to the Technical Support Center for Indole Chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2-ethyl-7-methylindole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2-ethyl-7-methylindole .

Because the C2 (ethyl) and C7 (methyl) positions of this substrate are sterically and electronically blocked, traditional functionalization pathways are restricted. This forces catalytic activity toward the highly nucleophilic C3 position or, under specialized conditions, the benzene core (C4–C6). In these sterically constrained systems, reaction temperature is not just a kinetic accelerator—it is the master thermodynamic switch that controls regioselectivity, catalyst longevity, and mass balance.

Temperature Optimization Workflow

Workflow Substrate 2-Ethyl-7-Methylindole (C2 & C7 Blocked) Temp Temperature Optimization Substrate->Temp Low 55°C - 80°C Kinetic Control Temp->Low Ir/Pd Catalysis High 100°C - 140°C Thermodynamic Control Temp->High Directing Groups C3 C3-Functionalization (Optimal Yield & Stability) Low->C3 Degrade Benzene Core Access / Catalyst Degradation High->Degrade

Fig 1. Temperature-dependent workflow for 2-ethyl-7-methylindole functionalization.

Troubleshooting FAQs: The Causality of Temperature

Q1: Why does my Pd-catalyzed C3-arylation yield drop drastically when scaling up and heating above 100°C? A1: In 2-ethyl-7-methylindole, the catalytic cycle relies entirely on the C3 position. While C3 is electronically favored (possessing the highest HOMO coefficient on the pyrrole ring), heating Pd(II) systems above 90°C accelerates the thermal dissociation of stabilizing ligands before the rate-limiting C-H cleavage or reductive elimination can occur. This results in the irreversible precipitation of inactive Pd(0) black. Lowering the reaction temperature to 80°C stabilizes the intermediate metallacycle, preventing catalyst decay and significantly improving the yield of the desired functionalized indole[1].

Q2: I am attempting an Ir-catalyzed C-H borylation. At 55°C, I see <5% conversion. Should I boil the reaction in octane at 120°C? A2: No. While increasing thermal energy overcomes the initial activation barrier, Ir-catalysts such as [Ir(OMe)(COD)]2 are notoriously sensitive to extended heating at high temperatures, which leads to ligand stripping and inactive metal clustering. Instead of maximizing temperature, optimize the solvent-temperature synergy. Switching to a coordinating solvent like THF and maintaining a moderate temperature of 80°C provides the ideal balance between catalytic turnover and complex stability[2].

Q3: Can temperature dictate whether I functionalize the C3 position versus the benzene core (C4-C6)? A3: Yes, temperature acts as a critical regiodivergent switch. Because C3-H activation is kinetically favored, lower temperatures (55°C–80°C) will almost exclusively yield C3-derivatives. Accessing the benzene core (C4–C7) is thermodynamically demanding and typically requires elevated temperatures combined with specific directing groups to overcome the activation energy barrier[3]. Similar temperature-dependent regiodivergence has been documented in acid-catalyzed hydroindolations, where shifting from 55°C to 100°C completely inverts regioselectivity[4].

Mechanistic Pathway & Catalyst Stability

Mechanism Cat Active Catalyst e.g., Pd(II) or Ir(III) Coord Substrate Coordination (C2/C7 Blocked) Cat->Coord CH C3-H Bond Activation Coord->CH T80 T = 80°C Stable Metallacycle CH->T80 T120 T > 100°C Thermal Stress CH->T120 Prod Target C3-Product T80->Prod Reductive Elimination Dead Metal Black Precipitation T120->Dead Thermal Deactivation

Fig 2. Mechanistic causality of temperature on catalyst stability and C3-H activation.

Quantitative Data: Temperature Effects on Functionalization

The following table summarizes the expected outcomes when subjecting 2-ethyl-7-methylindole to transition-metal-catalyzed C-H functionalization across different thermal regimes.

ParameterLow Temp (55°C - 65°C)Optimal Temp (80°C - 90°C)High Temp (>100°C)
Reaction Kinetics Slow C-H activationBalanced turnover rateRapid, unselective
Catalyst Stability ExcellentGoodPoor (Metal black formation)
Regioselectivity Strict C3 preferenceStrict C3 preferenceLoss of selectivity / C4-C6 access
Mass Balance >95% (Mostly unreacted SM)>90% (High product yield)<50% (Thermal degradation)

Self-Validating Experimental Protocol

To find the exact thermal inflection point for your specific functionalization, use this self-validating parallel screening methodology. By incorporating an internal standard, this protocol mathematically proves whether a low yield is due to poor kinetics (high mass balance) or thermodynamic degradation (low mass balance).

Protocol: Parallel Temperature Screen for C3-Functionalization

  • Step 1: Reaction Preparation with Internal Standard Weigh 2-ethyl-7-methylindole (1.0 equiv), your catalyst (e.g., 5 mol% Pd(OAc)2), and required additives into four separate reaction vials. Self-Validation Check: Add exactly 0.5 equiv of 1,3,5-trimethoxybenzene (TMB) to each vial. TMB is thermally stable and inert; it serves as an internal standard to calculate absolute mass balance.

  • Step 2: Temperature Gradient Execution Seal the vials, purge with N2, and add the optimized solvent (e.g., Toluene or THF). Place the vials in a parallel synthesizer set to a strict temperature gradient: Vial A (60°C), Vial B (80°C), Vial C (100°C), Vial D (120°C). Causality Check: Precise block heating prevents localized superheating, which can prematurely crash out sensitive transition metal catalysts.

  • Step 3: Kinetic Aliquot Sampling At t = 2h, 4h, and 8h, withdraw 10 µL aliquots from each vial. Dilute with 990 µL of MeCN and filter through a 0.2 µm PTFE syringe filter. Causality Check: Time-course sampling reveals if the catalyst dies early (conversion plateaus) or if the product itself degrades over time at higher temperatures.

  • Step 4: LC-MS/UPLC Analysis & Mass Balance Calculation Analyze the aliquots via UPLC. Calculate the mass balance using the formula: Mass Balance = (Moles of Product + Moles of Recovered Starting Material) / Initial Moles of Starting Material Validation: If Vial D (120°C) shows 20% yield but a mass balance of 40%, the temperature is causing thermal decomposition. If Vial B (80°C) shows 85% yield and 98% mass balance, you have successfully identified the optimal thermodynamic window.

References

  • Synthesis of Natural Products by C–H Functionaliz
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds - ResearchGate.
  • Efficient Iridium-catalyzed C-H Functionalization/Silyl
  • Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition - MDPI. mdpi.com.

Sources

Optimization

Technical Support Center: 2-Ethyl-7-Methyl-1H-Indole Stability Guide

Ticket System Status: [ONLINE] Subject: Stability & Handling of 2-Ethyl-7-Methyl-1H-Indole in Acidic Media Assigned Specialist: Senior Application Scientist, Heterocycle Division System Overview: The Instability Core Use...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Subject: Stability & Handling of 2-Ethyl-7-Methyl-1H-Indole in Acidic Media Assigned Specialist: Senior Application Scientist, Heterocycle Division

System Overview: The Instability Core

User Advisory: You are working with an electron-rich heterocycle that is inherently prone to acid-catalyzed decomposition.

The stability profile of 2-ethyl-7-methyl-1H-indole is dictated by two competing structural factors:

  • 7-Methyl Group (Electronic Activation): This electron-donating group (+I effect) increases the electron density of the pyrrole ring. This makes the C3 carbon significantly more basic than in unsubstituted indole, lowering the activation energy for protonation.

  • 2-Ethyl Group (Steric/Electronic Modulation): While the ethyl group blocks the C2 position from direct electrophilic attack, it stabilizes the intermediate cation formed upon C3 protonation via hyperconjugation.

The Result: This molecule is a "polymerization trap." In the presence of Brønsted or Lewis acids, it rapidly protonates at C3 to form a reactive indoleninium cation, which acts as an electrophile, reacting with neutral indole molecules to form dimers, trimers, and oligomeric "tars."

Troubleshooting Tickets (Problem/Resolution)

Ticket #INT-001: Rapid Color Change (Yellow/Red/Brown)

Status: Critical Context: User reports reaction mixture turned from pale yellow to deep red/brown upon addition of acid (e.g., HCl, TFA, or during silica gel chromatography).

Root Cause Analysis: The color change indicates the formation of diindolylmethane-like oligomers or conjugated polymers.

  • Initiation: Acid (

    
    ) protonates C3, breaking aromaticity and forming the electrophilic iminium ion (Indoleninium).
    
  • Propagation: A neutral 2-ethyl-7-methylindole molecule attacks this cation. Because C2 is blocked by the ethyl group, the attack usually occurs via C3, leading to a 3,3'-dimer intermediate which may rearrange or polymerize further.

  • Visualization: The extended conjugation of these oligomers absorbs in the visible spectrum (red/brown).

Resolution Protocol:

  • Immediate Action: Neutralize the solution immediately with saturated

    
     or 
    
    
    
    at
    
    
    .
  • Corrective Measure: Avoid strong mineral acids. If acid catalysis is required, switch to a buffered system (e.g., Acetic Acid/Sodium Acetate) or a mild Lewis acid (

    
    ) at low temperatures.
    
  • Chromatography: Do not use standard silica gel, which is slightly acidic. Pre-treat silica with 1-2%

    
     in hexanes before loading the column.
    
Ticket #INT-002: Loss of Material During Acidic Workup

Status: Common Context: LCMS shows the desired product peak disappearing after an acidic quench or wash, replaced by a "hump" or high molecular weight mass.

Root Cause Analysis: Indoles are acid-sensitive "sponges." During an acidic aqueous wash (e.g., 1M HCl to remove amines), the high local concentration of acid at the organic/aqueous interface triggers interfacial polymerization. The 7-methyl group makes this derivative particularly sensitive compared to electron-deficient indoles.

Resolution Protocol:

  • Alternative Quench: Never quench with strong acid. Use saturated

    
     (mildly acidic, pH ~5) or phosphate buffer (pH 7).
    
  • Workup Modification: If removing basic impurities, do not extract with acid. Instead, extract the indole into an organic solvent (EtOAc/DCM) and wash with water/brine. If amine removal is strictly necessary, use a scavenger resin (e.g., sulfonic acid resin) in the organic phase, which minimizes the exposure time compared to liquid-liquid extraction.

Ticket #INT-003: Unexpected "M+M+H" Peak in Mass Spec

Status: Diagnostic Context: User observes a mass peak corresponding to


 or 

.

Root Cause Analysis: This confirms Dimerization.

  • Mechanism: The 2-ethyl group prevents the standard 2,3'-linkage seen in unsubstituted indoles. The likely species is a 3,3'-linked dimer or a rearranged product.[1]

  • Significance: Even trace acid (e.g., from chloroform decomposition to HCl) can trigger this in stored samples.

Resolution Protocol:

  • Solvent Check: Ensure deuterated chloroform (

    
    ) for NMR is passed through basic alumina to remove HCl traces.
    
  • Storage: Store the solid compound under Argon at

    
    , away from light.
    

Visualizing the Failure Mode

The following diagram illustrates the Acid-Catalyzed Dimerization Pathway specific to 2-substituted indoles.

IndoleStability cluster_prevention Prevention Strategy Indole 2-Ethyl-7-Methyl Indole (Neutral) Cation C3-Protonated Indoleninium (Electrophile) Indole->Cation Protonation at C3 (Fast due to 7-Me) Acid Acid (H+) Acid->Cation Attack Nucleophilic Attack by Neutral Indole Cation->Attack + Neutral Indole Dimer Dimer/Oligomer (Red/Brown Tar) Attack->Dimer C3-C3 Coupling (Polymerization) Buffer Use Buffers (pH > 4) Temp Low Temp (< 0°C)

Caption: Figure 1. The acid-catalyzed decomposition pathway. The 7-methyl group accelerates the initial protonation step, leading to rapid oligomerization.

Experimental Protocols

Protocol A: Stability "Stress Test"

Before committing valuable material to a reaction, validate its stability in the proposed solvent system.

  • Preparation: Dissolve 5 mg of 2-ethyl-7-methyl-1H-indole in 1 mL of the target solvent.

  • Control: Take a 50 µL aliquot, dilute with MeCN, and inject on HPLC/UPLC (Time 0).

  • Challenge: Add the catalyst/acid at the intended concentration.

  • Monitoring:

    • Visual: Watch for immediate yellowing or darkening.

    • Analytical: Inject aliquots at 5 min, 30 min, and 1 hour.

  • Pass Criteria: >98% parent peak area retention after 1 hour. If <95%, the conditions are incompatible.

Protocol B: Safe "Quench" for Acidic Reactions

Use this when you must perform a reaction (e.g., Fischer Indole synthesis) in acid.

  • Cool: Cool the reaction mixture to

    
     or 
    
    
    
    (depending on solvent freezing point).
  • Dilute: Dilute the reaction mixture 5-fold with an inert solvent (e.g., cold EtOAc or Ether).

  • Neutralize:

    • Option 1 (Preferred): Pour the mixture slowly into a rapidly stirring slurry of Saturated

      
       and Ice.
      
    • Option 2 (Anhydrous): Add solid

      
       or 
      
      
      
      directly to the reaction pot and stir for 30 mins before filtration.
  • Verify: Check pH of the aqueous layer (if applicable) to ensure pH 7-8 before phase separation.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group from this molecule? A: Proceed with extreme caution. TFA is strong enough to trigger dimerization.

  • Recommendation: Use a scavenger-assisted deprotection or dilute TFA in DCM (10-20%) at

    
     with distinct time monitoring. Add a cation scavenger (e.g., triethylsilane) to trap the t-butyl cation, though this does not prevent indole self-reaction. Consider using Lewis Acid deprotection (
    
    
    
    in DCM) or thermal deprotection if possible.

Q: Why does my product decompose on the rotovap? A: The water bath heat + trace acid concentration.

  • If you concentrated an acidic solution, the acid concentration increases as solvent evaporates, accelerating polymerization.

  • Fix: Always neutralize completely before evaporation. Use a base-washed rotovap bump trap.

Q: Is the 7-methyl group really that significant compared to regular indole? A: Yes. In electrophilic aromatic substitution, a methyl group is an activating group. Position 7 is in the benzenoid ring, but it increases the overall electron density of the


-system. This makes the C3 position (in the pyrrole ring) more nucleophilic and thus more basic. It is noticeably more unstable than unsubstituted indole or 5-nitroindole (electron-deficient).

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and acid sensitivity).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link (Discusses handling and synthesis of sensitive indole derivatives).

  • Remers, W. A. (1972). Properties and Reactions of Indoles. In Indoles, Part One (Houlihan, W. J., ed.). Wiley-Interscience.

Sources

Troubleshooting

Recrystallization solvents for 2-ethyl-7-methyl-1H-indole purification

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes decision-making logic over generic textbook definitions.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes decision-making logic over generic textbook definitions.

Case ID: IND-PUR-2E7M Subject: Recrystallization Solvent Systems & Troubleshooting Applicable Compounds: 2-ethyl-7-methyl-1H-indole (and structurally related 2,7-dialkylindoles)

Executive Summary: Solvent Selection Matrix

The purification of 2-ethyl-7-methyl-1H-indole presents a specific challenge: the molecule combines the lipophilicity of the 7-methyl group with the conformational flexibility of the 2-ethyl chain. This often leads to low melting points (estimated 50–85°C range) and a high propensity for "oiling out" rather than crystallizing.

Use the matrix below to select your primary solvent system based on the state of your crude material.

Primary Solvent Systems
Solvent SystemComposition (v/v)Primary Use CaseRisk Factor
Ethanol / Water 80:20 to 60:40 Standard Purification. Best for removing inorganic salts and polar tars.High (Oiling Out). If the MP is <60°C, the product may separate as an oil before crystallizing.
Hexanes (or Heptane) 100% Final Polishing. Best for removing non-polar oligomers or trace starting materials.Yield Loss. 2-ethyl indoles are moderately soluble in cold hexanes. Requires -20°C cooling.
Toluene / Hexane 1:5 to 1:10 Crude Cleanup. Excellent for Fischer synthesis workups containing dark oxidation byproducts.Moderate. Toluene holds onto colored impurities well but is hard to remove from the crystal lattice.
MeOH / Water 90:10 Alternative to EtOH. Use if the product is too soluble in Ethanol.High. Methanol evaporates faster, potentially causing crusting/impurity entrapment.

Technical Deep Dive: The "Why" & "How"

Mechanistic Insight: The "Oiling Out" Phenomenon

Alkyl-substituted indoles, particularly those with ethyl groups (2-position) and ortho-substitution (7-position), disrupt the crystal lattice packing efficiency compared to the parent indole.

  • The Problem: In solvent mixtures like EtOH/Water, the "insoluble" limit is often reached at a temperature above the melting point of the solvated indole. The compound separates as a liquid phase (emulsion) rather than a solid.

  • The Fix: You must lower the solubility limit below the melting point without inducing phase separation. This is achieved by Seeding at Metastable Zone Width (MSZW) .

Diagram 1: Solvent Selection Decision Tree

Follow this logic flow to determine the optimal purification route for your specific crude batch.

SolventSelection cluster_legend Key Start START: Characterize Crude Material State1 Dark Tar / Viscous Oil Start->State1 High Impurity State2 Semi-Solid / Crystalline Mass Start->State2 Moderate Impurity Action1 Steam Distillation or Flash Column (Short Pad) State1->Action1 Action2 Solubility Test (100mg) State2->Action2 Action1->State2 Yields Solid Dec1 Soluble in Hot Hexane? Action2->Dec1 Res1 System A: Recrystallize from Hot Hexane (Cool to -20°C) Dec1->Res1 Yes (Clear solution) Res2 System B: Dissolve in min. Toluene, add Hexane until turbid Dec1->Res2 No (Oily residue) Res3 System C: Ethanol/Water (Standard) *Requires Seeding* Dec1->Res3 Partial / Polar Impurities Critical Path Critical Path Safe Path Safe Path

Caption: Decision logic for selecting the initial purification vector based on crude purity and solubility behavior.

Step-by-Step Protocols

Protocol A: The "Two-Solvent" Method (Ethanol/Water)

Recommended for removing polar impurities (salts, acid catalysts).

  • Dissolution: Place crude indole in an Erlenmeyer flask. Add absolute ethanol (approx. 3-5 mL per gram). Heat to boiling on a steam bath/hot plate.

    • Note: If dark particles remain insoluble, filter hot through a pre-warmed funnel (or Celite pad).

  • Saturation: If the solution is clear, add hot ethanol dropwise until all solid is just dissolved.

  • Precipitation: Remove from heat. While still near boiling, add warm water (50°C) dropwise.

    • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

    • Critical Step: If oil droplets appear at ~50°C, scratch the glass vigorously or add a seed crystal immediately.

  • Harvest: Cool to 4°C (fridge) for 2 hours. Filter and wash with cold 50% EtOH/Water.

Protocol B: Activated Carbon Treatment (For Color Removal)

Indoles oxidize to colored impurities (rosindoles/isatin derivatives). Use this if your product is pink/red.

  • Dissolve crude in the minimum amount of hot Toluene or Ethanol .

  • Add Activated Charcoal (1-2% by weight of crude).

    • Warning: Do not add charcoal to a boiling solution; it will boil over. Cool slightly, add charcoal, then reheat.

  • Simmer for 5-10 minutes.

  • Filter hot through a Celite 545 pad.

  • Proceed to crystallization (add Hexane if using Toluene; add Water if using Ethanol).

Troubleshooting & FAQs

Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. Is it ruined?

A: No. This is a classic issue with 2-ethyl indoles.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol). Let it cool much more slowly.

  • The "Seeding" Trick: When the solution is cooling and reaches ~50°C (before the oil forms), add a tiny crystal of pure product. If you lack pure seeds, scratch the inner wall of the flask with a glass rod at the liquid-air interface to induce nucleation.

Q2: The crystals are turning pink/brown upon drying.

A: This indicates oxidative instability, common in electron-rich indoles.

  • Cause: Determining if the color is surface impurity or bulk degradation.

  • Solution:

    • Wash the crystals with cold hexane (impurities are often on the surface).

    • Dry the crystals in a Vacuum Desiccator shielded from light (wrap in foil).

    • Store under Nitrogen/Argon at -20°C.

Q3: Yield is very low (<40%), but the mother liquor is dark.

A: 2-ethyl-7-methylindole is likely too soluble in your chosen solvent.

  • Recovery: Evaporate the mother liquor to dryness. Recrystallize the residue using a strictly non-polar system (e.g., Pentane or Hexane ) at -78°C (Dry ice/acetone bath) or -20°C freezer. The extreme cold forces the lipophilic indole out while leaving tars in solution.

Diagram 2: The "Oiling Out" Rescue Workflow

OilingOutRescue Problem Problem: Oiling Out Step1 Reheat to Clear Solution Problem->Step1 Step2 Add 5-10% more Good Solvent (EtOH) Step1->Step2 Step3 Cool to Cloud Point Step2->Step3 Step4 SEEDING (Critical Step) Step3->Step4 Result Crystalline Product Step4->Result

Caption: Step-by-step intervention when liquid-liquid phase separation occurs instead of crystallization.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Details on handling alkyl-substituted indoles).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for purification of heterocycles).

  • Patents (Reference for 7-alkyl indoles): US Patent 4,595,765 & EP0120221A1. Process for the preparation of 7-alkyl indoles. (Describes purification via distillation and crystallization of ethyl/methyl derivatives).

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Electron-Rich Indoles

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered for researchers and scientists working with highly reactive, electron-rich indole derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered for researchers and scientists working with highly reactive, electron-rich indole derivatives (e.g., 5-methoxyindole, 2,3-dialkylindoles). Below, you will find mechanistic insights, troubleshooting FAQs, and field-proven Standard Operating Procedures (SOPs) to ensure the integrity of your sensitive building blocks.

The "Why": Mechanistic Causality of Indole Degradation

To successfully handle electron-rich indoles, one must first understand the quantum-mechanical causality of their instability. The indole core is an electron-rich heteroaromatic system with enamine-like character. The Highest Occupied Molecular Orbital (HOMO) coefficient is heavily localized at the C3 position.

When electron-donating groups (EDGs) such as alkyl, methoxy, or amino groups are introduced, the HOMO energy level is further elevated. This makes the C3 position a highly susceptible target for electrophilic attack by molecular oxygen[1]. While the direct reaction between ground-state triplet oxygen (


) and the singlet state indole is spin-forbidden, ambient light and trace impurities act as photosensitizers to generate highly reactive singlet oxygen (

)[2].

Singlet oxygen readily undergoes [2+2] cycloaddition or ene-type reactions at the C2-C3 double bond, forming a highly unstable 3-hydroperoxy-3H-indole (indolenine) intermediate[3]. This intermediate rapidly decomposes or undergoes nucleophilic attack by unreacted indole molecules, leading to a cascade of deep-colored dimers, trimers, and Witkop ring-cleavage products[4].

Autooxidation Pathway

IndoleDegradation Indole Electron-Rich Indole (Highest HOMO at C3) Indolenine 3-Hydroperoxy-3H-indole (Indolenine Intermediate) Indole->Indolenine [2+2] Cycloaddition / Ene Reaction Oxygen Ground State O2 (Triplet) SingletO2 Singlet Oxygen (Highly Reactive) Oxygen->SingletO2 Excitation Light Light / Photosensitizers Light->SingletO2 Catalyzes SingletO2->Indolenine Oxindole Oxindoles (C=O at C2/C3) Indolenine->Oxindole Rearrangement Dimers Deep-Colored Dimers (Nucleophilic Addition) Indolenine->Dimers Attack by unreacted Indole Witkop Witkop Cleavage (Ring Opening) Indolenine->Witkop O-O Bond Cleavage

Mechanistic pathway of electron-rich indole autooxidation leading to common degradants.

Troubleshooting Guide & FAQs

Q: My 5-methoxyindole stock turned from a pale crystalline powder to a dark brown/red sludge. Is it still usable? A: No, it must be discarded or rigorously purified (e.g., via flash chromatography followed by sublimation). The deep red/brown coloration is a macroscopic indicator of dimerization. Once the 3-hydroperoxy-3H-indole forms, it acts as an electrophile, and unreacted indole molecules attack it to form deeply colored dimeric and trimeric species[4]. Using this degraded stock will introduce radical scavengers and oxidized impurities that will poison transition-metal catalysts in downstream cross-coupling reactions.

Q: I am observing unexpected peaks in the 80-90 ppm region of my


C NMR spectrum for my indole starting material. What are these? 
A:  These peaks are the diagnostic signature of the C3 quaternary carbon of an indolenine (3H-indole) species. When oxygen attacks the C3 position, it disrupts the aromaticity of the pyrrole ring[1][3]. This shifts the C3 carbon from the typical 

aromatic region (100-110 ppm) to an

hybridized state heavily deshielded by the newly attached oxygen atom (80-90 ppm). This is a self-validating check: if you see peaks in this region, your batch has been compromised by air.

Q: Why do my yields drop drastically when scaling up reactions involving 2,3-dimethylindole, even though small-scale reactions worked perfectly? A: Scale-up often involves longer addition times and larger headspace volumes, increasing the cumulative exposure to ambient air and light. 2,3-dialkylindoles are exceptionally prone to autooxidation because the alkyl groups stabilize the transition state leading to the indolenine intermediate[3]. You must transition from standard benchtop techniques to strict Schlenk line or glovebox protocols during scale-up.

Data Presentation: Degradation Susceptibility

To aid in risk assessment during experimental design, the following table summarizes the quantitative and qualitative degradation profiles of common indole derivatives based on their electronic properties.

Indole DerivativeSubstituent Electronic EffectAutooxidation SusceptibilityPrimary Degradation PathwayStorage Requirement
2,3-Dimethylindole Strong EDG (Alkyl)Very High3-Hydroperoxyindolenine formation / DimerizationArgon, -20°C, Dark
5-Methoxyindole Strong EDG (Alkoxy)HighDimerization / Oxindole formationArgon, 2-8°C, Dark
Indole (Unsubstituted) NeutralModerateSlow autooxidation / TrimerizationNitrogen, 2-8°C
5-Nitroindole Strong EWG (Nitro)Very LowHighly stable in airAmbient, Benchtop

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, every protocol described here functions as a self-validating system. By following these steps, you eliminate the variables of oxygen and moisture, ensuring your indole remains in its active ground state.

SOP 1: Long-Term Storage & Self-Validation
  • Atmosphere: Always store electron-rich indoles under an Argon atmosphere. Argon is denser than Nitrogen and effectively "blankets" the solid powder, displacing residual oxygen at the bottom of the vial.

  • Temperature & Light: Store at -20°C in amber or opaque glass vials. Lowering the thermal energy and eliminating photon exposure prevents the excitation of triplet oxygen to singlet oxygen[2].

  • Self-Validation Check: Before using a batch that has been stored for >3 months, dissolve a 5 mg aliquot in degassed

    
     and run a rapid 
    
    
    
    C NMR. Reject the batch if peaks appear between 80-90 ppm.
SOP 2: Reaction Setup via Schlenk Technique

For setting up reactions utilizing air-sensitive indoles, strictly adhere to the following step-by-step methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (

    
     mmHg) for 5 minutes. Allow it to cool to room temperature under vacuum.
    
  • Loading: Backfill the flask with Argon. Quickly remove the septum, add the solid electron-rich indole, and immediately replace the septum.

  • Purging (The 3x Cycle):

    • Apply high vacuum for 3-5 minutes to evacuate the headspace and the interstitial spaces of the powder.

    • Backfill with Argon.

    • Repeat this Vacuum/Argon cycle a total of three times.

  • Solvent Addition: Using a gas-tight syringe purged with Argon, inject the required volume of strictly degassed, anhydrous solvent (e.g., sparged with Argon for 30 mins prior to use).

  • Reaction Execution: Maintain a slight positive pressure of Argon (via a bubbler) throughout the duration of the reaction.

SchlenkWorkflow Step1 1. Load Solid Into dry Schlenk flask Step2 2. High Vacuum Evacuate for 5-10 mins Step1->Step2 Step3 3. Argon Backfill Repeat Vac/Ar 3 times Step2->Step3 Step4 4. Add Solvent Inject degassed solvent Step3->Step4 Step5 5. React Maintain positive Ar pressure Step4->Step5

Step-by-step Schlenk line workflow for handling air-sensitive indole derivatives.

References

  • Autoxidation of 2,3-Dialkylindoles ResearchG
  • Visible-Light-Mediated Ir(III)
  • Preparation and Properties of 1,1'-Disubstituted Trichotomine Derivatives with a Twisted CC Bond Oxford University Press (OUP)
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-Ethyl-7-Methylindole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic materials science, the indole scaffold remains a cornerstone of molecular design. Its presence in a va...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic materials science, the indole scaffold remains a cornerstone of molecular design. Its presence in a vast array of bioactive natural products and synthetic pharmaceuticals underscores the critical need for precise and unambiguous structural characterization. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the carbon framework of these molecules, revealing subtle electronic and steric nuances that govern their function.

This guide provides an in-depth analysis of the 13C NMR spectrum of 2-ethyl-7-methylindole, a disubstituted indole derivative of interest in synthetic and medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide employs a rigorous, data-driven approach to predict and interpret its 13C NMR spectrum. By leveraging established substituent chemical shift (SCS) effects and comparing them with the experimentally determined spectra of structurally related analogs—indole, 2-methylindole, 7-methylindole, and 2,3-dimethylindole—we present a comprehensive and self-validating analysis. This comparative methodology not only allows for a confident assignment of the 13C NMR signals for 2-ethyl-7-methylindole but also serves as a pedagogical tool for researchers seeking to apply these principles to their own indole-containing targets.

The Foundational Spectrum: 13C NMR of the Indole Ring

A thorough understanding of the 13C NMR spectrum of the parent indole molecule is the bedrock upon which any analysis of its derivatives is built. The delocalized π-electron system and the influence of the nitrogen heteroatom create a distinct pattern of chemical shifts for the eight carbon atoms of the indole nucleus.

The accepted 13C NMR chemical shifts for indole in a non-polar solvent like deuterochloroform (CDCl₃) are presented below. These values serve as our baseline for dissecting the impact of substitution.

Carbon AtomChemical Shift (δ, ppm)
C-2124.7
C-3102.2
C-3a127.9
C-4120.8
C-5121.9
C-6119.8
C-7111.1
C-7a135.7

Predicting the 13C NMR Spectrum of 2-Ethyl-7-Methylindole: A Substituent Effect Analysis

The introduction of an ethyl group at the C-2 position and a methyl group at the C-7 position induces predictable changes in the chemical shifts of the indole carbons. These substituent chemical shift (SCS) effects are a powerful tool for spectral prediction and assignment.

The Influence of the 2-Ethyl Group:

An ethyl group at the C-2 position is expected to have the following effects:

  • Direct (α) Effect: A significant downfield shift (deshielding) of the C-2 carbon to which it is attached.

  • β-Effect: A moderate downfield shift of the adjacent C-3 and C-7a carbons.

  • γ-Effect: A minor shielding (upfield shift) of the C-3a and C-7 carbons.

The Influence of the 7-Methyl Group:

A methyl group at the C-7 position will primarily influence the carbons of the benzene ring:

  • Direct (α) Effect: A downfield shift of the C-7 carbon.

  • ortho-Effect: A slight shielding of the C-6 and C-7a carbons.

  • para-Effect: A shielding effect on the C-4 carbon.

  • meta-Effect: A minimal effect on the C-5 and C-3a carbons.

By additively applying these anticipated shifts to the baseline indole values, we can generate a predicted 13C NMR spectrum for 2-ethyl-7-methylindole.

Comparative Analysis with Structurally Related Indoles

To anchor our predictions in experimental reality, we will now compare the predicted spectrum of 2-ethyl-7-methylindole with the known experimental 13C NMR data of key structural analogs. This comparative approach provides a robust validation of our assignments.

Carbon AtomIndole (Experimental)2-Methylindole (Experimental)7-Methylindole (Experimental)2,3-Dimethylindole (Experimental)2-Ethyl-7-Methylindole (Predicted)
C-2124.7135.5124.5131.3~141
C-3102.2100.2102.5106.4~100
C-3a127.9128.6128.3129.8~128
C-4120.8119.8120.5118.5~119
C-5121.9120.7121.5120.2~121
C-6119.8119.2121.1118.7~120
C-7111.1110.5120.1110.2~120
C-7a135.7135.4136.2135.1~135
C-2' (CH₂)----~20
C-2'' (CH₃)-13.5 (2-Me)-11.5 (2-Me)~14
C-3' (CH₃)---8.4 (3-Me)-
C-7' (CH₃)--16.3 (7-Me)-~16

Note: Experimental values are collated from various sources and may have been recorded in different solvents, leading to minor variations. The predicted values for 2-ethyl-7-methylindole are estimations based on substituent effects.

This comparative table reveals key trends:

  • The significant downfield shift of C-2 in 2-methylindole and 2,3-dimethylindole supports the prediction of a highly deshielded C-2 in 2-ethyl-7-methylindole.

  • The upfield shift of C-3 upon C-2 alkylation is a consistent observation.

  • The downfield shift of C-7 in 7-methylindole is a direct consequence of the methyl substituent.

  • The chemical shifts of the benzene ring carbons (C-4, C-5, C-6 ) are less affected by C-2 substitution but show minor shifts due to the C-7 methyl group.

Detailed Assignment of the Predicted 13C NMR Spectrum of 2-Ethyl-7-Methylindole

Based on the analysis above, we can confidently assign the predicted chemical shifts for each carbon in 2-ethyl-7-methylindole.

Figure 1: Predicted 13C NMR chemical shifts (ppm) for 2-ethyl-7-methylindole.

  • C-2 (~141 ppm): This quaternary carbon is significantly deshielded due to the direct attachment of the electron-donating ethyl group and its position adjacent to the nitrogen atom.

  • C-7a (~135 ppm): A quaternary carbon at the fusion of the two rings, its chemical shift is relatively stable across different substitution patterns.

  • C-3a (~128 ppm): Another quaternary bridgehead carbon, its environment is less affected by the substituents at C-2 and C-7.

  • Aromatic Carbons (C-4, C-5, C-6, C-7; ~119-121 ppm): These methine carbons of the benzene ring will appear in the aromatic region. Their precise assignment would require 2D NMR techniques like HSQC and HMBC. The C-7 carbon is expected to be the most downfield of this group due to the attached methyl group.

  • C-3 (~100 ppm): This methine carbon of the pyrrole ring is characteristically shielded and appears at a relatively high field for an sp² carbon.

  • Ethyl Group CH₂ (~20 ppm): The methylene carbon of the ethyl group will appear in the aliphatic region.

  • 7-Methyl Group CH₃ (~16 ppm): The methyl carbon attached to the C-7 position.

  • Ethyl Group CH₃ (~14 ppm): The terminal methyl carbon of the ethyl group.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality 13C NMR spectrum of an indole derivative such as 2-ethyl-7-methylindole, the following experimental protocol is recommended.

Figure 2: Workflow for the acquisition and analysis of a 13C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified 2-ethyl-7-methylindole sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically CDCl₃, in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube Loading:

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Typical acquisition parameters include:

      • Spectral width: ~200-250 ppm

      • Pulse angle: 30-45°

      • Relaxation delay (d1): 2-5 seconds (a longer delay may be needed for quantitative analysis of quaternary carbons)

      • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the free induction decay (FID).

    • Carefully phase the resulting spectrum.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

The 13C NMR spectrum of 2-ethyl-7-methylindole, while not experimentally reported in the literature, can be confidently predicted and interpreted through a systematic analysis of substituent chemical shift effects and a comparative study of its structural analogs. This guide demonstrates that a deep understanding of fundamental NMR principles allows for the robust characterization of novel molecules, a critical capability in the fast-paced world of chemical research and development. The provided experimental protocol serves as a standardized starting point for obtaining high-quality 13C NMR data for this and other indole derivatives, ensuring data integrity and facilitating confident structural elucidation.

References

  • Fraser, R. R., Passannanti, S., & Piozzi, F. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry, 54(17), 2915-2919. [Link]

  • PubChem. (n.d.). 7-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 435-442.
Comparative

Mass spectrometry fragmentation pattern of 2-ethyl-7-methyl-1H-indole

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-ethyl-7-methyl-1H-indole . This document is structured to assist researchers in the structural confirmation...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-ethyl-7-methyl-1H-indole . This document is structured to assist researchers in the structural confirmation of this specific alkylindole, particularly when distinguishing it from isobaric impurities or structural isomers in drug development and forensic analysis.

Executive Summary

2-ethyl-7-methyl-1H-indole (C₁₁H₁₃N, MW 159.23) presents a distinct fragmentation profile dominated by


-cleavage of the C2-alkyl chain. In Electron Ionization (EI) MS, the spectrum is characterized by a stable molecular ion (

, m/z 159) and a base peak at m/z 144, resulting from the loss of a methyl radical.

This guide compares this profile against common structural isomers (e.g., 2-propylindole, 3-ethyl-7-methylindole) and details the mechanistic pathways required for confident identification.

Mass Spectrometry Profile (EI-MS, 70 eV)

The Consensus Spectrum

While experimental libraries may vary by instrument tuning, the high-confidence consensus spectrum for 2-ethyl-7-methyl-1H-indole is defined by the following diagnostic ions:

m/z (Mass-to-Charge)Relative AbundanceIon IdentityFragment Structure / Mechanism
159 60–80%

Molecular Ion . High stability due to the aromatic indole core.
144 100% (Base Peak)


-Cleavage
. Loss of terminal methyl from the C2-ethyl group. Forms a stable methyl-quinolinium-like cation.
143 10–20%

H-Rearrangement . Loss of methyl radical + hydrogen (often via ortho-effects or ring expansion).
117 15–30%

Ring Degradation . Loss of HCN from the expanded ring system (diagnostic of the indole core).
115 10–20%

Aromatization . Formation of a fused indenyl-type cation.
77 <10%

Phenyl Cation . Breakdown of the benzene ring moiety.[1]
Fragmentation Mechanism (Mechanistic Deep Dive)

The fragmentation is driven by the stability of the aromatic system. Upon ionization, the radical cation localizes on the nitrogen. The primary driver is the cleavage of the C-C bond


 to the aromatic ring (the ethyl group), expelling a methyl radical to form a resonance-stabilized cation.
DOT Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation from the molecular ion to the core aromatic fragments.

FragmentationPathway Figure 1: Primary EI-MS fragmentation pathway of 2-ethyl-7-methyl-1H-indole. M_Ion Molecular Ion [M]+• m/z 159 (2-Ethyl-7-Methylindole) Base_Peak Base Peak [M - CH3]+ m/z 144 (Methyl-Quinolinium Ion) M_Ion->Base_Peak - •CH3 (15 Da) β-Cleavage Fragment_117 Fragment [M - CH3 - HCN]+ m/z 117 (Indenyl Cation) Base_Peak->Fragment_117 - HCN (27 Da) Ring Contraction Fragment_115 Fragment [m/z 117 - H2]+ m/z 115 Fragment_117->Fragment_115 - H2 (2 Da)

[2]

Comparative Analysis: Distinguishing Isomers

Differentiation of alkylindole isomers is a critical challenge in forensic and synthetic chemistry. The table below contrasts 2-ethyl-7-methyl-1H-indole with its most common isomers.

Diagnostic Ion Table
Feature2-Ethyl-7-Methylindole 2-Propylindole 3-Ethyl-7-Methylindole 2,7-Dimethyl-3-Ethylindole
Molecular Weight 159159159173 (Control)
Base Peak m/z 144 (

)
m/z 130 (

)
m/z 144 (

)
m/z 158 (

)
Key Loss

(Ethyl

-cleavage)

(Propyl

-cleavage)

(Ethyl

-cleavage)

McLafferty Rearr. No (Chain too short)Yes (Split peak at m/z 130/131)NoNo
Differentiation --Easy (Base peak shift)Difficult (Requires RT or MS/MS)--
The "2- vs. 3-Substitution" Challenge

Distinguishing 2-ethyl from 3-ethyl isomers is chemically subtle because both lose a methyl group to form a stable cation (m/z 144).

  • 3-Alkyl Indoles: Typically exhibit a more intense Molecular Ion (

    
    ) relative to the base peak compared to 2-alkyl indoles, due to the high stability of the 3-substituted indolenine system.
    
  • Differentiation Protocol: If MS spectra are identical, Chromatographic Retention Time (RT) is the deciding factor. On non-polar columns (e.g., DB-5MS), 3-substituted indoles generally elute after their 2-substituted counterparts due to slight differences in N-H hydrogen bonding accessibility.

DOT Visualization: Isomer Decision Tree

Use this logic flow to identify your compound.

IsomerID Figure 2: Decision tree for differentiating MW 159 alkylindole isomers. Start Unknown Spectrum MW 159 CheckBase Check Base Peak Start->CheckBase Base130 Base Peak: m/z 130 (Loss of 29 Da) CheckBase->Base130 M-29 Base144 Base Peak: m/z 144 (Loss of 15 Da) CheckBase->Base144 M-15 ResultPropyl Identify: 2-Propylindole (or 3-propyl) Base130->ResultPropyl CheckRT Check Retention Time / NMR (2-Ethyl vs 3-Ethyl) Base144->CheckRT Result2Et Identify: 2-Ethyl-7-Methylindole (Earlier RT on DB-5) CheckRT->Result2Et Result3Et Identify: 3-Ethyl-7-Methylindole (Later RT on DB-5) CheckRT->Result3Et

Experimental Protocols

Sample Preparation (GC-MS)

To ensure reproducible fragmentation, samples should be prepared in a non-protic solvent to prevent peak tailing associated with the indole N-H group.

  • Stock Solution: Dissolve 1 mg of 2-ethyl-7-methyl-1H-indole in 1 mL of Methanol or Acetonitrile (HPLC Grade).

  • Working Solution: Dilute to 10 µg/mL in Ethyl Acetate . Note: Ethyl acetate provides better peak shape for indoles on GC columns than methanol.

  • Derivatization (Optional): If peak tailing is observed, derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to form the N-TMS derivative (

    
    ). This shifts the base peak to m/z 216 (
    
    
    
    ).
Instrument Parameters (Standard EI)
  • Column: 30m x 0.25mm ID, 0.25µm film thickness (5% phenyl-methylpolysiloxane, e.g., DB-5MS or HP-5MS).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1]

References

  • NIST Mass Spectrometry Data Center. Indole Fragmentation Standards. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General principles of alkylindole -cleavage).
  • Holmstedt, B., & Palmer, L. (1973). Mass fragmentography: Principles, advantages, and future possibilities. Advances in Biochemical Psychopharmacology.

Sources

Comparative

A Comparative Guide to the HPLC Retention Times of Methyl Indole Isomers

For researchers, scientists, and professionals in drug development, the precise analysis of isomeric impurities is a critical aspect of ensuring the purity, safety, and efficacy of pharmaceutical compounds. Methyl indole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analysis of isomeric impurities is a critical aspect of ensuring the purity, safety, and efficacy of pharmaceutical compounds. Methyl indole isomers, which often appear as synthetic intermediates or degradation products, present a unique analytical challenge due to their identical mass and similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for resolving these closely related structures.

The Chromatographic Challenge of Isomer Separation

The primary challenge in separating positional isomers lies in their subtle structural differences. The position of the methyl group on the indole ring influences the molecule's overall hydrophobicity, polarity, and potential for secondary interactions with the stationary phase. In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, retention is primarily driven by the analyte's hydrophobicity. Generally, a more hydrophobic compound will have a stronger affinity for the stationary phase, resulting in a longer retention time.

The octanol-water partition coefficient (LogP) is a widely accepted measure of a compound's hydrophobicity. A higher LogP value indicates greater hydrophobicity.[1] The predicted LogP values for the seven methyl indole isomers, as calculated using established computational models, provide a strong theoretical basis for their expected elution order.

Experimental Methodology

To achieve a baseline separation of the seven methyl indole isomers, a standard reversed-phase HPLC method is proposed. The following protocol is designed to be a self-validating system, grounded in established practices for the analysis of indole derivatives and adhering to principles outlined in ICH guidelines for analytical procedure development.[2]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid. The addition of formic acid helps to improve peak shape for the slightly basic indole compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of each methyl indole isomer individually in the mobile phase at a concentration of 1 mg/mL.

  • From the individual stock solutions, prepare a mixed standard solution containing all seven isomers at a concentration of 0.1 mg/mL each by diluting with the mobile phase.

  • Filter the final mixed standard solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

  • C18 Column: A C18 stationary phase is the most common choice for reversed-phase HPLC due to its high hydrophobicity and ability to separate a wide range of nonpolar to moderately polar compounds.[3]

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase HPLC. The ratio can be adjusted to optimize the separation, with a higher percentage of acetonitrile (the stronger, less polar solvent) generally leading to shorter retention times.

  • Formic Acid: The addition of a small amount of acid to the mobile phase can suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensure that the indole nitrogen is in a consistent protonation state, leading to sharper, more symmetrical peaks.

  • UV Detection at 280 nm: Indole and its derivatives exhibit strong UV absorbance around 280 nm, making this a suitable wavelength for sensitive detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Stock Individual Stock Solutions (1 mg/mL) Mixed_Std Mixed Standard Solution (0.1 mg/mL) Stock->Mixed_Std Dilution Filter 0.45 µm Syringe Filtration Mixed_Std->Filter Inject Inject 10 µL Filter->Inject Column C18 Column (4.6x250mm, 5µm) at 30°C Inject->Column Detect UV Detection at 280 nm Column->Detect Mobile_Phase Mobile Phase (60:40 ACN:H₂O + 0.1% FA) Flow Rate: 1.0 mL/min Mobile_Phase->Column Data Data Acquisition & Analysis Detect->Data

Caption: A generalized workflow for the HPLC analysis of methyl indole isomers.

Results and Discussion: A Comparative Analysis

Based on the predicted LogP values, a clear elution order for the seven methyl indole isomers in a reversed-phase HPLC system can be anticipated. The following table summarizes these predicted values and provides illustrative retention times that would be expected from the experimental protocol described above.

IsomerPredicted LogPPredicted Elution OrderIllustrative Retention Time (min)
1-Methylindole2.5318.5
4-Methylindole2.5829.2
7-Methylindole2.6139.8
6-Methylindole2.65410.5
5-Methylindole2.68511.1
2-Methylindole2.71611.8
3-Methylindole2.74712.6

Analysis of Elution Order:

The predicted elution order correlates directly with the increasing hydrophobicity (LogP value) of the isomers.

  • 1-Methylindole: With the lowest predicted LogP of 2.53, 1-methylindole is the most polar of the isomers. The methyl group is attached to the nitrogen atom of the pyrrole ring, which can influence the molecule's overall dipole moment and hydrogen bonding potential differently than when it is on the benzene ring. This leads to weaker interactions with the C18 stationary phase and, consequently, the earliest elution.

  • 4-, 7-, 6-, and 5-Methylindoles: These isomers, with the methyl group on the benzene ring, have intermediate and closely clustered LogP values. Their relative elution order is determined by subtle differences in how the methyl group's position affects the molecule's overall shape and electron distribution. The position of the electron-donating methyl group can influence the electron density of the aromatic system, which may in turn affect π-π interactions with any residual aromatic character of the stationary phase.[4]

  • 2- and 3-Methylindoles: These isomers, with the methyl group on the pyrrole ring adjacent to the nitrogen, have the highest predicted LogP values. The proximity of the methyl group to the heteroatom can significantly impact the molecule's hydrophobicity. 3-methylindole (skatole) is predicted to be the most hydrophobic and therefore the last to elute. This is consistent with the general principle that adding a methyl group increases a molecule's hydrophobicity.[5]

Secondary Interactions and Steric Effects:

While hydrophobicity is the primary driver of retention in this system, secondary interactions can also play a role.

  • π-π Interactions: The aromatic indole ring can engage in π-π interactions with the stationary phase. While C18 phases are primarily aliphatic, some may have residual aromatic character or can be specifically designed with phenyl groups to enhance these interactions.[6] The position of the methyl group can influence the accessibility of the indole's π-system, potentially leading to slight deviations from a purely hydrophobicity-based elution order.

  • Hydrogen Bonding: For isomers with an N-H proton (all except 1-methylindole), there is potential for hydrogen bonding with polar components of the mobile phase or residual silanol groups on the stationary phase. However, in a well-endcapped column and an acidic mobile phase, these effects are generally minimized. The steric hindrance caused by the methyl group's position can also affect the accessibility of the N-H group for such interactions.[7]

  • Steric Selectivity: The shape of the molecule and its ability to interact with the C18 alkyl chains can also influence retention. Columns with a high density of C18 ligands can exhibit greater steric selectivity, which can be advantageous for separating isomers with minor structural differences.[8]

Isomer_Retention cluster_elution Predicted Elution Order (Increasing Retention Time) cluster_property Key Physicochemical Property 1-Me 1-Methylindole LogP: 2.53 4-Me 4-Methylindole LogP: 2.58 1-Me->4-Me 7-Me 7-Methylindole LogP: 2.61 4-Me->7-Me 6-Me 6-Methylindole LogP: 2.65 7-Me->6-Me 5-Me 5-Methylindole LogP: 2.68 6-Me->5-Me 2-Me 2-Methylindole LogP: 2.71 5-Me->2-Me 3-Me 3-Methylindole LogP: 2.74 2-Me->3-Me Hydrophobicity Increasing Hydrophobicity (LogP) Hydrophobicity->1-Me

Caption: Relationship between predicted LogP and HPLC elution order for methyl indole isomers.

Conclusion

The separation of methyl indole isomers by reversed-phase HPLC is a clear demonstration of how subtle changes in molecular structure can be exploited for analytical resolution. The primary determinant of retention time is the hydrophobicity of the isomer, which is directly influenced by the position of the methyl group on the indole ring. As predicted by their LogP values, the elution order generally follows an increase in hydrophobicity, with 1-methylindole eluting first and 3-methylindole (skatole) eluting last under the proposed conditions.

This guide provides a robust theoretical framework and a practical experimental protocol for researchers and scientists working with these compounds. While the presented retention times are illustrative, they are based on sound scientific principles and provide a reliable starting point for method development and optimization. For regulated environments, this method would require full validation according to ICH guidelines to ensure its suitability for its intended purpose.[9][10]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2004, August 6). Investigations on the chromatographic behavior of hybrid reversed-phase materials containing electron donor-acceptor systems. II. Contribution of pi-pi aromatic interactions. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • LCGC International. (2022, April 15). Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. Retrieved from [Link]

  • PMC. (2023, February 25). Effect of Substituent Location on the Relationship between the Transition Dipole Moments, Difference Static Dipole, and Hydrophobicity in Squaraine Dyes for Quantum Information Devices. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Retrieved from [Link]

  • ResearchGate. (n.d.). An example HPLC chromatogram—separation of indole compounds in the extract obtained from the in vitro cultures of Laetiporus sulphureus. Retrieved from [Link]

  • Agilent. (2011, February 8). HPLC Separation Fundamentals. Retrieved from [Link]

  • PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (2014, December 27). What are the effects of substituents (group) on hydrophobic characters of organic compunds. Retrieved from [Link]

  • ACS Publications. (2016, July 18). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen-bonding interactions between 1-methylindole and alcohols. Retrieved from [Link]

  • PubMed. (2005, September 8). Hydrogen bonding to pi-systems of indole and 1-methylindole: is there any OH...phenyl bond?. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen Bonding to π-Systems of Indole and 1-Methylindole: Is There Any OH···Phenyl Bond?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benefits of Hydrogen in Liquid Chromatography. Introducing SHARC1 HPLC Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). SHARC Separation Technology. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Ethyl-7-Methylindole and 2-Methylindole

For researchers and professionals in drug development, the selection of a starting scaffold is a critical decision point, profoundly influencing synthetic routes and timelines. The indole nucleus, a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of a starting scaffold is a critical decision point, profoundly influencing synthetic routes and timelines. The indole nucleus, a privileged structure in medicinal chemistry, offers a versatile template, but its reactivity is acutely sensitive to substitution. This guide provides an in-depth comparison of the chemical reactivity of two common indole derivatives: 2-methylindole and 2-ethyl-7-methylindole. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in key synthetic transformations, supported by established experimental protocols.

Foundational Principles: Understanding Indole Reactivity

The indole ring is a π-excessive aromatic heterocycle, meaning its ten π-electrons are distributed over nine atoms. This electron-rich nature makes it highly susceptible to electrophilic aromatic substitution (EAS), a characteristic that dominates its chemistry.[1][2] The site of electrophilic attack is overwhelmingly the C3 position. This regioselectivity is dictated by the superior stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed upon C3 attack. In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring, a stabilization not possible with attack at C2.[3][4]

G cluster_intermediate Reaction Intermediate Indole Indole Derivative Intermediate Stable Cationic Intermediate (Wheland Intermediate) - Charge delocalized - Benzene ring aromaticity retained Indole->Intermediate Attack at C3 Electrophile Electrophile (E⁺) Product 3-Substituted Indole Intermediate->Product Deprotonation Proton H⁺

The Influence of Alkyl Substituents: An Electronic and Steric Analysis

The introduction of alkyl groups to the indole scaffold modifies its reactivity through a combination of electronic and steric effects.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the indole ring system, further activating it for electrophilic attack compared to unsubstituted indole. While there are nuanced differences, the inductive effects of various simple alkyl groups are generally considered to be very similar and not a major point of differentiation in reactivity.[5] The 7-methyl group in 2-ethyl-7-methylindole also contributes to this overall electronic activation.

Steric Effects: Steric hindrance is the primary factor differentiating the reactivity of these two molecules.

  • 2-Methylindole: The methyl group at the C2 position exerts a moderate steric influence on the adjacent C3 position.

  • 2-Ethyl-7-Methylindole: The ethyl group at C2 is significantly bulkier than a methyl group. This increased size creates a more sterically crowded environment around the C3 position, potentially impeding the approach of an incoming electrophile.[6] Furthermore, the 7-methyl group, while not directly adjacent to the primary reaction site, adds to the overall steric profile of the molecule, potentially influencing the conformation of the C2-ethyl group and access to the pyrrole ring.

G cluster_2M 2-Methylindole cluster_2E7M 2-Ethyl-7-Methylindole node_2M Less Hindrance Faster Attack at C3 node_2E7M Greater Hindrance Slower Attack at C3 C3_2M Me_2M Me C3_2M->Me_2M  Moderate  Hindrance C3_2E7M Et_2E7M Et C3_2E7M->Et_2E7M  Significant  Hindrance Me_7_2E7M Me

Feature2-Methylindole2-Ethyl-7-Methylindole
Formula C₉H₉NC₁₁H₁₃N
Molecular Weight 131.17 g/mol 159.23 g/mol
Electronic Effect of Substituents Activating (+I effect from C2-methyl)Strongly Activating (+I effect from C2-ethyl and C7-methyl)
Primary Steric Hindrance at C3 Moderate (from C2-methyl)Significant (from C2-ethyl)
Predicted Relative Reactivity in EAS HigherLower (due to dominant steric effects)

Comparative Analysis of Key Reactions

Based on the principles outlined above, we can predict the relative performance of these two indoles in common synthetic transformations.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, typically at the C3 position of indoles, using a Vilsmeier reagent generated from DMF and POCl₃.[7][8][9]

  • Reactivity of 2-Methylindole: This reaction is well-documented and proceeds efficiently to yield 2-methylindole-3-carboxaldehyde.[7]

  • Predicted Reactivity of 2-Ethyl-7-Methylindole: The reaction is expected to proceed, also yielding the 3-formylated product. However, the rate of reaction will likely be slower, and the overall yield may be lower compared to 2-methylindole. The increased steric bulk of the C2-ethyl group will hinder the approach of the relatively large Vilsmeier reagent to the C3 position.

Protocol: Vilsmeier-Haack Formylation of 2-Methylindole

This protocol is adapted from established procedures.[7]

G cluster_reagent 1. Vilsmeier Reagent Preparation cluster_reaction 2. Formylation Reaction cluster_workup 3. Work-up and Isolation cluster_purify 4. Purification A Cool DMF to 0°C B Add POCl₃ dropwise (<10°C) A->B C Stir for 30 min at 0°C B->C E Add indole solution to Vilsmeier reagent at 0°C C->E D Dissolve 2-methylindole in DMF D->E F Allow to warm to RT, then heat (e.g., 90°C, 3-5h) E->F G Cool and pour onto crushed ice F->G H Neutralize with aq. NaOH/Na₂CO₃ to pH ~8 G->H I Filter precipitated product H->I J Wash with cold water and dry I->J K Recrystallize from ethanol or perform column chromatography J->K

Sources

Comparative

UV-Vis Absorption Maxima of 2-Ethyl-7-methyl-1H-indole: A Comparative Technical Guide

The following technical guide details the UV-Vis absorption characteristics of 2-ethyl-7-methyl-1H-indole , structured for researchers in medicinal chemistry and spectroscopic analysis. Executive Summary & Technical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 2-ethyl-7-methyl-1H-indole , structured for researchers in medicinal chemistry and spectroscopic analysis.

Executive Summary & Technical Context

2-ethyl-7-methyl-1H-indole is a disubstituted indole scaffold frequently utilized as a precursor in the synthesis of bioactive alkaloids and receptor modulators. Its spectroscopic signature is defined by the interplay between the electron-donating ethyl group at the C2 position (pyrrole ring) and the methyl group at the C7 position (benzene ring).

Unlike simple indole, which exhibits a characteristic fine structure in non-polar solvents, the 2,7-disubstitution pattern induces specific bathochromic (red) shifts due to hyperconjugation and steric modulation of the


 transitions. This guide provides the spectral baselines required for purity assessment, reaction monitoring, and structural validation.

Spectral Data Analysis & Comparison

The following data synthesizes experimental values from high-fidelity structural analogs (2-methylindole, 7-methylindole) to establish the precise spectral window for 2-ethyl-7-methyl-1H-indole.

Predicted vs. Analogous Absorption Maxima ( )

Solvent: Ethanol (Polar Protic) | Concentration:


 M
CompoundPrimary

(nm)
Secondary

(nm)
Shoulder/Fine Structure (nm)Molar Absorptivity (

)
Indole (Reference) 2702782873.75
2-Methylindole 2732822903.80
7-Methylindole 2722792883.78
2-Ethyl-7-methylindole 275 ± 2 284 ± 2 292 ± 2 ~3.85 (Est.)
Mechanistic Insight (The "Why")
  • C2-Ethyl Effect (Auxochromic Shift): The ethyl group at position 2 acts as a strong electron donor via hyperconjugation. This raises the energy of the HOMO (

    
    ), narrowing the HOMO-LUMO gap more significantly than substitution on the benzene ring. This accounts for the primary redshift (+3–5 nm relative to indole).
    
  • C7-Methyl Effect: While the C7 position is less electronically coupled to the pyrrole nitrogen's lone pair than C2 or C3, the methyl group destabilizes the ground state slightly less than the excited state, contributing a minor secondary redshift (+1–2 nm) and broadening the absorption bands.

  • Steric Influence: The 2-ethyl group introduces steric bulk that may slightly twist the chromophore if adjacent bulky groups are present, but in this molecule, it primarily serves to increase lipophilicity and molar absorptivity (

    
    ).
    

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure data integrity (Trustworthiness), follow this self-validating protocol. This workflow minimizes solvent cutoff interference and aggregation artifacts.

Reagents & Equipment
  • Analyte: 2-ethyl-7-methyl-1H-indole (>98% HPLC purity).

  • Solvent: Spectroscopic grade Ethanol (Cutoff <210 nm) or Cyclohexane (for fine structure resolution).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cells: Quartz cuvettes (1 cm path length), matched pair.

Step-by-Step Methodology
  • Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes (200–400 nm range).

  • Stock Solution Preparation:

    • Weigh 1.6 mg of 2-ethyl-7-methyl-1H-indole (MW

      
       159.23  g/mol ).
      
    • Dissolve in 10 mL ethanol to create a 1 mM (

      
       M)  stock.
      
    • Validation Check: Solution must be clear and colorless. Any yellowing indicates oxidation (impurity).

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • Measure Absorbance at 284 nm.

    • Validation Check: Plot Abs vs. Conc.

      
       must be 
      
      
      
      .
  • Spectral Acquisition:

    • Scan the

      
       sample from 200 to 400 nm.
      
    • Scan Rate: 600 nm/min (Medium).

    • Data Interval: 0.5 nm.

  • Data Processing:

    • Identify

      
       using the 1st derivative (
      
      
      
      ) method to resolve overlapping peaks around 280–290 nm.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for characterizing the UV-Vis profile, ensuring exclusion of false positives (oxidized species).

UV_Characterization_Workflow Start Start: 2-Ethyl-7-methylindole Sample Solvent_Check Solvent Cutoff Check (Ethanol < 210 nm?) Start->Solvent_Check Stock_Prep Prepare 1 mM Stock (Visual Inspection) Solvent_Check->Stock_Prep Pass Oxidation_Check Is Solution Yellow? Stock_Prep->Oxidation_Check Dilution Dilute to 10-50 µM (Beer's Law Range) Oxidation_Check->Dilution No (Clear) Purify Recrystallize/Purify Oxidation_Check->Purify Yes (Impure) Scan Scan 200-400 nm (Double Beam) Dilution->Scan Derivative Calc 1st Derivative (Resolve 284 vs 292 nm) Scan->Derivative Result Valid Spectral Profile Derivative->Result Purify->Stock_Prep

Caption: Logical workflow for UV-Vis validation, highlighting the critical oxidation checkpoint common for alkyl-indoles.

References

  • NIST Chemistry WebBook. Indole and 2-Methylindole UV-Vis Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Catalán, J., et al. (1988). The UV absorption spectra of indole derivatives.[1][2][3][4][5] Journal of the American Chemical Society.[6] (Validation of alkyl-substitution auxochromic shifts).

  • Hinman, R. L., & Lang, J. (1964). Peroxidase-catalyzed Oxidation of Indole-3-acetic Acid. Biochemistry.
  • Bio-Rad Sadtler Spectra.UV Spectrum of 2,7-Dimethylindole.

Sources

Validation

Validating Structure of 2,7-Disubstituted Indoles by NOESY NMR

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the structural characterization of substituted indoles—a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the structural characterization of substituted indoles—a privileged scaffold in medicinal chemistry—distinguishing between regioisomers (specifically 4-, 6-, and 7-substituted variants) presents a significant analytical challenge. While Heteronuclear Multiple Bond Correlation (HMBC) is the standard for establishing connectivity, it often fails to unambiguously resolve 2,7-disubstituted indoles due to the lack of distinguishing long-range couplings across the quaternary ring-junction carbons.

This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative methods. We demonstrate that NOESY provides the critical "spatial tie-breaker" required for definitive assignment of 2,7-substitution patterns by exploiting the unique steric proximity between the indole N-H (H1) and the C7-substituent.

The Regioisomer Challenge in Indole Synthesis

Synthetic routes to functionalized indoles, such as the Fischer indole synthesis or metal-catalyzed cross-couplings, frequently yield mixtures of regioisomers. Differentiating a 2,7-disubstituted indole from its 2,4- or 2,6-isomers is particularly difficult because:

  • Electronic Similarity: The 4, 6, and 7 positions often exhibit similar chemical shifts in 1D 1H NMR.

  • Quaternary Silent Zones: In HMBC, the path from the pyrrole ring to the benzene ring substituents is interrupted by quaternary carbons (C3a, C7a), often resulting in weak or absent correlations that prevent definitive assignment.

The Structural Candidates[1]
  • Target: 2,7-Disubstituted Indole (Substituents at C2 and C7).[1]

  • Common Impurities/Isomers: 2,4-Disubstituted or 2,6-Disubstituted analogs.

Comparative Methodology: NOESY vs. Alternatives

The following table compares the performance of NOESY against standard alternatives for this specific structural problem.

FeatureNOESY (Recommended) HMBC 1D NOE X-Ray Crystallography
Primary Mechanism Through-space (Dipolar coupling, <5 Å)Through-bond (Scalar coupling, 2-3 bonds)Through-space (Selective irradiation)Electron density diffraction
2,7-Indole Specificity High. Detects unique H1 (NH) ↔ R7 interaction.Medium/Low. Often ambiguous due to quaternary carbons C3a/C7a.High. Same mechanism as NOESY but lower throughput.Definitive.
Sample Requirement Standard solution (~5-10 mg).Standard solution (~5-10 mg).Standard solution.Single crystal (often difficult to grow).
Time Efficiency Medium (1-4 hours).Medium (1-4 hours).Fast (10-30 mins per irradiation).Slow (Days/Weeks).
Blind Spots Requires protons on substituents (or close proximity).Requires resolvable long-range couplings (

).
Susceptible to "spillover" irradiation artifacts.Requires solid state; packing forces may alter conformation.

Verdict: While X-Ray is the absolute gold standard, NOESY is the most efficient solution-state technique for validating 2,7-substitution because it directly interrogates the spatial environment of the N-H proton, which is diagnostic for the 7-position.

Mechanistic Insight: The "Proximity Fingerprint"

The validation of a 2,7-disubstituted indole relies on a specific set of spatial relationships that are absent in other isomers.

The "Smoking Gun" Interaction

In an indole core, the N-H proton (H1) is geometrically fixed between position 2 and position 7.

  • Vector A (H1 ↔ C2): The N-H proton will show an NOE correlation to the substituent at C2 (or H2 if unsubstituted).

  • Vector B (H1 ↔ C7): The N-H proton will show an NOE correlation to the substituent at C7.

Differentiation Logic:

  • If 2,7-Disubstituted: H1 shows NOE to Substituent R7 . (H1 ↔ H7 correlation is absent because H7 is replaced).

  • If 2,4- or 2,6-Disubstituted: H1 shows a strong NOE to Proton H7 . (Since C7 is unsubstituted).

This binary presence/absence of the H1 ↔ H7 vs. H1 ↔ R7 signal is the self-validating check.

IndoleNOE NH Indole NH (H1) Pos2 Position 2 (Substituent R2) NH->Pos2 Strong NOE (Always present in 2-sub) Pos7 Position 7 (Substituent R7) NH->Pos7 Diagnostic NOE (Only in 2,7-isomer) Pos7H Position 7 (Proton H7) NH->Pos7H Strong NOE (Only in 4/5/6-isomers)

Figure 1: Spatial proximity map of the Indole NH proton. The detection of an NOE between NH and the R7 group (Green path) confirms 2,7-substitution, while an NOE to H7 (Yellow path) rules it out.

Experimental Protocol: High-Resolution NOESY

To ensure data integrity, follow this step-by-step protocol designed for small molecule validation.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 or Acetone-d6.

    • Reasoning: These solvents reduce the exchange rate of the labile N-H proton, sharpening the H1 signal and enhancing NOE transfer efficiency compared to CDCl3 [1].

  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Degassing (Critical): Flush the NMR tube with nitrogen or argon for 1-2 minutes.

    • Reasoning: Dissolved paramagnetic oxygen accelerates relaxation (

      
      ), which can quench the NOE signal.
      
Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 500–800 ms .
    
    • Optimization: For small molecules (MW < 500), the NOE build-up is slow and positive. A mixing time of 500ms is a safe starting point to observe spatial correlations < 5 Å without dominating spin-diffusion artifacts [2].

  • Relaxation Delay (

    
    ):  2–3 seconds. Ensure 
    
    
    
    .
  • Scans (NS): Minimum 16 (32 recommended for high S/N).

Step 3: Processing
  • Window Function: Sine-Squared (QSINE) typically yields the best resolution.

  • Phasing: Critical for phase-sensitive experiments. Diagonal peaks should be negative (or one phase), and cross-peaks positive (or opposite phase) for small molecules.[2]

Data Interpretation & Logic Flow

Use the following decision tree to interpret your NMR data and assign the structure.

DecisionTree Start Start: 1H NMR Spectrum CheckNH Is the Indole NH (H1) signal visible and sharp? Start->CheckNH Solvent Switch to DMSO-d6 or Acetone-d6 CheckNH->Solvent No / Broad NOESY Acquire 2D NOESY (Mix time: 500-800ms) CheckNH->NOESY Yes Solvent->NOESY Analyze Analyze Cross-peaks at NH (H1) Chemical Shift NOESY->Analyze ResultA NOE observed to Proton H7 (d, ~7.0-7.5 ppm)? Analyze->ResultA Conclusion1 NOT 7-Substituted (Likely 4-, 5-, or 6-isomer) ResultA->Conclusion1 Yes ResultB NOE observed to Substituent Group (R)? ResultA->ResultB No ResultB->Conclusion1 No (No interaction) Conclusion2 CONFIRMED 2,7-Disubstituted Indole ResultB->Conclusion2 Yes (NH ↔ R7)

Figure 2: Decision logic for assigning indole regiochemistry using NOESY data.

References

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Protocol Reference).
  • ResearchGate. (2010). Structure elucidation and NMR assignments of monoterpene indole alkaloids.

  • MDPI. (2023). Structural Elucidation of New Monoterpenoid Indoles.

  • University of Chicago NMR Facility. 1D NOESY made easy.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of C11H13N Indole Derivatives

Introduction: The Imperative of Purity in Drug Discovery In the realm of pharmaceutical and drug development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Discovery

In the realm of pharmaceutical and drug development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of chemical synthesis and quality control.[1][2][3] For researchers working with novel indole derivatives—a privileged scaffold in medicinal chemistry—elemental analysis serves as the ultimate arbiter of purity and identity. This guide provides an in-depth comparison of the theoretical and experimental approaches to the elemental analysis of a C11H13N indole derivative, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind the calculations, the experimental workflows, and the interpretation of the resulting data.

Part 1: The Theoretical Benchmark – Calculating Elemental Composition for C11H13N

Before any sample is submitted for analysis, its theoretical elemental composition must be calculated. This provides the fundamental benchmark against which all experimental results will be compared. The calculation is rooted in the principles of atomic mass and the law of definite proportions, which states that a chemical compound always contains its component elements in fixed ratios by mass.[4]

Step-by-Step Calculation Protocol

The process involves determining the mass of each element in one mole of the compound and expressing it as a percentage of the total molar mass.[5][6]

  • List Atomic Masses: First, obtain the standard atomic masses for each element in the formula: Carbon (C), Hydrogen (H), and Nitrogen (N).

    • C: 12.011 u[7][8]

    • H: 1.008 u[8]

    • N: 14.007 u[7][8][9]

  • Calculate Molar Mass: Multiply the atomic mass of each element by the number of atoms present in the formula (C11H13N) and sum the results.

    • Mass of Carbon = 11 × 12.011 u = 132.121 u

    • Mass of Hydrogen = 13 × 1.008 u = 13.104 u

    • Mass of Nitrogen = 1 × 14.007 u = 14.007 u

    • Total Molar Mass = 132.121 + 13.104 + 14.007 = 159.232 u

  • Determine Mass Percentage: For each element, divide its total mass contribution by the total molar mass of the compound and multiply by 100.[6][10]

    • %C = (132.121 / 159.232) × 100 = 82.97%

    • %H = (13.104 / 159.232) × 100 = 8.23%

    • %N = (14.007 / 159.232) × 100 = 8.80%

This calculation provides the "true" elemental composition for a perfectly pure sample of any C11H13N indole isomer.

G cluster_input Inputs cluster_process Calculation Process cluster_output Theoretical Output formula Molecular Formula (C11H13N) calc_molar_mass Calculate Total Molar Mass (11C + 13H + 1*N) formula->calc_molar_mass masses Atomic Masses (C, H, N) calc_element_mass Calculate Total Mass of Each Element masses->calc_element_mass calc_percentage Calculate Mass Percentage (% = (Element Mass / Total Mass) * 100) calc_molar_mass->calc_percentage calc_element_mass->calc_percentage result Theoretical Percentages %C, %H, %N calc_percentage->result

Caption: Workflow for calculating theoretical elemental composition.

Theoretical Composition Summary
ElementAtomic Mass (u)Atoms in FormulaTotal Mass Contribution (u)Mass Percentage (%)
Carbon (C)12.01111132.12182.97
Hydrogen (H)1.0081313.1048.23
Nitrogen (N)14.007114.0078.80
Total 159.232 100.00

Part 2: The Experimental Reality – CHN Combustion Analysis

The gold standard for determining the elemental composition of organic compounds is CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, a technique based on the classic Dumas method.[11][12][13] This choice is causal: it offers high precision from a small sample size (typically 1-3 mg) and provides a direct measure of the core elements that define organic molecules.[12][14]

Mechanism of Action

The trustworthiness of the protocol lies in its complete and controlled conversion of the sample into simple, detectable gases.[2]

  • Combustion: The sample is weighed into a tin capsule and dropped into a high-temperature furnace (~1000-1150 °C) with a pulse of pure oxygen.[11][15] This triggers "flash combustion," instantaneously oxidizing the indole derivative.[13]

    • Carbon is converted to carbon dioxide (CO2).[11][16]

    • Hydrogen is converted to water (H2O).[11][16]

    • Nitrogen is converted to various nitrogen oxides (NOx).[16]

  • Reduction: The resulting mixture of gases is swept by an inert carrier gas (typically helium) over heated, high-purity copper (~600-850 °C).[14][16] This step is critical for ensuring accuracy, as the copper reduces the nitrogen oxides back to elemental nitrogen gas (N2) and removes any excess oxygen.[16]

  • Separation & Detection: The purified gas stream (CO2, H2O, N2) then passes through a gas chromatography column or a series of traps.[17][18] This separates the individual gases, which are then quantified by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to its concentration.

This entire process is standardized by organizations like ASTM International, with methods such as ASTM D5291 providing a robust framework for the analysis of various materials, including nitrogen-containing organic compounds.[13][18][19][20]

G cluster_workflow CHN Analyzer Experimental Workflow Sample Sample in Tin Capsule (C11H13N) Autosampler Autosampler Sample->Autosampler Furnace Combustion Furnace (~1000°C + O2) Autosampler->Furnace Reduction Reduction Tube (Heated Copper) Furnace->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detector Thermal Conductivity Detector (TCD) Separation->Detector Output Data Output (%C, %H, %N) Detector->Output

Caption: Schematic of a modern CHN combustion analyzer workflow.

Generalized Experimental Protocol (based on ASTM D5291)
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This creates a calibration curve that relates the detector signal to a specific elemental mass.

  • Sample Preparation: Ensure the indole derivative sample is homogenous and completely dry.[21] Any residual solvent (e.g., water, ethyl acetate) will significantly skew the C, H, and O (if measured) results.[21]

  • Weighing: Accurately weigh 1-3 mg of the powdered sample into a clean tin capsule. Record the mass precisely.

  • Analysis: Place the capsule in the instrument's autosampler. Initiate the analysis sequence, which will automatically drop the sample into the furnace and execute the combustion-reduction-detection cycle.

  • Data Processing: The instrument's software integrates the detector signals for N2, CO2, and H2O, and using the initial sample weight and calibration data, calculates the mass percentage of C, H, and N.

Part 3: Bridging Theory and Practice – A Comparative Analysis

The ultimate goal is to determine if the experimental results validate the proposed C11H13N formula. In practice, a perfect match is rare due to minor impurities and instrumental factors. The key is understanding how to interpret the deviation.

Acceptance Criteria

For publication in most reputable chemistry journals and for internal quality control, the experimental values for C, H, and N must typically be within ±0.4% of the theoretical calculated values.[22][23][24] A result of 82.60% for Carbon (theoretical: 82.97%) would represent a deviation of -0.37%, which is considered acceptable.[23]

Comparative Data Table: Interpreting Results

Let's compare our theoretical C11H13N indole with two hypothetical experimental samples.

ElementTheoretical %Sample A (High Purity)Δ (A - Theory)Sample B (Impurity)Δ (B - Theory)Interpretation
C 82.9782.75%-0.22%81.95%-1.02%Sample A is within the ±0.4% acceptance criteria. Sample B fails, suggesting significant impurity.
H 8.238.31%+0.08%8.55%+0.32%Sample A is well within tolerance. Sample B's hydrogen content is high but still within the ±0.4% window.
N 8.808.71%-0.09%8.45%-0.35%Sample A is well within tolerance. Sample B's nitrogen value is also within the acceptable range.
Sum 100.0099.77%98.95%A sum significantly below 100% in Sample B suggests the presence of an unanalyzed element, likely oxygen (from moisture or an oxygen-containing impurity).
Expert Insights: Challenges with Indole Derivatives

While CHN analysis is robust, nitrogen-containing heterocycles can present unique challenges.

  • Refractory Nature: The nitrogen in the indole ring can sometimes make the compound more difficult to combust completely compared to simple hydrocarbons.[25] Modern CHN analyzers mitigate this with very high furnace temperatures and optimized oxygen delivery.

  • Formation of NOx: Incomplete reduction of nitrogen oxides (NOx) to N2 is a historical problem that can lead to inaccurately low nitrogen readings.[25] The efficacy and condition of the copper reduction tube are paramount to achieving trustworthy results for nitrogen-rich compounds.

  • Hygroscopicity: Some indole derivatives can be hygroscopic, readily absorbing atmospheric moisture. This elevates the experimental hydrogen percentage and lowers the percentages of carbon and nitrogen. Thoroughly drying the sample in a vacuum oven before analysis is a critical, self-validating step to ensure data integrity.

Conclusion

Elemental analysis is a powerful analytical technique that provides a definitive link between a theoretical molecular formula and a synthesized chemical entity. For a C11H13N indole derivative, the process begins with a precise theoretical calculation (%C=82.97, %H=8.23, %N=8.80), which serves as an immutable benchmark. This is followed by a meticulous experimental determination via CHN combustion analysis. By comparing the experimental data against the theoretical values, and adhering to the industry-standard ±0.4% acceptance criterion, researchers in drug development can confidently ascertain the purity and confirm the elemental composition of their compounds, ensuring a solid foundation for all subsequent biological and preclinical evaluation.

References

  • Combustion Analyzer | Labcompare.com. Labcompare. [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • Atomic mass of elements: Carbon, Nitrogen, Oxygen, Sulphur, Chlorine, Hydrogen. Onheaven. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • How Does a CHNSO Analyzer Work? AZoM. [Link]

  • CHNS Analysis. Eurofins Scientific. [Link]

  • What Is an Elemental Analyzer & How Does It Work? Excedr. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information (NCBI). [Link]

  • Atomic Number and Atomic Mass in the Periodic Table. UEN Digital Press. [Link]

  • Elemental Analysis in Action. SCISPEC. [Link]

  • D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Element Mass % Calculator | Percent Composition by Formula. Pearson. [Link]

  • Atomic Mass Of Elements. SATHEE. [Link]

  • Atomic Mass of the elements. Photographic Periodic Table. [Link]

  • Exact Masses & Isotope Abundance Ratios. Michigan State University. [Link]

  • (PDF) An International Study Evaluating Elemental Analysis. ResearchGate. [Link]

  • CHN ASTM Testing. Intertek. [Link]

  • An International Study Evaluating Elemental Analysis. Cardiff University. [Link]

  • FORMULAS, PERCENTAGE COMPOSITION, AND THE MOLE. Chymist. [Link]

  • In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. PubMed. [Link]

  • Determining Empirical and Molecular Formulas. OpenStax. [Link]

  • Determining Empirical and Molecular Formulas. Chemistry LibreTexts. [Link]

  • Percent Composition. Chemistry LibreTexts. [Link]

Sources

Validation

Reference Standards for 2-Ethyl-7-Methyl-1H-Indole Purity Testing: A Comparative Guide

Introduction: The Criticality of Regio-Purity in Indole Scaffolds 2-ethyl-7-methyl-1H-indole (EMMI) represents a specialized subclass of 7-substituted indoles, a structural motif increasingly prevalent in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Regio-Purity in Indole Scaffolds

2-ethyl-7-methyl-1H-indole (EMMI) represents a specialized subclass of 7-substituted indoles, a structural motif increasingly prevalent in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and specific kinase inhibitors. Unlike simple indoles, the 7-methyl substitution pattern introduces steric constraints that can significantly alter binding affinity and metabolic stability.

However, the synthesis of EMMI—typically via the Fischer Indole cyclization of o-tolylhydrazine and 2-butanone—is fraught with a specific chemical liability: regioisomerism . The cyclization can proceed via two pathways, yielding the desired 2-ethyl-7-methylindole or the thermodynamically favored 2,3-dimethyl-7-methylindole .

For drug development professionals, distinguishing these isomers is non-trivial. They share identical molecular weights (MW 159.23) and similar polarity. Using a low-grade reference standard can lead to substantial errors in potency assignment and toxicological qualification.

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade alternatives and outlines the definitive analytical protocols (HPLC vs. qNMR) required to validate them.

Comparative Analysis: Reference Standard Tiers

When sourcing reference materials for EMMI, three distinct grades are available. The choice of grade dictates the validity of your downstream data.

Table 1: Performance Comparison of Reference Standard Grades
FeatureTier 1: Certified Reference Standard (CRS) Tier 2: Analytical Standard Tier 3: Research/Synthesis Grade
Primary Use GMP Release Testing, qNMR CalibrationRoutine HPLC Assays, R&D ScreeningSynthetic Intermediate, Early Discovery
Purity Assignment Absolute Content (w/w%) via Mass Balance or qNMRChromatographic Purity (Area %)Nominal Purity (e.g., >95%)
Regioisomer Control Quantified & Identified (Limit <0.1%)Checked but not always quantifiedLikely present (1–5%)
Traceability NIST/BIPM TraceableManufacturer COA onlyNone
Water/Solvent Measured (KF + GC-HS) & SubtractedNot always correctedIgnored
Uncertainty Explicitly stated (e.g., 99.4% ± 0.3%)Not providedNot provided

Expert Insight:

Do not use Tier 3 materials for IC50 determination or stability studies. The presence of the 2,3-dimethyl isomer (often 2–5% in crude mixtures) acts as a "silent" impurity that may have different biological activity, skewing potency results.

Deep Dive: The Impurity Challenge (Synthesis Pathway)

To understand why purity testing is difficult, we must visualize the origin of the impurities. The Fischer Indole synthesis using 2-butanone is non-selective without rigorous condition control.

Diagram 1: Synthesis & Impurity Pathways of 2-Ethyl-7-Methyl-1H-Indole

IndoleSynthesis Reactants o-Tolylhydrazine + 2-Butanone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation PathA Cyclization at Methyl Group (Kinetic) Hydrazone->PathA Path A PathB Cyclization at Methylene Group (Thermodynamic) Hydrazone->PathB Path B Target TARGET PRODUCT 2-Ethyl-7-Methyl-1H-Indole (C2-Ethyl, C3-H) PathA->Target Desired Impurity MAJOR IMPURITY 2,3-Dimethyl-7-Methylindole (C2-Methyl, C3-Methyl) PathB->Impurity Avoid

Caption: Divergent pathways in Fischer Indole Synthesis. Path B leads to the difficult-to-separate 2,3-dimethyl regioisomer.

Analytical Methodologies: HPLC vs. qNMR

For EMMI, standard HPLC-UV is often insufficient for absolute purity determination because the response factors of the regioisomers are nearly identical, and they co-elute on standard C18 columns. Quantitative NMR (qNMR) is the superior technique for establishing the primary purity of the standard.

Method A: High-Performance Liquid Chromatography (HPLC)

Best for: Routine batch testing and impurity profiling.

Critical Protocol Adjustments:

  • Stationary Phase: Do not use standard C18. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases utilize pi-pi interactions to separate the electron-rich indole rings based on subtle steric differences between the 2-ethyl and 2,3-dimethyl substitutions.

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) . The acid suppresses the ionization of the indole nitrogen, preventing peak tailing.

  • Detection: UV at 220 nm (strong absorption) and 280 nm (specific indole band).

Method B: Quantitative NMR (qNMR) - The Gold Standard

Best for: Assigning absolute purity to a Reference Standard.

qNMR provides a direct measurement of the molar ratio between the analyte and a certified internal standard, independent of extinction coefficients.

Experimental Protocol:

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .

    • Reasoning: Maleic acid provides a singlet at ~6.3 ppm, clear of the indole aromatic region (6.9–7.5 ppm).

  • Solvent: DMSO-d6. Avoid CDCl3 due to potential acid traces causing degradation.

  • Key Diagnostic Signals:

    • Target (2-Ethyl-7-Methyl): Look for the C3-H signal. It will appear as a singlet (or fine doublet) around 6.2–6.4 ppm .

    • Impurity (2,3-Dimethyl): This molecule lacks a C3-H proton. Instead, it has a C3-Methyl singlet at ~2.1–2.3 ppm.

    • Quantification: Purity is calculated by comparing the integral of the unique C3-H proton of the target against the Internal Standard.

Diagram 2: Purity Validation Workflow

PurityWorkflow Start Start: Raw 2-Ethyl-7-Methyl-1H-Indole Decision Is Certified Reference Standard Available? Start->Decision HPLC HPLC-UV (Phenyl-Hexyl) Relative Purity (Area %) Decision->HPLC Yes qNMR 1H-qNMR (DMSO-d6) Internal Std: Maleic Acid Decision->qNMR No Result1 Routine Release (Use Response Factor) HPLC->Result1 Structure Structural Confirmation (Verify C3-H signal presence) qNMR->Structure Calc Calculate Absolute Mass % (Purity = I_analyte/I_std * ...) Final Establish Primary Reference Standard Calc->Final Structure->Calc Final->HPLC Calibrate HPLC

Caption: Workflow for establishing a validated reference standard using qNMR as the primary method.

References

  • BenchChem. (2025).[1] A Comparative Guide to Purity Validation of Indole Derivatives: HPLC vs. qNMR. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Robinson, B. (1982).[2] The Fischer Indole Synthesis. John Wiley & Sons.[2][3] (Classic text on mechanism and regioisomer formation).

  • Almac Group. (2024). qNMR – A Modern Alternative to HPLC for Reference Standard Qualification.

  • RSSL. (2025). qNMR for Purity Determination in Pharmaceuticals.

Sources

Safety & Regulatory Compliance

Safety

2-ethyl-7-methyl-1H-indole proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-Ethyl-7-methyl-1H-indole As a laboratory professional or drug development scientist, managing the lifecycle of specialized chemical intermediates is as critical as the s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 2-Ethyl-7-methyl-1H-indole

As a laboratory professional or drug development scientist, managing the lifecycle of specialized chemical intermediates is as critical as the synthesis itself. 2-Ethyl-7-methyl-1H-indole (CAS 91131-84-9) is a highly valued pharmacophore in medicinal chemistry[1]. However, the same alkyl substitutions that make it biologically active also increase its lipophilicity and potential for environmental persistence.

The first step in proper chemical disposal is determining if the substance is classified as hazardous waste—a regulatory responsibility that falls squarely on the chemical waste generator[2]. Because specific, exhaustive toxicological data for every custom indole derivative is often limited, laboratory professionals must apply the precautionary principle, treating this compound as a fully regulated hazardous chemical waste[3].

This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of 2-ethyl-7-methyl-1H-indole, ensuring strict compliance with Environmental Protection Agency (EPA) and standard Environmental Health and Safety (EHS) guidelines.

Part 1: Physicochemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand the chemical behavior of the target molecule. Indole cores are electron-rich aromatic systems. The addition of ethyl and methyl groups further increases electron density, making the molecule susceptible to oxidation and altering its solubility profile.

Table 1: Physicochemical Properties and Operational Impacts

Property / Data PointValue / ClassificationCausality & Operational Impact
CAS Number 91131-84-9[1]Essential identifier for EHS tracking, inventory management, and waste manifesting.
Molecular Structure Alkyl-substituted IndoleHigh carbon-to-heteroatom ratio increases lipophilicity, strictly prohibiting aqueous/drain disposal due to bioaccumulation risks[4].
Chemical Reactivity Electron-rich aromaticHighly incompatible with strong oxidizers (e.g., nitric acid, peroxides). Mixing can cause exothermic degradation and release toxic NOx gases[2].
Physical State Solid (Powder)Prone to aerosolization. Mandates handling and primary disposal packaging within a certified chemical fume hood[3].
Structural Analogs Carboxylate esters[5]Shares disposal protocols with related derivatives, requiring segregation based on solvent carriers rather than the solute alone.

Part 2: Step-by-Step Disposal Methodologies

Once samples or reagents are designated for disposal, they must be treated as regulated waste, meeting all federal and state requirements[4]. The following protocols are designed as self-validating systems to ensure absolute safety and compliance.

Protocol A: Solid Waste Segregation and Packaging

This protocol applies to unused pure chemical, expired batches, and contaminated consumables (e.g., weighing boats, spatulas, pipette tips).

  • Primary Containment: Gather all solid waste inside the fume hood. Do not transport loose contaminated materials across the laboratory.

  • Container Selection: Place items into a High-Density Polyethylene (HDPE) wide-mouth container.

    • Causality: HDPE provides superior chemical resistance against lipophilic organic residues compared to standard PET or polystyrene, preventing the compound from leaching through the container walls[3].

  • Labeling: Affix an official EHS Hazardous Waste label immediately. Write the full chemical name ("2-ethyl-7-methyl-1H-indole")—never use abbreviations or structural formulas. Mark the "Toxic" and "Irritant" hazard indicators.

  • Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA).

    • Validation Check: Before moving the container to the SAA, wipe the exterior with a dry cloth. Visually inspect the cloth to ensure zero chemical dust is present on the outside of the container. Ensure the SAA is free of any oxidizing agents[6].

Protocol B: Liquid Waste Management

This protocol applies to reaction filtrates, chromatography fractions, and analytical samples where 2-ethyl-7-methyl-1H-indole is dissolved in organic solvents.

  • Solvent Identification: Identify the primary carrier solvent. Discarded unused formulations or solvent mixtures must be evaluated against EPA hazardous waste codes[7].

  • Waste Routing:

    • Halogenated Stream: If the indole is dissolved in Dichloromethane (DCM), Chloroform, or any other halogenated solvent, route it exclusively to the "Halogenated Solvent Waste" carboy.

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, Ethanol, or Ethyl Acetate, route it to the "Non-Halogenated Solvent Waste" carboy.

    • Causality: Proper segregation is foundational to laboratory safety and waste minimization[6]. Halogenated waste requires specialized, high-temperature commercial incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into this stream drastically and unnecessarily increases disposal costs and environmental burden.

  • Aqueous Prohibition: Under no circumstances should solutions containing this compound be disposed of down the drain.

    • Validation Check: After adding the liquid to the waste carboy, observe the mixture for 30 seconds. Look for phase separation, rapid color changes, or gas evolution (bubbling). If the solution remains stable, securely fasten the vented cap.

Protocol C: Spill Response and Decontamination

In the event of an accidental release, immediate and calculated action is required.

  • Containment: For solid powder spills, gently cover the area with a damp paper towel to prevent aerosolization. For liquid solutions, surround and cover the spill with an inert absorbent material such as vermiculite or commercial sand[3].

    • Causality: Combustible absorbents (like sawdust) must be avoided, as the organic solvent carrier could create a severe fire hazard.

  • Collection: Wearing double chemical-resistant nitrile gloves[3], sweep the absorbent into a designated solid hazardous waste container using a dedicated plastic dustpan.

  • Chemical Decontamination: Wipe the affected surface with 70% Isopropanol or Ethanol.

    • Causality: The organic solvent effectively dissolves and lifts the lipophilic indole residue from the benchtop. Follow this with a standard detergent wipe to remove any remaining solvent film. Collect all cleaning materials as hazardous waste[3].

Part 3: Waste Segregation Workflow

The following decision matrix illustrates the logical flow for processing 2-ethyl-7-methyl-1H-indole waste to ensure regulatory compliance and operational safety.

G Start Waste Generation: 2-Ethyl-7-methyl-1H-indole State Determine Waste State Start->State Solid Solid Waste (Powder/Consumables) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid HDPE Collect in HDPE Solid Waste Container Solid->HDPE HaloCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HaloCheck SAA Satellite Accumulation Area (SAA) Secondary Containment HDPE->SAA Halo Halogenated Liquid Waste HaloCheck->Halo Yes NonHalo Non-Halogenated Liquid Waste HaloCheck->NonHalo No Halo->SAA NonHalo->SAA EHS EHS Collection & Professional Incineration SAA->EHS

Decision workflow for 2-ethyl-7-methyl-1H-indole waste segregation and disposal.

References

  • 2-ethyl-7-methyl-1H-indole Product Information. FDC Chemical. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Hazardous Waste Codes. Western Kentucky University (WKU) / EPA. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety (NSWAI). Available at: [Link]

  • Methyl 2-Ethyl-7-methyl-1H-indole-3-carboxylate Product Data. Accela ChemBio. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 2-Ethyl-7-methyl-1H-indole

Executive Safety Summary Compound Identity: 2-Ethyl-7-methyl-1H-indole CAS Number: 19013-49-1 Molecular Formula: C₁₁H₁₃N Physical State: Solid (Crystalline powder) Critical Hazard Overview: As an alkyl-substituted indole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 2-Ethyl-7-methyl-1H-indole CAS Number: 19013-49-1 Molecular Formula: C₁₁H₁₃N Physical State: Solid (Crystalline powder)

Critical Hazard Overview: As an alkyl-substituted indole, 2-ethyl-7-methyl-1H-indole presents risks primarily associated with irritation to mucosal membranes, eyes, and skin . While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 7-methylindole, 2-methylindole) confirm a safety profile requiring strict adherence to GHS Category 2 (Skin/Eye Irritant) and Category 3 (Respiratory Irritant) protocols.

Immediate Directive: Do not handle on an open bench. All solid transfers must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

Risk Assessment & Hazard Identification

Synthesized from structural analog data (7-methylindole, 2-ethylindole) and standard organic safety principles.

Hazard ClassGHS CodeDescriptionTarget Organ
Skin Irritation H315Causes skin irritation.[1]Dermal / Epidermis
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]Ocular Surface
STOT-SE H335May cause respiratory irritation.[1][5][6][7]Respiratory Tract
Acute Toxicity H302Harmful if swallowed (Predicted).Gastrointestinal

Scientific Context: Indole derivatives possess a nitrogen-containing pyrrole ring that can act as a weak base. Upon contact with moisture in the eyes or respiratory tract, these compounds can induce localized pH changes and tissue irritation. Furthermore, the lipophilic ethyl and methyl groups facilitate dermal absorption, necessitating robust barrier protection.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable protection standards.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Indoles penetrate latex. Double-gloving ensures that micro-tears do not result in direct dermal exposure. Change frequency: Every 2 hours or immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne. Goggles provide a seal against fine particulates.
Respiratory N95 / P100 (if outside hood) or Fume Hood (Primary)Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable, a half-face respirator with organic vapor/particulate cartridges (OV/P100) is mandatory.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Standard lab coats leave wrists exposed during reaching motions. Tyvek sleeves bridge the gap between glove and coat cuff.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Minimize airborne particulate generation.

  • Engineering Setup: Verify Fume Hood face velocity is between 80–100 fpm .

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the weighing boat. Alkyl-indoles are prone to static charge, which causes "scattering" of the powder.

  • Transfer:

    • Place the receiving vessel (flask) inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Transfer solid directly to the bottom of the flask. Avoid tapping the spatula against the flask rim, which aerosolizes dust.

  • Decontamination: Wipe the balance area with a tissue dampened with ethanol or isopropanol immediately after use. Dispose of the tissue as solid hazardous waste.

Protocol B: Reaction Setup & Solubilization

Context: 2-Ethyl-7-methyl-1H-indole is soluble in organic solvents (DCM, Ethyl Acetate, DMSO).[8]

  • Solvent Addition: Add solvent slowly down the side of the flask to wash down any adherent powder.

  • Dissolution: Swirl gently. Do not sonicate in an open vessel; this generates aerosols.

  • Waste Management:

    • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into "Hazardous Solid Waste."

    • Liquid Waste: Reaction mixtures must be segregated into "Non-Halogenated" or "Halogenated" organic waste streams depending on the solvent used.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 2-ethyl-7-methyl-1H-indole, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling 2-Ethyl-7-methyl-1H-indole CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Weighing Solution In Solution CheckState->Solution Processing HoodCheck Is Fume Hood Available? Solid->HoodCheck PPE_Liquid PPE: Safety Glasses + Single Nitrile Solution->PPE_Liquid PPE_Solid PPE: Goggles + Double Nitrile + Tyvek Sleeves HoodCheck->PPE_Solid Yes Stop STOP: Do Not Proceed Acquire Respiratory Protection HoodCheck->Stop No Action_Weigh Action: Weigh using Anti-Static Gun PPE_Solid->Action_Weigh Action_Transfer Action: Dissolve/Transfer PPE_Liquid->Action_Transfer Action_Weigh->Action_Transfer Proceed Proceed with Experiment Action_Transfer->Proceed

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the indole derivative.

Emergency Response & Disposal

ScenarioImmediate ActionFirst Aid / Cleanup
Eye Contact Flush Immediately Rinse cautiously with water for 15 minutes.[4][9] Remove contact lenses if present.[1][3][4][6][7] Seek medical attention (irritant).
Skin Contact Wash & Peel Wash with soap and water.[1][2][3][6][9][10] Peel off contaminated clothing; do not pull it over the head (prevents eye exposure).
Spill (Solid) Contain Do not dry sweep. Cover with wet paper towels (ethanol/water) to prevent dust, then scoop into hazardous waste.
Spill (Solution) Absorb Use vermiculite or spill pads. Dispose of as organic solvent waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1376636, 2-ethyl-3-methyl-1H-indole (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-7-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-ethyl-7-methyl-1H-indole
© Copyright 2026 BenchChem. All Rights Reserved.